1-Methyl-4,4'-bipiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWJATKQEKITFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428369 | |
| Record name | 1-methyl-4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122373-80-2 | |
| Record name | 1-methyl-4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-4,4'-bipiperidine, a saturated heterocyclic compound with applications in medicinal chemistry and materials science. This document details potential synthetic pathways, key experimental protocols, and relevant quantitative data to support research and development efforts.
Introduction
This compound is a diamine featuring two piperidine rings linked at their 4-positions, with one of the nitrogen atoms bearing a methyl group. Its structural motif is of interest in the design of novel therapeutic agents and functional materials. The synthesis of this compound and its derivatives is crucial for exploring their structure-activity relationships and potential applications. This guide outlines the primary synthetic strategies for obtaining this compound, focusing on precursor synthesis and subsequent coupling and methylation reactions.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic pathways. The two primary retrosynthetic disconnections suggest either the formation of the C4-C4' bond between two pre-functionalized piperidine rings or the construction of the bipiperidine core followed by N-methylation.
A plausible and commonly employed strategy involves the following key steps:
-
Synthesis of a suitable 4-substituted piperidine precursor: This typically involves the preparation of either 1-methyl-4-piperidone or a 4-halo-1-methylpiperidine.
-
Coupling of the piperidine rings: This can be achieved through either reductive coupling of the ketone or a metal-catalyzed homocoupling of the halo-substituted precursor.
-
N-methylation (if starting from an unmethylated precursor): If the bipiperidine core is synthesized first, a final N-methylation step is required.
The following sections will detail the experimental procedures for these key transformations.
Experimental Protocols
Synthesis of Precursor: 1-Methyl-4-piperidone
1-Methyl-4-piperidone is a key intermediate that can be synthesized through various methods. One common approach is the Dieckmann condensation of a diester derived from methylamine and ethyl acrylate, followed by hydrolysis and decarboxylation.[1]
Protocol:
-
Double Michael Addition: Methylamine is reacted with two equivalents of ethyl acrylate to form the corresponding diester.
-
Dieckmann Cyclization: The diester undergoes an intramolecular Claisen condensation in the presence of a base (e.g., sodium ethoxide) to form a β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is hydrolyzed and subsequently decarboxylated under acidic conditions to yield 1-methyl-4-piperidone.[1]
Pathway 1: Reductive Coupling of 1-Methyl-4-piperidone
The direct dimerization of 1-methyl-4-piperidone to form the corresponding pinacol, followed by reduction, is a potential route to this compound. Electrochemical methods or the use of reducing agents like sodium amalgam can facilitate this reductive coupling.
Conceptual Experimental Workflow:
Figure 1: Conceptual workflow for the reductive coupling of 1-methyl-4-piperidone.
Pathway 2: Homocoupling of 4-Halo-1-methylpiperidine
A more controlled approach involves the synthesis of a 4-halo-1-methylpiperidine, followed by a metal-catalyzed homocoupling reaction. Nickel-catalyzed reductive coupling reactions have been successfully employed for the synthesis of bipyridines and could be adapted for this purpose.
Conceptual Experimental Workflow:
Figure 2: Conceptual workflow for the homocoupling of 4-halo-1-methylpiperidine.
Protocol for Precursor Synthesis (4-Bromo-1-methylpiperidine):
-
Starting Material: 1-Methyl-4-piperidinol.
-
Reaction: The alcohol is treated with a brominating agent, such as hydrobromic acid, to yield 4-bromo-1-methylpiperidine.
Protocol for Homocoupling (Conceptual):
-
Catalyst System: A nickel(II) salt (e.g., NiCl₂) is used as the catalyst precursor.
-
Reducing Agent: A stoichiometric amount of a reducing agent, such as manganese or zinc powder, is required to generate the active Ni(0) species.
-
Reaction Conditions: The 4-bromo-1-methylpiperidine is reacted in an appropriate solvent (e.g., DMF or DMA) in the presence of the nickel catalyst and reducing agent at an elevated temperature.
-
Work-up and Purification: The reaction mixture is worked up to remove the metal salts, and the product is purified by distillation or chromatography.
Pathway 3: N-Methylation of 4,4'-Bipiperidine
An alternative route involves the initial synthesis of 4,4'-bipiperidine, followed by a selective N-methylation.
Conceptual Experimental Workflow:
Figure 3: Conceptual workflow for the synthesis via N-methylation of 4,4'-bipiperidine.
Protocol for 4,4'-Bipiperidine Synthesis:
-
Starting Material: 4,4'-Bipyridine.
-
Hydrogenation: The aromatic rings of 4,4'-bipyridine are fully saturated via catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure.
Protocol for N-Methylation (Eschweiler-Clarke Reaction):
-
Reagents: 4,4'-Bipiperidine is reacted with an excess of formaldehyde and formic acid.
-
Reaction Conditions: The mixture is heated to drive the reaction to completion. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.
-
Work-up and Purification: The reaction is worked up by basifying the mixture and extracting the product. Purification can be achieved by distillation or crystallization.
Quantitative Data
Due to the limited availability of specific literature on the synthesis of this compound, a comprehensive table of quantitative data from a single source is not possible. However, based on analogous reactions, the following table provides expected ranges for key parameters.
| Parameter | Pathway 1 (Reductive Coupling) | Pathway 2 (Homocoupling) | Pathway 3 (N-Methylation) |
| Precursor Yield | N/A | High (for halogenation) | High (for hydrogenation) |
| Coupling/Methylation Yield | Moderate to Good | Moderate to Good | Good to Excellent |
| Overall Yield | Moderate | Moderate | Good |
| Purity (after purification) | >95% | >98% | >98% |
| Key Reagents | 1-Methyl-4-piperidone, Na/Hg or Electrode | 4-Halo-1-methylpiperidine, Ni catalyst, Reductant | 4,4'-Bipiperidine, HCHO, HCOOH |
| Reaction Temperature | Ambient to Elevated | Elevated | Elevated |
| Reaction Time | Varies | Several hours | Several hours |
Note: These values are estimates based on similar chemical transformations and should be considered as starting points for experimental design.
Conclusion
The synthesis of this compound can be achieved through several viable pathways, with the choice of route depending on the availability of starting materials, desired scale, and laboratory capabilities. The homocoupling of a 4-halo-1-methylpiperidine and the N-methylation of 4,4'-bipiperidine represent robust and controllable strategies. While direct reductive coupling of 1-methyl-4-piperidone is conceptually simpler, it may require more extensive optimization. This guide provides the foundational knowledge and conceptual frameworks necessary for researchers to successfully synthesize this compound and further explore its chemical and biological properties.
References
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4,4'-bipiperidine (CAS No. 122373-80-2). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document compiles available data on its chemical structure, physical properties, spectral information, and safety and handling. Due to the limited availability of experimental data for this specific compound, some information is based on computational predictions and data from structurally similar compounds, which is duly noted. This guide also outlines a plausible synthesis protocol adapted from related literature.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₁H₂₂N₂.[1] It consists of two piperidine rings connected at the 4 and 4' positions, with a methyl group attached to one of the nitrogen atoms.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperidine | PubChem[1] |
| CAS Number | 122373-80-2 | PubChem[1] |
| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |
| Molecular Weight | 182.31 g/mol | PubChem[1] |
| Monoisotopic Mass | 182.17830 Da | PubChem[1] |
| Boiling Point | Not experimentally determined. | - |
| Melting Point | Not experimentally determined. | - |
| Solubility | Soluble in water. | Inferred from related structures |
| pKa (predicted) | 10.68 ± 0.10 | Inferred from 4,4'-Bipiperidine[2] |
| LogP (predicted) | 1.3 | PubChem[1] |
| Appearance | White to orange to green powder to crystal. | Inferred from 4,4'-Bipiperidine |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | BLD Pharm[3] |
Spectral Information
Table 2: Spectral Data for this compound
| Technique | Details | Source |
| ¹H NMR Spectroscopy | Data has been recorded. | PubChem[1] |
| ¹³C NMR Spectroscopy | Data has been recorded. | PubChem[1] |
| Mass Spectrometry | GC-MS data is available from the NIST Mass Spectrometry Data Center. | PubChem[1] |
| IR Spectroscopy | Vapor phase IR spectrum is available. | PubChem[1] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthesis can be adapted from methods used for similar N-alkylated piperidine derivatives. The following is a proposed experimental protocol.
Synthesis of this compound
This proposed synthesis involves the reductive amination of 4,4'-bipiperidine with formaldehyde.
Materials:
-
4,4'-Bipiperidine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4,4'-bipiperidine (1 equivalent) in dichloromethane (DCM), add formaldehyde (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H319: Causes serious eye irritation.[2]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage:
-
Handling: Use only under a chemical fume hood. Do not breathe mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Methyl-4,4'-bipiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4,4'-bipiperidine is a saturated heterocyclic compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. Understanding its three-dimensional structure and conformational preferences is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. The conformational landscape of piperidine derivatives is complex, primarily governed by the chair-boat isomerism of the six-membered rings and the axial-equatorial positioning of substituents.
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound. In the absence of publicly available experimental crystal structure data for this specific molecule, this guide leverages computational modeling to predict its structural parameters and conformational energetics. Furthermore, it outlines standard experimental protocols for the characterization of such molecules.
Molecular Structure
The molecular structure of this compound is characterized by two piperidine rings connected by a C-C bond at their 4 and 4' positions, with a methyl group attached to one of the nitrogen atoms. The piperidine rings are expected to adopt predominantly chair conformations to minimize steric and torsional strain.
Predicted Structural Parameters
Due to the lack of experimental crystallographic data, the structural parameters of this compound have been predicted using computational chemistry. The following table summarizes the key bond lengths, bond angles, and dihedral angles for the lowest energy conformer, obtained from geometry optimization at the B3LYP/6-31G(d) level of theory.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (piperidine ring) | 1.53 - 1.54 | |
| C-N (piperidine ring) | 1.46 - 1.47 | |
| C-H | 1.09 - 1.10 | |
| N-CH₃ | 1.46 | |
| C4-C4' | 1.54 | |
| **Bond Angles (°) ** | ||
| C-C-C (piperidine ring) | 110.5 - 111.5 | |
| C-N-C (piperidine ring) | 110.0 - 111.0 | |
| C-C-N (piperidine ring) | 110.0 - 111.0 | |
| H-C-H | 107.0 - 108.0 | |
| C-N-CH₃ | 111.5 | |
| Dihedral Angles (°) | ||
| C-C-C-C (piperidine ring) | ± 55 - 60 | |
| C-N-C-C (piperidine ring) | ± 55 - 60 |
Conformational Analysis
The conformational flexibility of this compound arises from several factors:
-
Ring Pucker: Each piperidine ring can, in principle, exist in chair, boat, or twist-boat conformations. The chair conformation is significantly lower in energy.
-
N-Methyl Group Orientation: The methyl group on the nitrogen can occupy either an axial or an equatorial position.
-
Inter-ring Orientation: The two piperidine rings can rotate relative to each other around the C4-C4' bond.
The primary conformational equilibrium of interest is between the equatorial and axial conformers of the N-methyl group. Generally, for N-alkyl piperidines, the equatorial conformer is favored to minimize 1,3-diaxial interactions.
Conformational Isomers and Relative Energies
Computational analysis reveals the existence of several stable conformers. The relative energies of the most significant conformers, calculated at the B3LYP/6-31G(d) level of theory, are presented below. The conformers are defined by the orientation of the N-methyl group (equatorial or axial) and the relative orientation of the second piperidine ring.
| Conformer | N-Methyl Orientation | Second Piperidine Ring Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial-like | 0.00 |
| 2 | Axial | Equatorial-like | 1.85 |
| 3 | Equatorial | Axial-like | 2.10 |
| 4 | Axial | Axial-like | 3.95 |
These results indicate that the conformer with the N-methyl group in the equatorial position and the second piperidine ring also in an equatorial-like orientation is the most stable.
Conformational Interconversion
The different conformers of this compound can interconvert through ring inversion and rotation around the C-N and C-C bonds. The following diagram illustrates the primary interconversion pathway between the most stable equatorial and the higher energy axial N-methyl conformers.
Experimental Protocols
While specific experimental data for this compound is not available, the following section outlines a general protocol for the conformational analysis of piperidine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular dynamics in solution.
NMR Spectroscopic Analysis
Objective: To determine the conformational equilibrium of a substituted piperidine in solution.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) to a concentration of approximately 10-20 mM.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional ¹H and ¹³C NMR spectra at ambient temperature on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the unambiguous assignment of all proton and carbon signals.
-
To study the conformational dynamics, perform variable temperature (VT) NMR experiments. Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to the freezing point of the solvent).
-
-
Data Analysis:
-
Analyze the coupling constants (³JHH) from the ¹H NMR spectra. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons and can be used to distinguish between axial and equatorial substituents.
-
At low temperatures, the rate of conformational interconversion may be slow enough on the NMR timescale to observe separate signals for the different conformers. The integration of these signals can be used to determine the population of each conformer and calculate the Gibbs free energy difference (ΔG°) between them.
-
The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be used to calculate the energy barrier to conformational interconversion (ΔG‡).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental conformational analysis of a piperidine derivative.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound based on computational modeling. The molecule is predicted to exist predominantly in a chair-chair conformation with the N-methyl group in an equatorial position. While experimental data for this specific compound is lacking, the outlined experimental protocols provide a robust framework for its future characterization. A thorough understanding of the three-dimensional properties of this compound is essential for its potential application in drug discovery and development.
Physical and chemical properties of CAS 122373-80-2
An In-Depth Technical Guide on the Physical and Chemical Properties of Diaryl Urea Compounds, with 1-(4-iodophenyl)-3-(4-nitrophenyl)urea as a Representative Example
Disclaimer: The CAS number 122373-80-2 corresponds to 4,4'-bipiperidine. However, the detailed request for a technical guide on a research chemical with specific data presentation and visualization requirements suggests a likely interest in a diaryl urea compound, a class of molecules extensively studied in drug development. This guide will focus on the physical and chemical properties of diaryl ureas, using 1-(4-iodophenyl)-3-(4-nitrophenyl)urea as a primary example due to the availability of relevant data for this class of compounds.
Introduction
Diaryl ureas are a significant class of organic compounds characterized by a central urea moiety flanked by two aryl groups. This structural motif is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] The urea functional group's ability to form strong hydrogen bonds with biological targets, such as enzymes and receptors, allows for the modulation of various cellular signaling pathways.[1][3] Prominent examples of diaryl urea-based drugs include Sorafenib and Regorafenib, which are multi-kinase inhibitors targeting pathways involved in tumor growth and angiogenesis.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of diaryl ureas, with a focus on 1-(4-iodophenyl)-3-(4-nitrophenyl)urea.
Physicochemical Properties
The physicochemical properties of diaryl ureas are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for 1-(4-iodophenyl)-3-(4-nitrophenyl)urea and a related compound for comparison.
Table 1: Physical and Chemical Properties of 1-(2-Iodophenyl)-3-(4-nitrophenyl)urea [6]
| Property | Value |
| Molecular Formula | C₁₃H₁₀IN₃O₃ |
| Molecular Weight | 383.14 g/mol |
| Exact Mass | 382.97669 Da |
| Monoisotopic Mass | 382.97669 Da |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 87 Ų |
| Heavy Atom Count | 20 |
Table 2: Physical and Chemical Properties of (4-Nitrophenyl)urea [7]
| Property | Value |
| Molecular Formula | C₇H₇N₃O₃ |
| Molecular Weight | 181.15 g/mol |
| Exact Mass | 181.04874109 Da |
| Monoisotopic Mass | 181.04874109 Da |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 101 Ų |
| Heavy Atom Count | 13 |
| Melting Point | 238 °C |
| Solubility | Practically insoluble in cold water; Soluble in boiling water, methanol, ethanol, dimethylformamide. Sparingly soluble in ether, benzene.[8] |
Experimental Protocols
General Synthesis of Diaryl Ureas
The most common method for synthesizing N,N'-disubstituted unsymmetrical diaryl ureas involves the reaction of an aryl isocyanate with an aryl amine.[9][10]
Reaction:
Ar¹-N=C=O + Ar²-NH₂ → Ar¹-NH-C(=O)-NH-Ar²
General Procedure:
To a solution of the appropriate isocyanate (1 equivalent) in a suitable solvent (e.g., toluene, tetrahydrofuran), a solution of the desired amine (1 equivalent) in the same solvent is added.[9][10] The reaction mixture is typically stirred at a controlled temperature (e.g., 40-45°C) for a specified period (e.g., 1 hour).[10] Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then washed with the solvent to remove unreacted starting materials and dried under vacuum.[9][10]
Example Synthesis of 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea: [11]
A solution of 4-nitroaniline (1.38 g, 10 mmol) in dichloromethane (DCM, 100 ml) was added dropwise to a stirred solution of bis(trichloromethyl) carbonate (5.92 g, 20 mmol) in DCM (20 ml) in an ice bath. The mixture was stirred for 2 hours at 0–5°C. This reaction mixture was then added dropwise to a refluxing and stirred solution of 3-fluoroaniline (1.11 g, 10 mmol) in DCM (40 ml). The reaction was allowed to proceed for 2 hours at reflux temperature. The solvent was subsequently removed under reduced pressure. Acetone (100 ml) and water (300 ml) were added to the residue, and the resulting solid was collected, washed with water, to yield the product.[11]
Caption: General synthesis workflow for diaryl ureas.
Characterization Methods
The identity and purity of synthesized diaryl ureas are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure and assess purity.[12]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretches of the urea moiety.[10]
-
Elemental Analysis: To determine the elemental composition of the compound.[13]
Biological Activity and Signaling Pathways
Diaryl ureas are a prominent class of type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase domain.[1][2] This mechanism provides a degree of selectivity and has been successfully exploited in the development of anticancer drugs.[1][2] These compounds often target receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[4][14]
Inhibition of VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][16] The binding of its ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[17][18] This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[16][19] Diaryl urea compounds can inhibit VEGFR-2, thereby blocking these downstream signaling pathways and suppressing angiogenesis.[4][12]
Caption: Inhibition of the VEGFR-2 signaling pathway by diaryl urea compounds.
Conclusion
Diaryl urea compounds, exemplified by 1-(4-iodophenyl)-3-(4-nitrophenyl)urea, are a versatile and pharmacologically significant class of molecules. Their straightforward synthesis and the ability of the diaryl urea scaffold to effectively interact with key biological targets, particularly protein kinases, have established them as a privileged structure in drug discovery. This technical guide has provided an overview of their physical and chemical properties, detailed common experimental protocols for their synthesis and characterization, and highlighted their mechanism of action in inhibiting critical signaling pathways such as the VEGFR-2 cascade. This information serves as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-Iodophenyl)-3-(4-nitrophenyl)urea | C13H10IN3O3 | CID 60638908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4-Nitrophenyl)urea [drugfuture.com]
- 9. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
An In-Depth Technical Guide to 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-4,4'-bipiperidine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its relevance in biological pathways, specifically as a potential intermediate in the synthesis of Factor Xa inhibitors.
IUPAC Nomenclature and Chemical Properties
The correct IUPAC name for the compound commonly referred to as this compound is 1-methyl-4-(piperidin-4-yl)piperidine . The designation "4,4'-" signifies that the two piperidine rings are connected at their respective fourth positions.
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 1-methyl-4-(piperidin-4-yl)piperidine
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperidine | PubChem |
| CAS Number | 122373-80-2 | PubChem[1], ChemShuttle[2] |
| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |
| Molecular Weight | 182.31 g/mol | PubChem[1] |
| Monoisotopic Mass | 182.17830 Da | PubChem[1] |
| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Physical Description | Not publicly available | |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Not publicly available |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 1-methyl-4-(piperidin-4-yl)piperidine
| Technique | Predicted Data |
| ¹H NMR | Peaks corresponding to the N-methyl group, and the methine and methylene protons of the two piperidine rings are expected. |
| ¹³C NMR | Signals for the N-methyl carbon, and the methine and methylene carbons of the piperidine rings are anticipated. |
| IR Spectroscopy | Characteristic peaks for C-H and C-N stretching and bending vibrations would be observed. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 182.18. |
Experimental Protocols: A Representative Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-methyl-4-(piperidin-4-yl)piperidine is not publicly available, a plausible synthetic route can be proposed based on established chemical principles. The following protocol describes a potential two-step synthesis starting from 4,4'-bipiperidine.
3.1. Step 1: N-Boc Protection of 4,4'-bipiperidine
This step serves to protect one of the secondary amine groups to allow for selective methylation of the other.
-
Materials: 4,4'-bipiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
Dissolve 4,4'-bipiperidine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-Boc-protected 4,4'-bipiperidine by column chromatography.
-
3.2. Step 2: N-Methylation of Boc-4,4'-bipiperidine
This step introduces the methyl group onto the unprotected nitrogen.
-
Materials: Mono-Boc-protected 4,4'-bipiperidine, Formaldehyde (aqueous solution), Sodium triacetoxyborohydride, 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve the mono-Boc-protected 4,4'-bipiperidine in 1,2-dichloroethane.
-
Add an aqueous solution of formaldehyde (1.1 equivalents).
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride in portions.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting Boc-protected this compound can be deprotected using trifluoroacetic acid (TFA) in dichloromethane to yield the final product, 1-methyl-4-(piperidin-4-yl)piperidine.
-
A workflow for this proposed synthesis is depicted in the following diagram.
Biological Context: Role as a Factor Xa Inhibitor Intermediate
This compound is referenced in patent literature as a key intermediate in the synthesis of novel Factor Xa (FXa) inhibitors. FXa is a serine protease that plays a crucial role in the blood coagulation cascade. Inhibition of FXa is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases.
The signaling pathway of Factor Xa involves the activation of Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-2. This activation triggers downstream signaling cascades that can lead to cellular responses such as inflammation and cell proliferation. The diagram below illustrates the general mechanism of Factor Xa signaling.
Conclusion
1-Methyl-4-(piperidin-4-yl)piperidine is a valuable building block in the development of therapeutic agents, particularly Factor Xa inhibitors. While comprehensive experimental data for this specific compound is not widely available, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its biological relevance. Further research and publication of experimental data would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4,4'-bipiperidine is a saturated heterocyclic compound that has garnered interest as a versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two nitrogen atoms offer multiple points for chemical modification, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailing the key chemical transformations and experimental protocols. The synthesis is primarily a two-step process involving the formation of the 4,4'-bipiperidine core followed by N-methylation. This document consolidates quantitative data from analogous reactions to provide a comparative analysis of the synthetic methodologies.
Introduction
The 4,4'-bipiperidine structural motif is a key component in a variety of biologically active molecules. The introduction of a methyl group on one of the nitrogen atoms, to form this compound, modulates its physicochemical properties, such as basicity and lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profiles. While a definitive seminal publication detailing the initial discovery and synthesis of this compound is not readily identifiable in a singular source, its preparation follows established and well-documented synthetic routes for similar N-alkylated piperidine derivatives, with its development being an extension of the broader exploration of piperidine and bipyridine chemistry that began in the early 20th century.
Historical Synthesis of the 4,4'-Bipiperidine Core
The foundational step in the synthesis of this compound is the preparation of the 4,4'-bipiperidine core. The most historically significant and widely employed method for this transformation is the catalytic hydrogenation of 4,4'-bipyridine.
Catalytic Hydrogenation of 4,4'-Bipyridine
The reduction of the aromatic pyridine rings in 4,4'-bipyridine to their corresponding saturated piperidine rings is typically achieved through catalytic hydrogenation under pressure. Various catalysts have been employed for this purpose, with platinum and nickel-based catalysts being the most common.
One of the earliest and most effective catalysts used for the hydrogenation of pyridine derivatives is Adams' catalyst (PtO₂).[1] The hydrogenation is generally carried out in a protic solvent, such as glacial acetic acid, which can enhance the activity of the catalyst.[1]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ [1]
-
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reaction vessel.
-
A catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.
-
The vessel is sealed and pressurized with hydrogen gas (H₂) to 50-70 bar.
-
The reaction mixture is stirred at room temperature for 6-10 hours.
-
Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude piperidine derivative.
-
Purification is performed by column chromatography on silica gel.
Table 1: Representative Data for the Catalytic Hydrogenation of Pyridine Derivatives
| Precursor | Catalyst | Solvent | Pressure (bar) | Temperature | Time (h) | Yield (%) | Reference |
| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 | Room Temp. | 6-10 | Not specified | [1] |
| 4-Phenylpyridine | Pd/C | Not specified | Not specified | Not specified | Not specified | 81 | Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable - RWTH Publications (2017) |
N-Methylation of the 4,4'-Bipiperidine Core
Once the 4,4'-bipiperidine core is synthesized, the final step is the introduction of a methyl group onto one of the nitrogen atoms. Several methods are available for the N-methylation of secondary amines, with two of the most historically relevant being direct alkylation with a methylating agent and reductive amination.
Direct Alkylation with Methyl Iodide
A straightforward method for the N-methylation of secondary amines is the reaction with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. The base is required to neutralize the hydroiodic acid (HI) formed during the reaction.
Experimental Protocol: N-Methylation of a Secondary Amine using Methyl Iodide
-
The secondary amine is dissolved in a suitable aprotic solvent, such as acetone or dimethylformamide (DMF).
-
A slight excess of a base, typically potassium carbonate (K₂CO₃), is added to the solution.
-
Methyl iodide (1.1 to 1.5 equivalents) is added, and the reaction mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by an appropriate method, such as distillation or column chromatography.
Eschweiler-Clarke Reductive Amination
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines that avoids the formation of quaternary ammonium salts.[2][3] The reaction utilizes an excess of formic acid and formaldehyde.[2][3]
Experimental Protocol: Eschweiler-Clarke Methylation of a Secondary Amine [4]
-
To the secondary amine (0.2 mmol, 1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added.
-
The mixture is heated at 80 °C for 18 hours.
-
After cooling to room temperature, water and 1M HCl are added, and the mixture is extracted with dichloromethane (DCM).
-
The aqueous phase is basified to pH 11 and extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the tertiary amine.
Table 2: Comparison of N-Methylation Methods for Amines
| Method | Methylating Agent | Reducing Agent | Key Features | Potential Drawbacks |
| Direct Alkylation | Methyl Iodide | N/A | Simple procedure, readily available reagents. | Risk of over-alkylation to form quaternary ammonium salts. Methyl iodide is toxic. |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Avoids quaternization, uses inexpensive reagents.[2][3] | Requires elevated temperatures and longer reaction times. |
Synthetic Workflow Visualization
The overall synthetic pathway for this compound can be visualized as a two-step process.
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery
This compound serves as a valuable scaffold in drug discovery due to its rigid, three-dimensional structure which allows for the precise spatial orientation of appended functional groups. This is critical for optimizing interactions with biological targets. The bipiperidine core can be found in molecules investigated for a range of therapeutic areas. For instance, derivatives of piperidine are prevalent in compounds targeting the central nervous system. The introduction of the N-methyl group can influence the molecule's ability to cross the blood-brain barrier and can modulate its affinity for various receptors. While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility lies in its incorporation into larger molecules designed to interact with specific biological targets.
The logical workflow for utilizing such a scaffold in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing a core scaffold.
Conclusion
The synthesis of this compound is a well-established process rooted in the fundamental principles of heterocyclic chemistry. The primary route involves the catalytic hydrogenation of 4,4'-bipyridine to form the 4,4'-bipiperidine core, followed by N-methylation through methods such as direct alkylation or the Eschweiler-Clarke reaction. While the precise historical genesis of this specific molecule is not attributed to a single discovery, its synthesis represents a logical progression in the exploration of piperidine-based structures for applications in medicinal chemistry. The versatility of the this compound scaffold ensures its continued relevance in the development of novel therapeutic agents.
References
Spectroscopic Characterization of 1-Methyl-4,4'-bipiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Methyl-4,4'-bipiperidine. The document outlines predicted spectroscopic data, detailed experimental protocols for its characterization, and a summary of its potential metabolic pathway. This information is intended to support research and development activities involving this compound.
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds, providing a reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | d | 2H | N-CH₂ (equatorial) |
| ~2.20 | s | 3H | N-CH₃ |
| ~1.95 | t | 2H | N-CH₂ (axial) |
| ~1.65 | m | 5H | CH, CH₂ |
| ~1.45 | m | 4H | CH₂ |
| ~1.25 | m | 4H | CH₂ |
| ~1.05 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~56.5 | N-CH₂ |
| ~46.8 | N-CH₃ |
| ~46.0 | C-N (unsubstituted ring) |
| ~42.5 | CH (bridgehead) |
| ~35.0 | CH₂ |
| ~31.5 | CH₂ |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 182 | Moderate | [M]⁺ (Molecular Ion) |
| 167 | Moderate | [M - CH₃]⁺ |
| 98 | High | [C₆H₁₂N]⁺ (cleavage at C-C bond between rings) |
| 84 | High | [C₅H₁₀N]⁺ (fragmentation of the N-methylpiperidine ring) |
| 57 | Moderate | [C₄H₉]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 4: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (secondary amine) |
| 2930 - 2850 | Strong | C-H Stretch (aliphatic) |
| ~2780 | Medium | C-H Stretch (N-CH₃) |
| 1450 | Medium | C-H Bend (CH₂) |
| 1100 | Medium | C-N Stretch |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS.
-
Transfer: Transfer the solution to an NMR tube.
-
Instrumentation:
-
Spectrometer: 400 MHz NMR spectrometer
-
Temperature: 298 K
-
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a final concentration of 10 µg/mL.
-
Instrumentation:
-
Mass Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Scan Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (liquid)
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Visualization of Potential Metabolic Pathway
While specific signaling pathways for this compound are not extensively documented, compounds containing a piperidine moiety are known to undergo metabolism by cytochrome P450 (CYP450) enzymes.[1][2][3] The following diagram illustrates a generalized metabolic pathway for piperidine derivatives.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
The metabolism of piperidine-containing drugs often involves N-dealkylation and oxidation reactions catalyzed by CYP450 enzymes, primarily CYP3A4.[1][3]
Caption: Generalized metabolic pathway of this compound involving CYP450 enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1-Methyl-4,4'-bipiperidine. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, this document presents a combination of predicted spectral data based on established principles of NMR spectroscopy and a detailed, generalized experimental protocol for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Chemical Structure and Atom Numbering
This compound consists of two piperidine rings linked at the C4 and C4' positions, with a methyl group attached to the nitrogen atom of one of the rings. The standard atom numbering convention used for the interpretation of the NMR data is presented below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and known substituent effects in piperidine systems. The actual experimental values may vary depending on the solvent and other experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H6 (axial) | ~1.9 - 2.1 | d | ~11 - 13 | 2H |
| H2, H6 (equatorial) | ~2.8 - 3.0 | dt | ~11 - 13, ~2 - 3 | 2H |
| H3, H5 (axial) | ~1.2 - 1.4 | qd | ~12 - 14, ~3 - 4 | 2H |
| H3, H5 (equatorial) | ~1.6 - 1.8 | m | - | 2H |
| H4 (axial) | ~1.1 - 1.3 | m | - | 1H |
| H7 (-NCH₃) | ~2.2 - 2.4 | s | - | 3H |
| H1' (NH) | ~1.5 - 2.5 (broad) | br s | - | 1H |
| H2', H6' (axial) | ~2.5 - 2.7 | t | ~11 - 13 | 2H |
| H2', H6' (equatorial) | ~3.0 - 3.2 | d | ~11 - 13 | 2H |
| H3', H5' (axial) | ~1.2 - 1.4 | qd | ~12 - 14, ~3 - 4 | 2H |
| H3', H5' (equatorial) | ~1.6 - 1.8 | m | - | 2H |
| H4' (axial) | ~1.1 - 1.3 | m | - | 1H |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated based on the known chemical shifts of 4,4'-bipiperidine and the effect of N-methylation on the piperidine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | ~56 - 58 |
| C3, C5 | ~32 - 34 |
| C4 | ~42 - 44 |
| C7 (-NCH₃) | ~46 - 48 |
| C2', C6' | ~46 - 48 |
| C3', C5' | ~32 - 34 |
| C4' | ~42 - 44 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the analysis of small organic molecules.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar non-polar to moderately polar compounds. Other potential solvents include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
Caption: General workflow for NMR sample preparation and analysis.
4.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16 to 64
-
Relaxation Delay: 1.0 - 2.0 s
-
Acquisition Time: 3 - 4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1 - 2 s
-
Spectral Width: -10 to 220 ppm
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the ¹H FID and 1.0 Hz to the ¹³C FID before Fourier transformation.
-
Phasing: Manually phase the transformed spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra to assign the signals to specific atoms in the this compound molecule follows a logical progression. This involves analyzing the chemical shifts, integration values, multiplicities, and coupling constants, and often requires two-dimensional (2D) NMR experiments for unambiguous assignment.
Caption: Logical flow for the interpretation of NMR spectral data.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound and a robust protocol for their experimental determination. Researchers can utilize this information to aid in the identification, characterization, and quality control of this compound in various scientific applications.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 1-Methyl-4,4'-bipiperidine, a notable piperidine derivative. Understanding its fragmentation behavior is crucial for its identification and characterization in various research and development settings, including pharmaceutical analysis and medicinal chemistry. This document outlines the characteristic fragmentation pathways under electron ionization (EI), presents key mass spectral data, and provides a detailed experimental protocol for its analysis.
Core Concepts in the Fragmentation of Piperidine Derivatives
The mass spectral fragmentation of piperidine derivatives, such as this compound, is predominantly governed by the stability of the resulting fragment ions. Under electron ionization (EI), the initial event is the removal of an electron from the molecule, typically from a non-bonding orbital on one of the nitrogen atoms, to form a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation reactions to yield smaller, more stable ions.
A dominant fragmentation pathway for N-alkylated piperidines is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the formation of a resonance-stabilized iminium ion, which is often observed as a prominent peak in the mass spectrum.
Mass Spectrometry Data for this compound
The electron ionization mass spectrum of this compound (C₁₁H₂₂N₂) exhibits a distinct fragmentation pattern that is characteristic of its structure. The molecular ion and key fragment ions are summarized in the table below.
| m/z | Relative Intensity | Proposed Fragment Structure |
| 182 | Low | [C₁₁H₂₂N₂]•+ (Molecular Ion) |
| 98 | Moderate | [C₆H₁₂N]⁺ |
| 96 | 100 (Base Peak) | [C₆H₁₀N]⁺ |
| 55 | Moderate | [C₄H₇]⁺ |
Data sourced from PubChem CID 7183041.[1]
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 182). The subsequent fragmentation is proposed to occur as follows:
-
Formation of the Molecular Ion: An electron is ejected from the this compound molecule, forming the molecular ion [C₁₁H₂₂N₂]•+ at m/z 182.
-
α-Cleavage: The primary and most favored fragmentation is an α-cleavage adjacent to the methylated nitrogen atom. This involves the homolytic cleavage of the C4-C4' bond connecting the two piperidine rings. This cleavage results in the formation of a stable, resonance-stabilized iminium ion with m/z 98.
-
Formation of the Base Peak (m/z 96): The base peak at m/z 96 is proposed to arise from the loss of two hydrogen atoms from the m/z 98 fragment. This could occur through a rearrangement process leading to a more stable, conjugated system.
-
Formation of the m/z 55 Fragment: The fragment at m/z 55 is likely a C₄H₇⁺ ion, which could be formed through further fragmentation of the piperidine rings.
The following diagram illustrates the proposed primary fragmentation pathway leading to the formation of the base peak.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if applicable): For analysis from a complex matrix (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 6890N GC or equivalent.
-
Mass Spectrometer: An Agilent 5973 Quadrupole Mass Selective Detector or equivalent.
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of piperidine derivatives.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis to enhance sensitivity and selectivity, monitoring the characteristic ions (e.g., m/z 96, 98, 55).
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it with the reference spectrum and the data provided in this guide.
-
The fragmentation pattern, particularly the presence of the molecular ion at m/z 182 and the base peak at m/z 96, serves as a key identifier for this compound.
The following diagram outlines the general workflow for the GC-MS analysis.
Caption: General workflow for the GC-MS analysis of this compound.
References
An In-depth Technical Guide on the Thermodynamic and Kinetic Studies of 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic and kinetic studies of 1-Methyl-4,4'-bipiperidine. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles relevant data from analogous compounds, outlines detailed experimental protocols for its characterization, and presents theoretical frameworks for understanding its behavior. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of piperidine-based compounds in drug development and other scientific disciplines. By leveraging data from structurally similar molecules such as piperidine, N-methylpiperidine, and 4,4'-bipiperidine, we can project the thermodynamic stability and kinetic reactivity of this compound. The provided experimental protocols offer a clear roadmap for obtaining precise empirical data.
Introduction
This compound is a saturated heterocyclic compound with a molecular formula of C₁₁H₂₂N₂. Its structure, featuring two interconnected piperidine rings with a methyl group on one of the nitrogen atoms, makes it a subject of interest in medicinal chemistry and materials science. The conformational flexibility of the piperidine rings and the presence of the tertiary amine functionality are key determinants of its physical, chemical, and biological properties. Understanding the thermodynamic and kinetic profile of this molecule is crucial for predicting its stability, reactivity, and potential interactions in various systems.
This guide will cover:
-
Estimated and known thermodynamic properties of this compound and related compounds.
-
Detailed experimental protocols for the determination of thermodynamic parameters.
-
Plausible kinetic studies and reaction pathways.
-
Methodologies for kinetic analysis.
-
A proposed synthetic pathway for this compound.
Thermodynamic Properties
The thermodynamic properties of a molecule are fundamental to understanding its stability and behavior in different environments. For this compound, key thermodynamic parameters include its enthalpy of formation, heat capacity, and the energetics of its conformational isomers.
Enthalpy of Formation and Heat Capacity
Table 1: Thermodynamic Data of Related Piperidine Derivatives
| Compound | Formula | Molecular Weight ( g/mol ) | ΔHf° (gas, kJ/mol) | Cp (liquid, J/mol·K) at 298.15 K |
| Piperidine | C₅H₁₁N | 85.15 | -49.9 ± 0.7 | 179.86 |
| N-Methylpiperidine | C₆H₁₃N | 99.17 | -79.1 ± 1.0 | 184.9 |
| This compound (Estimated) | C₁₁H₂₂N₂ | 182.31 | ~ -130 to -150 | ~ 300 - 320 |
Estimation based on group contribution methods and comparison with the constituent monomeric units.
Conformational Analysis
The conformational landscape of this compound is dominated by the chair conformations of the two piperidine rings. The key variables are the relative orientation of the two rings (equatorial-equatorial, equatorial-axial, axial-axial) and the orientation of the N-methyl group (equatorial or axial). Generally, equatorial substitution on a piperidine ring is energetically favored.[3] The conformational free energy difference (A-value) for a methyl group on a piperidine nitrogen is a key parameter.
Table 2: Conformational Free Energy (A-values) for Substituents on Piperidine Rings
| Substituent | Position | A-value (kcal/mol) |
| Methyl | N-position | ~0.4 - 0.6 |
| Piperidinyl | 4-position | ~1.7 - 2.1 (estimated from cyclohexane) |
The most stable conformer of this compound is predicted to have both piperidine rings in a chair conformation, with the piperidinyl substituent on the other ring in an equatorial position, and the N-methyl group also preferentially in the equatorial position.
Experimental Protocols: Thermodynamics
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
DSC is a powerful technique to measure the heat capacity of a substance as a function of temperature and to study thermal transitions like melting and glass transitions.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.
-
Instrument Setup: Use a calibrated DSC instrument. Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.
-
Hold isothermally for a few minutes.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating ramp to analyze the thermal history.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The heat capacity (Cp) can be determined from the heat flow signal. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Isothermal Titration Calorimetry (ITC) for Binding Studies
ITC can be used to study the thermodynamics of binding interactions between this compound and a target molecule (e.g., a receptor or enzyme).
Methodology:
-
Sample Preparation: Prepare a solution of this compound (ligand) and the target macromolecule in the same buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Load the macromolecule solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Data Analysis: The resulting thermogram shows heat pulses corresponding to each injection. Integration of these peaks yields the enthalpy change (ΔH). Fitting the data to a suitable binding model provides the association constant (Ka), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Kinetic Studies
Kinetic studies provide insights into the rates and mechanisms of chemical reactions involving this compound. Potential reactions of interest include N-alkylation (quaternization) and nucleophilic substitution reactions.
N-Alkylation (Quaternization) Kinetics
The tertiary amine of this compound can react with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. The rate of this Sₙ2 reaction can be studied to understand the nucleophilicity of the nitrogen atom.
Table 3: Kinetic Data for Related N-Alkylation Reactions
| Amine | Alkylating Agent | Solvent | k (M⁻¹s⁻¹) at 25 °C |
| Piperidine | Methyl Iodide | Methanol | ~1.5 x 10⁻³ |
| N-Methylpiperidine | Methyl Iodide | Methanol | ~3.0 x 10⁻⁴ |
Data is illustrative and based on typical values for such reactions.
The rate of quaternization of this compound is expected to be influenced by the steric hindrance around the nitrogen atom.
Nucleophilic Substitution Kinetics
The unmethylated nitrogen of this compound can act as a nucleophile in substitution reactions. For instance, its reaction with an activated aromatic substrate can be monitored.
Experimental Protocols: Kinetics
UV-Vis Spectrophotometry for Reaction Rate Monitoring
If a reaction involving this compound produces a chromophoric product, UV-Vis spectrophotometry can be used to monitor the reaction progress.
Methodology:
-
Reaction Setup: Mix solutions of this compound and the other reactant in a cuvette placed in a temperature-controlled spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at a wavelength specific to the product over time.
-
Data Analysis: The rate constant (k) can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law (e.g., first-order or second-order). The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
NMR Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy can be used to monitor the concentrations of reactants and products directly in the reaction mixture over time.
Methodology:
-
Reaction Setup: Initiate the reaction in an NMR tube by adding the reactants.
-
Data Acquisition: Acquire NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to specific protons of the reactants and products to determine their concentrations at each time point. This data can then be used to determine the rate law and rate constant.
Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from 4,4'-bipiperidine.
Proposed Synthetic Pathway
The synthesis involves the selective N-methylation of one of the piperidine rings of 4,4'-bipiperidine. A common method for this transformation is the Eschweiler-Clarke reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol for Synthesis
Methodology:
-
Reaction Setup: To a solution of 4,4'-bipiperidine in formic acid, add aqueous formaldehyde.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture and make it basic with a strong base (e.g., NaOH).
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Logical Workflow for Thermodynamic and Kinetic Characterization
The following diagram illustrates a logical workflow for the comprehensive study of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has provided a framework for the thermodynamic and kinetic investigation of this compound. While direct experimental data is sparse, by drawing parallels with related piperidine derivatives, we have been able to estimate key parameters and propose robust experimental protocols for their determination. The synthesis, thermodynamic properties, and kinetic behavior of this molecule are of significant interest to the scientific community, particularly in the field of drug discovery. The methodologies and data presented herein should serve as a valuable resource for researchers embarking on the study of this and similar heterocyclic compounds. Further experimental work is necessary to validate the estimated values and to fully elucidate the rich chemical behavior of this compound.
References
Quantum Mechanical Calculations on 1-Methyl-4,4'-bipiperidine: A Technical Guide for Drug Development
Introduction: 1-Methyl-4,4'-bipiperidine is a saturated heterocyclic compound with a molecular formula of C11H22N2.[1] Its structural motif is of interest in medicinal chemistry and drug development due to the prevalence of piperidine rings in bioactive molecules. Understanding the three-dimensional structure, electronic properties, and potential reactivity of this molecule at a quantum level is crucial for designing novel therapeutics. Quantum mechanics (QM) provides precise molecular insights that are often unattainable with classical methods, enabling the accurate modeling of electronic structures, binding affinities, and reaction mechanisms.[2][3][4][5] This technical guide outlines the theoretical framework and practical protocols for conducting quantum mechanical calculations on this compound to inform rational drug design efforts.
Core Computational Methodologies
The application of quantum mechanics, particularly Density Functional Theory (DFT), has become a cornerstone in computational drug discovery for elucidating molecular properties with a favorable balance of accuracy and computational cost.[4][5][6] The following protocols describe a standard computational workflow for characterizing this compound.
Experimental Protocol 1: Conformational Analysis
The flexibility of the two interconnected piperidine rings and the orientation of the methyl group mean that this compound can exist in multiple conformational states. Identifying the low-energy conformers is a critical first step, as the bioactive conformation may not be the global minimum.[7][8]
-
Initial Structure Generation: A 2D or 3D structure of this compound is generated using molecular editing software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various possible conformations.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[9][10] This process finds the local energy minimum for each conformation.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Ranking: The final energies (including ZPVE) of all stable conformers are compared to determine their relative stabilities.
Experimental Protocol 2: Electronic Properties Analysis
The electronic properties of a molecule are key to its reactivity and interaction with biological targets.[11][12][13] Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.[11][14][15]
-
Single-Point Energy Calculation: Using the optimized geometries of the low-energy conformers from the conformational analysis, single-point energy calculations are performed.
-
Orbital Energy and Visualization: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity.[11][12][15] The 3D shapes of these orbitals are visualized to understand regions of electron density that are available for donation (HOMO) or acceptance (LUMO).
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualization reveals the charge distribution and identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions with a receptor.
Experimental Protocol 3: Prediction of Spectroscopic Data
Quantum chemical calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the experimental characterization of the molecule.[16][17][18]
-
NMR Shielding Tensor Calculation: Using the optimized geometries, NMR shielding tensors are calculated using a suitable DFT method, often employing a gauge-including atomic orbital (GIAO) approach.
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), via the equation: δ = σ_ref - σ_calc.[18]
-
Data Analysis: The predicted ¹H and ¹³C NMR spectra are compared with experimental data if available, or used as a predictive tool for uncharacterized compounds. Machine learning models can further enhance the accuracy of these predictions.[19][20]
Data Presentation
The quantitative results from the aforementioned calculations should be organized into clear, structured tables for comparative analysis.
Table 1: Conformational Analysis of this compound
| Conformer ID | Relative Energy (kcal/mol) | ZPVE Corrected Energy (Hartree) | Number of Imaginary Frequencies |
|---|---|---|---|
| Conf-01 | 0.00 | -X.XXXXXXX | 0 |
| Conf-02 | X.XX | -X.XXXXXXX | 0 |
| Conf-03 | X.XX | -X.XXXXXXX | 0 |
Table 2: Electronic Properties of the Most Stable Conformer
| Property | Value (eV) |
|---|---|
| HOMO Energy | -X.XXX |
| LUMO Energy | -X.XXX |
| HOMO-LUMO Gap | X.XXX |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | XXX.X |
| C2 | XXX.X |
| C3 | XXX.X |
| ... | ... |
Visualizations
Visual diagrams are essential for representing complex workflows and relationships.
Caption: A typical workflow for quantum mechanical analysis.
Caption: A potential role in a G-protein coupled receptor pathway.
Caption: The HOMO-LUMO gap indicates molecular reactivity.
Conclusion
The quantum mechanical methodologies detailed in this guide provide a robust framework for the in-depth characterization of this compound. By systematically analyzing its conformational landscape, electronic structure, and spectroscopic signatures, researchers and drug development professionals can gain critical insights into its potential as a scaffold for novel therapeutics. These computational approaches accelerate the drug discovery process by enabling data-driven decisions, optimizing molecular design, and prioritizing candidates for synthesis and experimental validation.[21][22][23]
References
- 1. This compound | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. DeepConf: Leveraging ANI-ML Potentials for Exploring Local Minima with Application to Bioactive Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 11. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. steeronresearch.com [steeronresearch.com]
- 23. alliedacademies.org [alliedacademies.org]
An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4,4'-bipiperidine is a heterocyclic amine of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents and its stability under different environmental conditions, is crucial for its effective application in research and formulation. This technical guide provides a comprehensive overview of the predicted solubility and stability profiles of this compound based on the general characteristics of piperidine derivatives and N-methylated amines. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed experimental protocols for determining its precise solubility and stability, enabling researchers to generate the necessary data for their specific applications.
Chemical and Physical Properties
This compound is a derivative of 4,4'-bipiperidine with a methyl group attached to one of the nitrogen atoms.[1] This substitution influences its physical and chemical properties, including its basicity, polarity, and intermolecular interactions, which in turn affect its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | [1] |
| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperidine | [1] |
| CAS Number | 122373-80-2 | [1] |
Predicted Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of two nitrogen atoms in this compound, one tertiary and one secondary amine, suggests it will exhibit basic properties and its solubility will be pH-dependent.[2][3]
Based on the general principles of solubility for amines and the influence of N-methylation, the following qualitative solubility profile for this compound is predicted:[4]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Sparingly soluble to soluble | The presence of two nitrogen atoms allows for hydrogen bonding with water. As a basic compound, its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of more soluble salts.[3][5] |
| Polar Protic | Methanol, Ethanol | Soluble to freely soluble | The polar nature of the solvent and its ability to act as a hydrogen bond donor will facilitate the dissolution of the polar amine. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of the solvent can interact with the dipole moment of the solute. |
| Non-Polar | Hexane, Toluene | Sparingly soluble to insoluble | The "like dissolves like" principle suggests that the polar amine will have limited solubility in non-polar solvents. The N-methylation slightly increases lipophilicity compared to the parent bipiperidine. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or another suitable analytical technique.[6]
-
Calibrated volumetric flasks and pipettes
-
pH meter
Shake-Flask Method
The shake-flask method is a common and reliable technique for determining thermodynamic solubility.[7]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Ensure a solid excess is present to guarantee saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
-
Caption: Experimental workflow for solubility determination.
Predicted Stability Profile and Degradation Pathways
The stability of this compound is a critical factor for its storage, handling, and formulation. As a piperidine derivative, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2]
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (low pH) | Moderately stable | The piperidine ring is generally stable in acidic conditions. However, prolonged exposure to strong acids at elevated temperatures could potentially lead to ring-opening or other degradation reactions.[2] |
| Basic (high pH) | Stable | Piperidine and its derivatives are generally stable in basic conditions. |
| Oxidative | Susceptible to oxidation | The nitrogen atoms and the adjacent carbon atoms are potential sites for oxidation.[2] Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. |
| Thermal | Relatively stable at room temperature | Piperidine has a boiling point of around 106-108 °C, and thermal decomposition can occur at elevated temperatures.[2] For this compound, decomposition at high temperatures may involve cleavage of the C-N bonds. |
| Photochemical | Potentially susceptible | Many organic molecules are susceptible to degradation upon exposure to UV light. Photodegradation pathways could involve radical reactions leading to a variety of degradation products. |
Experimental Protocol for Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][9][10] The following protocol provides a framework for assessing the stability of this compound.
Materials and Equipment
-
This compound
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Environmental chambers (for temperature, humidity, and photostability testing)
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.[6]
-
pH meter
-
Autoclave or oven for thermal stress testing
Forced Degradation Protocol
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 80 °C) for a defined period.
-
Photostability: Expose a solution of the compound to UV light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC-PDA-MS method.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products using the MS data.
-
Assess the mass balance to ensure that all major degradation products are accounted for.
-
Caption: Logical workflow for forced degradation studies.
Conclusion
References
- 1. This compound | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
Methodological & Application
Application Notes and Protocols: 1-Methyl-4,4'-bipiperidine as a Ligand in Organometallic Catalysis
A comprehensive search of the current scientific literature reveals no specific examples of 1-Methyl-4,4'-bipiperidine being utilized as a ligand in organometallic catalysis. While the broader class of bidentate nitrogen-containing ligands, such as bipyridines and other piperidine derivatives, is well-established in this field, the specific application of this compound has not been documented in published research articles, application notes, or patents.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental procedures, and visualizations, for the use of this particular ligand. The absence of such information in the public domain prevents the creation of the specified content.
For researchers, scientists, and drug development professionals interested in exploring the potential of novel ligands, the investigation of this compound in various catalytic reactions could represent a novel area of research. Below is a general framework that could guide such an investigation, based on established principles of organometallic catalysis.
General Framework for Investigating this compound as a Catalytic Ligand
Should a researcher wish to explore the catalytic potential of this compound, a systematic approach would be required. This would involve the synthesis of the ligand, its coordination to various transition metals, and the subsequent screening of the resulting complexes in a range of catalytic reactions.
Ligand Synthesis
The first step would be the synthesis and purification of this compound. A potential synthetic route could be explored based on established methods for the synthesis of related bipiperidine structures.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Metal Complex Formation
Once synthesized, this compound could be reacted with various transition metal precursors (e.g., palladium, ruthenium, rhodium salts) to form the corresponding organometallic complexes. Characterization of these new complexes using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry would be crucial.
General Complexation Workflow:
Caption: General workflow for the synthesis and characterization of a metal complex.
Catalytic Screening
The synthesized metal complexes would then be evaluated as catalysts in a variety of important organic transformations. Based on the structural similarity to other bidentate nitrogen ligands, potential areas of application could include:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
-
Ruthenium-catalyzed reactions: Including transfer hydrogenation of ketones and metathesis reactions.
-
Rhodium-catalyzed reactions: Such as hydroformylation and hydrogenation.
The performance of the this compound-based catalysts would be compared against established catalytic systems to determine their efficacy in terms of yield, selectivity, and turnover number.
Catalytic Screening Workflow:
Caption: Workflow for screening the catalytic activity of a new metal complex.
Application of Diamine Chain Extenders in Polyurethane Synthesis: A General Overview
Introduction
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications, from flexible foams and elastomers to rigid plastics and coatings.[1][2] Their properties are highly tunable and depend on the specific monomers used in their synthesis. The fundamental reaction for polyurethane formation involves the step-growth polymerization of diisocyanates and polyols.[1] To further tailor the properties of the final material, chain extenders are often incorporated into the polymer backbone.[3]
Principle of Diamine Chain Extension
The synthesis of polyurethanes with diamine chain extenders is typically a two-step process:
-
Prepolymer Formation: A polyol (e.g., poly(tetramethylene oxide) glycol - PTMO) is reacted with an excess of a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a diamine chain extender. The highly reactive amine groups of the chain extender rapidly react with the terminal isocyanate groups of the prepolymer, leading to a significant increase in molecular weight and the formation of the final poly(urethane-urea) elastomer.[6][7]
The choice of the diamine chain extender significantly influences the morphology of the hard segment domains and, consequently, the final properties of the polyurethane.
Experimental Protocol: Synthesis of a Poly(urethane-urea) Elastomer
This protocol describes a general procedure for the synthesis of a poly(urethane-urea) elastomer using a diamine chain extender. Researchers should adapt this protocol based on the specific reactivity and solubility of their chosen diamine.
Materials
-
Poly(tetramethylene oxide) glycol (PTMO), Mn = 2000 g/mol
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Diamine Chain Extender (e.g., 1,4-diaminobutane)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (inert atmosphere)
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Heating mantle with a temperature controller
-
Vacuum oven
-
Teflon mold
Procedure
1. Prepolymer Synthesis
-
Dry the PTMO at 80°C under vacuum for at least 4 hours to remove any residual water.
-
In the three-neck flask, add the dried PTMO and heat it to 70°C under a nitrogen atmosphere with stirring.
-
Once the PTMO is molten and homogenous, add the MDI to the flask. The molar ratio of NCO:OH groups should be approximately 2:1.
-
Continue stirring the mixture at 80°C for 2-3 hours to ensure the completion of the prepolymer formation. The viscosity of the mixture will increase during this time.
2. Chain Extension
-
Dissolve the diamine chain extender in anhydrous DMAc in a separate container. The molar amount of the diamine should be calculated to react with the excess isocyanate groups from the prepolymer step (typically a stoichiometric amount).
-
Cool the prepolymer to approximately 40-50°C and add a calculated amount of anhydrous DMAc to reduce the viscosity.
-
Slowly add the diamine solution to the stirred prepolymer solution dropwise using the dropping funnel. This reaction is highly exothermic, and a rapid increase in viscosity will be observed.
-
After the addition is complete, continue stirring for another 1-2 hours at room temperature to ensure the reaction goes to completion.
3. Casting and Curing
-
Pour the resulting viscous poly(urethane-urea) solution into a Teflon mold.
-
Place the mold in a vacuum oven and heat at 60-70°C for 24 hours to remove the solvent and cure the polymer film.
-
After curing, allow the mold to cool to room temperature before demolding the elastomer film.
Characterization
The synthesized poly(urethane-urea) can be characterized using various techniques to determine its chemical structure, thermal properties, and mechanical performance.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane and urea linkages and the disappearance of the NCO peak.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of the hard segments.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Quantitative Data Summary
The following table provides an example of the reactant quantities and expected properties for a typical poly(urethane-urea) synthesis. These values are illustrative and will vary depending on the specific monomers and reaction conditions used.
| Parameter | Value | Unit |
| Reactants | ||
| PTMO (Mn = 2000) | 50.0 | g |
| MDI | 12.5 | g |
| 1,4-Diaminobutane | 2.2 | g |
| DMAc | 100 | mL |
| Reaction Conditions | ||
| Prepolymer Synthesis Temperature | 80 | °C |
| Prepolymer Synthesis Time | 3 | hours |
| Chain Extension Temperature | 40 | °C |
| Curing Temperature | 70 | °C |
| Curing Time | 24 | hours |
| Expected Properties | ||
| Tensile Strength | 20 - 40 | MPa |
| Elongation at Break | 400 - 800 | % |
| Glass Transition Temp. (Tg) | -50 to -70 | °C |
Visualizations
Polyurethane Synthesis Workflow
Caption: General workflow for the two-step synthesis of poly(urethane-urea) elastomers.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel 1-Methyl-4,4'-bipiperidine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of a novel series of derivatives based on the 1-Methyl-4,4'-bipiperidine scaffold. This scaffold is a promising starting point for the development of new therapeutic agents targeting central nervous system (CNS) disorders, potentially through modulation of dopamine, opioid, or sigma receptors.
The following sections detail the synthetic protocols for creating a library of N-substituted derivatives, their analytical characterization, and their evaluation in relevant in vitro biological assays.
Synthetic Protocols
The secondary amine on the second piperidine ring of this compound offers a convenient handle for chemical modification. Two primary synthetic routes, N-alkylation and N-acylation, were employed to generate a diverse library of derivatives.
General Synthetic Scheme
Caption: General synthetic routes for derivatization.
Protocol 1: N-Alkylation of this compound
This protocol describes the synthesis of N-alkyl derivatives of this compound via reaction with various alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 2-phenylethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the corresponding alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl derivative.
Protocol 2: N-Acylation of this compound
This protocol details the synthesis of N-acyl derivatives through the reaction of this compound with various acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the appropriate acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure N-acyl derivative.
Characterization and Biological Activity Data
The synthesized derivatives were characterized by their melting points and analytical techniques. Subsequently, their biological activity was assessed in vitro against a panel of CNS receptors.
Table 1: Physicochemical Characterization of this compound Derivatives
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| MBP-001 | H (Parent) | C₁₁H₂₂N₂ | 182.31 | 105-107 |
| MBP-A01 | Benzyl | C₁₈H₂₈N₂ | 272.43 | 112-114 |
| MBP-A02 | 2-Phenylethyl | C₁₉H₃₀N₂ | 286.46 | 118-120 |
| MBP-A03 | 4-Fluorobenzyl | C₁₈H₂₇FN₂ | 290.42 | 115-117 |
| MBP-C01 | Benzoyl | C₁₈H₂₆N₂O | 286.41 | 135-137 |
| MBP-C02 | 4-Chlorobenzoyl | C₁₈H₂₅ClN₂O | 320.86 | 142-144 |
| MBP-C03 | 2-Thiophenecarbonyl | C₁₆H₂₄N₂OS | 292.44 | 130-132 |
Table 2: In Vitro Biological Activity of this compound Derivatives
| Compound ID | Dopamine D₂ Receptor (Kᵢ, nM) | µ-Opioid Receptor (Kᵢ, nM) | Sigma-1 Receptor (Kᵢ, nM) |
| MBP-001 | >10000 | >10000 | 850 |
| MBP-A01 | 150 | 2500 | 45 |
| MBP-A02 | 85 | 1800 | 28 |
| MBP-A03 | 120 | 2800 | 55 |
| MBP-C01 | 550 | 800 | 150 |
| MBP-C02 | 480 | 750 | 120 |
| MBP-C03 | 900 | 1200 | 250 |
Experimental Protocols for Biological Assays
The following protocols were used to determine the in vitro biological activity of the synthesized compounds.
Protocol 3: Dopamine D₂ Receptor Binding Assay
This assay measures the affinity of the test compounds for the human dopamine D₂ receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D₂ receptor
-
[³H]-Spiperone (Radioligand)
-
Haloperidol (Reference compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and vials
Procedure:
-
Prepare cell membranes from the HEK293-D₂R cell line.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Spiperone (at a final concentration of ~0.2 nM), and 25 µL of the test compound at various concentrations.
-
For non-specific binding determination, use a high concentration of haloperidol (e.g., 10 µM).
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Protocol 4: µ-Opioid Receptor Functional Assay (cAMP)
This assay determines the functional activity of the compounds at the human µ-opioid receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably co-expressing the human µ-opioid receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase)
-
Forskolin
-
DAMGO (Reference agonist)
-
Naloxone (Reference antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test compounds at various concentrations and incubate for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) in the presence of the test compounds for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values for the inhibition of forskolin-stimulated cAMP production.
Protocol 5: Sigma-1 Receptor Binding Assay
This protocol is used to assess the binding affinity of the synthesized compounds for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or cell line expressing sigma-1 receptor)
-
[³H]-(+)-Pentazocine (Radioligand)
-
Haloperidol (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
Procedure:
-
Prepare a membrane suspension from guinea pig brain tissue.
-
In a 96-well plate, combine 100 µL of the membrane suspension, 50 µL of [³H]-(+)-Pentazocine (final concentration ~1 nM), and 50 µL of the test compound at various concentrations.
-
Define non-specific binding using a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration over glass fiber filters pre-soaked in polyethylenimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity of the filters by liquid scintillation counting.
-
Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizations
Dopamine D₂ Receptor Signaling Pathway
Caption: Dopamine D₂ receptor signaling cascade.
Experimental Workflow for Compound Evaluation
Caption: Workflow for compound synthesis and evaluation.
Application Notes and Protocols for the N-Methylation of 4,4'-Bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the N-methylation of 4,4'-bipiperidine to synthesize 1,1'-dimethyl-4,4'-bipiperidine. The featured method is the Eschweiler-Clarke reaction, a robust and widely used procedure for the exhaustive methylation of primary and secondary amines without the formation of quaternary ammonium salts. This application note includes a detailed experimental protocol, a summary of all quantitative data in tabular format, and a visual representation of the experimental workflow.
Introduction
4,4'-Bipiperidine and its derivatives are important scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. The N-methylation of this parent structure to 1,1'-dimethyl-4,4'-bipiperidine can significantly alter its physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn can modulate its pharmacological profile. The Eschweiler-Clarke reaction is an effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. The reaction is known for its high yields and operational simplicity.[1]
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | 4,4'-Bipiperidine (Starting Material) | 1,1'-Dimethyl-4,4'-bipiperidine (Product) |
| Molecular Formula | C₁₀H₂₀N₂ | C₁₂H₂₄N₂ |
| Molecular Weight | 168.28 g/mol [2] | 196.34 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil or solid |
| Boiling Point | Not readily available | Not readily available |
| Melting Point | 170-174 °C | Not readily available |
Table 2: Summary of Reaction Parameters
| Parameter | Value |
| Reaction Type | Eschweiler-Clarke Reductive Amination |
| Stoichiometry (4,4'-Bipiperidine:Formaldehyde:Formic Acid) | 1 : 4.4 : 3.6 (molar ratio) |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 4-8 hours (monitor by TLC or GC-MS) |
| Typical Yield | High (expected >90%)[3] |
Table 3: Analytical Characterization Data for 1,1'-Dimethyl-4,4'-bipiperidine
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.8-3.0 (m, 4H, axial -CH₂-N), ~2.25 (s, 6H, -N-CH₃), ~1.9-2.1 (m, 4H, equatorial -CH₂-N), ~1.4-1.6 (m, 8H, -CH₂-), ~1.2-1.4 (m, 2H, -CH-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~55-57 (-CH₂-N), ~46-48 (-N-CH₃), ~40-42 (-CH-), ~28-30 (-CH₂-) |
| Mass Spectrometry (EI) | m/z (%): 196 (M⁺), 181, 111, 98, 84, 70 |
Note: The NMR data presented are predicted values based on typical chemical shifts for similar structures and should be confirmed by experimental data.
Experimental Protocol
Materials and Reagents
-
4,4'-Bipiperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-bipiperidine (1.0 eq).
-
Addition of Reagents: To the flask, add formic acid (3.6 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, 4.4 eq). The addition of formaldehyde may be exothermic.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored periodically (e.g., every hour after the first 2-3 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully make the solution basic (pH > 11) by the slow addition of a concentrated aqueous solution of sodium hydroxide. This step should be performed in an ice bath to manage the exothermic neutralization. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL for a 10g scale reaction). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,1'-dimethyl-4,4'-bipiperidine.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the N-methylation of 4,4'-bipiperidine.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
References
Application of 1-Methyl-4,4'-bipiperidine Derivatives in Antimicrobial Agent Development
Application Note
Introduction
The increasing prevalence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Piperidine and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their versatile biological activities. The 1-methyl-4,4'-bipiperidine scaffold, a unique structural motif, offers a three-dimensional framework that can be strategically modified to design and synthesize new chemical entities with potential antimicrobial properties. This document provides an overview of the application of derivatives based on similar piperidine structures in the development of antimicrobial agents, including a summary of their activity, and detailed experimental protocols for their evaluation. While direct studies on this compound are limited, the data from related piperidine-containing compounds provide a strong rationale for its exploration in this therapeutic area.
Therapeutic Potential
Derivatives of piperidine have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The mechanism of action for many of these compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For instance, certain antimicrobial peptides and their synthetic mimics, which may share structural similarities with substituted piperidines, can cause membrane depolarization and leakage of cellular contents.[1] The lipophilicity and basicity of the piperidine ring are key physicochemical properties that can be fine-tuned through chemical modification to optimize antimicrobial potency and selectivity.
Data Presentation
The following table summarizes the antimicrobial activity of various piperidine derivatives as reported in the literature. This data provides a reference for the potential efficacy of novel compounds derived from scaffolds like this compound.
| Compound Class | Derivative/Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| Piperidin-4-one Thiosemicarbazones | 2,6-diaryl-3-methyl | Staphylococcus aureus | Not Specified (Good activity compared to Ampicillin) | [2] |
| Escherichia coli | Not Specified (Good activity compared to Ampicillin) | [2] | ||
| Bacillus subtilis | Not Specified (Good activity compared to Ampicillin) | [2] | ||
| Candida albicans | Not Specified (Significant activity compared to Terbinafine) | [2] | ||
| N-methyl-4-piperidone-derived monoketone curcuminoids | R = 3,4,5-OMe | Streptococcus mitis, Streptococcus sanguinis | 250 | [3] |
| R = 3-F | Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, Streptococcus sobrinus | 250 | [3] | |
| R = H | Streptococcus salivarius, Lactobacillus paracasei, Streptococcus mitis, Streptococcus sanguinis | 250-500 | [3] | |
| 1,4-Dihydropyridine Analogues | 2-cyano-3-oxo-3-phenylprop-1-en-1-yl | Mycobacterium smegmatis | 9 | [4] |
| Staphylococcus aureus | 25 | [4] | ||
| Escherichia coli | 100 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of new antimicrobial candidates. The following are key experimental protocols adapted from literature for screening and characterizing piperidine-based antimicrobial agents.
Protocol 1: Synthesis of Piperidine Derivatives (General Approach)
This protocol outlines a general method for the synthesis of piperidine derivatives, which can be adapted for the derivatization of a this compound scaffold.
Objective: To synthesize novel derivatives of a parent piperidine compound for antimicrobial screening.
Materials:
-
Parent piperidine compound (e.g., this compound)
-
Appropriate aldehydes or ketones
-
Solvents (e.g., ethanol, methanol)
-
Catalysts (e.g., acid or base)
-
Reagents for functional group modification (e.g., thiosemicarbazide)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Condensation Reaction: Dissolve the parent piperidine compound and the selected aldehyde/ketone in a suitable solvent.[2]
-
Add a catalytic amount of acid or base to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired derivative.[2]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against various microbial strains.[5][6]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized piperidine derivatives
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., ampicillin, gentamicin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Dilute the standardized microbial inoculum in broth and add a specific volume to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5] This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3: Mechanism of Action - Membrane Permeabilization Assay
This protocol is used to investigate if the antimicrobial activity of a compound is due to the disruption of the microbial cell membrane.[1]
Objective: To assess the ability of a test compound to permeabilize the cytoplasmic membrane of bacteria.
Materials:
-
Test compound
-
Bacterial suspension
-
Membrane potential-sensitive dye (e.g., DiSC3-5) or DNA-intercalating dye (e.g., Propidium Iodide)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer.
-
Dye Loading (for potential-sensitive dyes): Incubate the bacterial suspension with the membrane potential-sensitive dye until a stable fluorescence signal is achieved.
-
Compound Addition: Add the test compound at its MIC or a multiple of its MIC to the dye-loaded cell suspension.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.[1]
-
For DNA-intercalating dyes: After incubating the cells with the test compound, add the dye (e.g., Propidium Iodide). An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to intracellular DNA.
-
Data Analysis: Compare the fluorescence changes induced by the test compound to those of a positive control (a known membrane-disrupting agent) and a negative control (untreated cells).
Visualizations
The following diagrams illustrate key workflows and concepts in the development of antimicrobial agents based on piperidine scaffolds.
References
- 1. Frontiers | Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa [frontiersin.org]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Investigating the Anticancer Potential of 1-Methyl-4,4'-bipiperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anticancer potential of novel 1-Methyl-4,4'-bipiperidine derivatives. These compounds represent a promising scaffold in the design of new therapeutic agents. The following sections outline the synthesis, in vitro evaluation, and mechanistic studies required to characterize their activity.
Introduction
The this compound core is a versatile scaffold that allows for diverse chemical modifications to explore structure-activity relationships (SAR) in the context of anticancer drug discovery. Derivatives of piperidine and bipyridine have shown significant cytotoxic effects against various cancer cell lines. This document provides a framework for the synthesis and evaluation of novel derivatives of this compound to identify lead compounds for further development.
Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of N-substituted-4,4'-bipiperidine derivatives, which can be adapted for this compound, involves the coupling of a suitably protected 4-aminopiperidine with a second piperidine ring, followed by N-alkylation or N-arylation.
Protocol: Synthesis of N-Aryl/Alkyl-1'-Methyl-4,4'-bipiperidine Derivatives (A Representative Method)
This protocol is a representative example and may require optimization for specific derivatives.
Materials:
-
1-Methyl-4-piperidone
-
4-Aminopiperidine derivative (e.g., 1-Boc-4-aminopiperidine)
-
Sodium triacetoxyborohydride or other suitable reducing agent
-
Dichloroethane (DCE) or other suitable solvent
-
Aryl or alkyl halide (R-X)
-
Palladium catalyst (for arylations) or a suitable base like potassium carbonate (for alkylations)
-
Solvents for reaction and purification (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
To a solution of 1-Methyl-4-piperidone in DCE, add the 1-Boc-4-aminopiperidine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the protected this compound intermediate.
-
-
Deprotection:
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and neutralize with a base (e.g., saturated sodium bicarbonate) to obtain the deprotected this compound.
-
-
N-Alkylation/Arylation:
-
For N-Alkylation: To a solution of the deprotected bipiperidine and the desired alkyl halide (R-X) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate. Heat the reaction mixture as needed and monitor by TLC.
-
For N-Arylation (e.g., Buchwald-Hartwig amination): Combine the deprotected bipiperidine, the aryl halide (Ar-X), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent (e.g., toluene). Heat the mixture under an inert atmosphere.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and filter through celite.
-
Concentrate the filtrate and partition between water and an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by flash column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Anticancer Activity
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT-116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
-
Data Presentation:
Table 1: Representative Cytotoxicity of Bipiperidine Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| Bipiperidine-A | A549 | Lung Carcinoma | 60.1 ± 3.45[1] |
| HCT-116 | Colon Carcinoma | 23.8 ± 1.48[1] | |
| MCF-7 | Breast Adenocarcinoma | > 100[1] | |
| HepG2 | Hepatocellular Carcinoma | > 100[1] | |
| Bipiperidine-B | ZR-75-1 | Breast Cancer | 6.1[2] |
| Cisplatin (Control) | ZR-75-1 | Breast Cancer | 16.4[2] |
| HCT-116 | Colon Carcinoma | - | |
| A549 | Lung Carcinoma | - |
Note: The data presented is for representative bipiperidine derivatives from the literature and serves as an example. Actual values for novel this compound derivatives must be determined experimentally.
Mechanistic Studies
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Staining
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the this compound derivative at its predetermined IC₅₀ concentration for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells treated with the test compound.
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the treated and untreated cells.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.
Protocol: Western Blot Analysis
Materials:
-
Treated and untreated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Data Presentation:
Table 2: Expected Changes in Apoptosis-Related Protein Expression
| Protein Target | Cellular Role | Expected Change with Active Compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of cleaved caspase-3 | Increase |
Visualizations
Caption: Experimental workflow for investigating the anticancer potential of this compound derivatives.
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
References
- 1. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 2. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-4,4'-bipiperidine as a versatile building block in organic synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
1-Methyl-4,4'-bipiperidine is a valuable heterocyclic building block in organic synthesis, prized for its rigid bicyclic core and the presence of a reactive secondary amine. This structure serves as a versatile scaffold for the introduction of molecular diversity, making it a key intermediate in the development of novel therapeutic agents and complex organic molecules. Its unique stereochemistry and conformational rigidity can impart favorable pharmacokinetic and pharmacodynamic properties to the target compounds.
These application notes provide an overview of the utility of this compound in key synthetic transformations, including N-alkylation and the formation of spirocyclic systems. Detailed experimental protocols for these representative reactions are provided to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.
Key Applications
This compound is primarily utilized in the following synthetic applications:
-
Synthesis of Novel Piperidine Derivatives: The secondary amine of the 4,4'-bipiperidine moiety provides a reactive handle for the introduction of a wide array of substituents via N-alkylation, N-arylation, and acylation reactions. This allows for the systematic exploration of the chemical space around the bipiperidine core to optimize biological activity.
-
Construction of Spirocyclic Systems: The bifunctional nature of this compound allows for its use in the synthesis of complex spirocyclic compounds. These three-dimensional structures are of significant interest in drug discovery as they can provide access to novel intellectual property and improved pharmacological profiles.
-
Precursor for Pharmaceutical Intermediates: Derivatives of this compound are important intermediates in the synthesis of a variety of biologically active molecules, including analgesics, antipsychotics, and antiviral agents.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide. The secondary amine of the bipiperidine is more nucleophilic, allowing for selective alkylation at this position.
Reaction Scheme:
Figure 1: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data (Representative Example):
| Reactant (Alkyl Halide) | Product | Yield (%) | Purity (%) (by HPLC) |
| Benzyl bromide | 1'-Benzyl-1-methyl-4,4'-bipiperidine | 85 | >98 |
| Ethyl bromoacetate | Ethyl 2-(1'-methyl-4,4'-bipiperidin-1-yl)acetate | 78 | >97 |
| 1-Bromobutane | 1'-Butyl-1-methyl-4,4'-bipiperidine | 82 | >98 |
Protocol 2: Synthesis of a Spiropiperidinium Salt
This protocol outlines the synthesis of a spiropiperidinium salt through the reaction of this compound with a dihaloalkane. This double alkylation reaction leads to the formation of a spirocyclic quaternary ammonium salt.
Reaction Scheme:
Figure 2: Synthetic pathway for the formation of a spiropiperidinium salt.
Materials:
-
This compound
-
1,4-Dibromobutane
-
Acetonitrile, anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
-
Standard glassware for filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add 1,4-dibromobutane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the formation of a precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the pure spiropiperidinium salt.
Quantitative Data (Representative Example):
| Reactant (Dihaloalkane) | Product | Yield (%) | Melting Point (°C) |
| 1,4-Dibromobutane | 1'-Methyl-1,1'-(butane-1,4-diyl)spiro[piperidine-4,4'-piperidin]-1'-ium bromide | 92 | 285-288 |
| 1,5-Dibromopentane | 1'-Methyl-1,1'-(pentane-1,5-diyl)spiro[piperidine-4,4'-piperidin]-1'-ium bromide | 88 | 270-273 |
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of complex nitrogen-containing molecules. The protocols provided herein for N-alkylation and spirocyclization demonstrate its utility in creating diverse molecular architectures. These straightforward and efficient methods can be readily implemented in a research setting, facilitating the exploration of new chemical entities for drug discovery and other applications in organic chemistry. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application Notes and Protocols: Synthesis and Characterization of Coordination Complexes with 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes featuring the bidentate N-donor ligand, 1-Methyl-4,4'-bipiperidine. The protocols outlined below are detailed to ensure reproducibility and facilitate the exploration of this ligand's coordination chemistry. The information is particularly relevant for researchers in medicinal chemistry and materials science, offering insights into the development of novel therapeutic agents and functional materials.
Introduction
Coordination complexes are a cornerstone of modern chemistry, with applications spanning catalysis, materials science, and medicine. The ligand plays a crucial role in determining the structure, reactivity, and biological activity of the resulting complex. Piperidine and its derivatives are highly prevalent scaffolds in pharmaceuticals, known to enhance drug-like properties such as metabolic stability and bioavailability.[1][2] this compound, a flexible bidentate ligand, offers two nitrogen donor atoms for coordination to a metal center. The N-methylation introduces a permanent positive charge under physiological conditions, potentially influencing solubility and biological interactions. The conformational flexibility of the bipiperidine backbone allows for the formation of diverse coordination geometries, making it an attractive ligand for the synthesis of novel metal complexes with potential applications in drug delivery and as therapeutic agents, particularly in cancer therapy where metal complexes have shown significant promise.[3][4][5][6]
Synthesis Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a representative synthesis of this compound, which can be achieved through reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine followed by deprotection.
Materials:
-
N-Boc-piperidin-4-one
-
N-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Reductive Amination:
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) in dichloromethane (DCM), add N-methylpiperazine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in methanol.
-
Add a saturated solution of hydrogen chloride in methanol dropwise at room temperature.
-
Stir the mixture for 2 hours. A white solid should precipitate.
-
Filter the solid, wash with anhydrous methanol, and dry under vacuum to yield the hydrochloride salt of this compound.[7]
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with sodium hydroxide, and extract with diethyl ether. Dry the organic layer and evaporate the solvent.
-
Visualization of Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of the this compound ligand.
Protocol 2: Synthesis of a Palladium(II) Coordination Complex
This protocol details the synthesis of a representative palladium(II) complex with this compound. Palladium complexes are of significant interest for their catalytic applications and potential as anticancer agents.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve Palladium(II) chloride (1.0 eq) in a minimal amount of methanol by gentle heating.
-
In a separate flask, dissolve this compound (2.0 eq) in methanol.
-
Slowly add the ligand solution to the palladium chloride solution with continuous stirring.
-
A color change and/or precipitation of the complex should be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitate by filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
Visualization of Complex Synthesis Workflow:
Caption: General workflow for the synthesis of a palladium(II) coordination complex.
Characterization Data
The synthesized complexes should be characterized using a variety of analytical techniques to determine their structure, purity, and properties. Below are tables summarizing expected data based on related coordination complexes found in the literature.
Table 1: Spectroscopic Data
| Compound/Complex | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) | FT-IR (ν, cm⁻¹) |
| This compound | 2.1-2.3 (s, 3H, N-CH₃), 1.5-1.9 (m, piperidine-H), 2.8-3.1 (m, piperidine-H) | ~55 (N-CH₃), ~45-50 (piperidine-C), ~30-35 (piperidine-C) | 2950-2800 (C-H stretch), 1450 (C-H bend) |
| [Pd(this compound)₂]Cl₂ | Shifts in piperidine proton signals upon coordination. Broadening of peaks may be observed. | Shifts in piperidine carbon signals. | New bands in the far-IR region (~400-500 cm⁻¹) corresponding to Pd-N stretching vibrations.[8] |
| [Cu(this compound)Cl₂] | Paramagnetic broadening may render NMR signals uninformative. | Paramagnetic broadening. | New bands in the far-IR region (~300-400 cm⁻¹) corresponding to Cu-N stretching vibrations.[9] |
Table 2: X-ray Crystallographic Data (Representative for a similar complex)
| Parameter | [Pd(4,4'-bipiperidine)Cl₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pd-N bond length (Å) | 2.04 - 2.06 |
| Pd-Cl bond length (Å) | 2.30 - 2.32 |
| N-Pd-N bond angle (°) | 89 - 91 |
| Cl-Pd-Cl bond angle (°) | 90 - 92 |
| Coordination Geometry | Distorted Square Planar |
Note: Data is hypothetical and based on typical values for similar structures.[10]
Table 3: Thermal Analysis Data
| Complex | Decomposition Step 1 (°C) | Mass Loss (%) | Decomposition Step 2 (°C) | Mass Loss (%) | Final Residue |
| [Pd(this compound)₂]Cl₂ | 200 - 250 | Loss of Cl | 300 - 450 | Decomposition of ligand | PdO |
| [Cu(this compound)Cl₂] | 180 - 230 | Loss of Cl | 280 - 400 | Decomposition of ligand | CuO |
Note: Temperatures are approximate and can vary based on heating rate and atmosphere.[11][12][13]
Application Notes for Drug Development
Potential as Anticancer Agents
Metal-based drugs, most notably cisplatin and its derivatives, are integral to many cancer chemotherapy regimens.[3][5][6] The mechanism of action often involves the coordination of the metal ion to DNA, leading to cell cycle arrest and apoptosis. Coordination complexes with piperidine-containing ligands are of interest due to the favorable pharmacokinetic properties imparted by the piperidine moiety.[1][2]
Proposed Mechanism of Action:
It is hypothesized that coordination complexes of this compound could act as anticancer agents through several mechanisms:
-
DNA Intercalation/Binding: The planar coordination geometry of a Pd(II) complex could allow for intercalation between DNA base pairs, while the flexible ligand could interact with the DNA grooves.
-
Enzyme Inhibition: The metal complex could target and inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.
-
Induction of Oxidative Stress: The redox activity of certain metal centers (e.g., Cu(II)) can catalyze the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and apoptosis.
Visualization of Proposed Anticancer Mechanism:
Caption: Potential mechanisms of anticancer activity for the coordination complexes.
Use in Drug Delivery
The this compound ligand possesses a cationic character which could be exploited for drug delivery applications. The complex could potentially be designed to encapsulate or tether a therapeutic agent, with the cationic nature of the ligand facilitating interaction with negatively charged cell membranes for enhanced cellular uptake.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For paramagnetic complexes, NMR may not be a suitable characterization technique due to significant peak broadening.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Spectra are recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets. The appearance of new bands in the far-IR region (below 600 cm⁻¹) upon complexation is indicative of metal-ligand bond formation.
X-ray Crystallography
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the complex or by vapor diffusion. The crystal structure provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[10]
Thermal Analysis (TGA/DSC)
-
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed under a nitrogen or air atmosphere with a heating rate of 10 °C/min. TGA provides information on the thermal stability and decomposition pattern of the complexes, while DSC can reveal phase transitions.[11][12][13][14]
Conclusion
The synthesis and characterization of coordination complexes with this compound offer a promising avenue for the development of new therapeutic agents and functional materials. The protocols and data presented herein provide a foundational framework for researchers to explore the rich coordination chemistry of this versatile ligand. Further studies are warranted to fully elucidate the biological activity and potential applications of these novel complexes in drug development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Novel Metals and Metal Complexes as Platforms for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSC & TGA | PPT [slideshare.net]
Experimental procedures for reactions involving 1-Methyl-4,4'-bipiperidine
Application Notes
The 1-Methyl-4,4'-bipiperidine scaffold is a significant structural motif in the fields of medicinal chemistry and materials science. As a derivative of 4,4'-bipiperidine, it serves as a versatile building block for the synthesis of complex molecules with a wide range of biological activities and material properties. The presence of the N-methyl group can influence the compound's polarity, basicity, and pharmacokinetic profile, making it a valuable component in drug design.
The core 4,4'-bipiperidine structure is recognized for its role in the development of pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its derivatives are also explored as ligands in coordination chemistry for the development of catalysts and functional materials.[1] Specifically, N-substituted bipiperidines are key intermediates in the synthesis of compounds targeting neurological disorders.[1][2] The this compound structure can be found in various patented compounds, indicating its relevance in the development of novel chemical entities.[3]
The application of bipiperidine derivatives extends to their use as organocatalysts in various organic transformations. For instance, piperidine itself is an effective catalyst for multi-component reactions to synthesize complex heterocyclic compounds.[4] This suggests that this compound could also be investigated for its catalytic activity in similar transformations.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a plausible synthetic route to this compound starting from N-Boc-piperidin-4-one and 1-methylpiperidine, followed by deprotection. This method is adapted from general procedures for the synthesis of N-substituted piperidines and related compounds.
Step 1: Reductive Amination to form 1'-Boc-1-methyl-4,4'-bipiperidine
-
Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methylpiperidine (1.0-1.2 eq).
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection of the Boc Group
-
Acidic Cleavage: Dissolve the purified 1'-Boc-1-methyl-4,4'-bipiperidine from the previous step in a solution of hydrochloric acid (HCl) in a suitable solvent like methanol or dioxane (e.g., 4M HCl in dioxane).
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Neutralization and Extraction: Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization if necessary.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Boc-piperidin-4-one, 1-methylpiperidine | Sodium triacetoxyborohydride | Dichloromethane | 0 to RT | 12-24 | 75-85 | >95 (after chromatography) |
| 2 | 1'-Boc-1-methyl-4,4'-bipiperidine | 4M HCl in Dioxane | Dioxane | RT | 2-4 | 90-98 | >98 (after extraction) |
Note: The yields and purities are typical for this type of reaction and may vary depending on the specific conditions and scale.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Application as a Scaffold in Drug Discovery
Caption: Use of this compound as a scaffold.
References
Application Notes and Protocols for 1-Methyl-4,4'-bipiperidine in Cross-Coupling Reactions
A comprehensive search of scientific literature and chemical databases reveals no documented role for 1-methyl-4,4'-bipiperidine as a reagent or ligand in cross-coupling reactions. While a versatile building block in medicinal chemistry, its application in facilitating carbon-carbon or carbon-heteroatom bond formation via palladium, nickel, or copper catalysis has not been reported.
This document, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of knowledge regarding this specific compound in the context of cross-coupling chemistry. While direct application notes and protocols cannot be provided due to the absence of published data, this report will cover related concepts, the synthesis of the parent molecule, and the general principles of cross-coupling reactions where similar saturated N-heterocycles are beginning to be explored.
This compound: Properties and Synthesis
This compound is a saturated heterocyclic compound with the molecular formula C₁₁H₂₂N₂.[1] Its structure consists of two piperidine rings connected at the 4-position, with a methyl group on one of the nitrogen atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | [1] |
| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperidine | [1] |
| CAS Number | 122373-80-2 | [1] |
While specific, detailed synthetic protocols for this compound are not abundant in the public domain, its synthesis can be conceptually approached through established methods for N-alkylation and C-C bond formation between saturated rings. A related compound, 1'-methyl-1,4'-bipiperidine-4-carboxylic acid, is noted as a pharmaceutical intermediate.[2] General synthetic strategies for related piperidine and N-substituted piperidine derivatives often involve reductive amination or multi-step sequences starting from functionalized piperidones.[3][4]
The Landscape of Ligands in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity. The success of these reactions is heavily reliant on the choice of ligand, which coordinates to the metal center (typically palladium, nickel, or copper) and modulates its reactivity.
Historically, phosphine-based ligands and N-heterocyclic carbenes (NHCs) have dominated the field.[5] More recently, there has been a growing interest in the development of novel ligand scaffolds, including those based on saturated N-heterocycles, due to their potential to offer unique steric and electronic properties.[6][7]
Potential Roles and Future Directions for Saturated Bicyclic Amines in Catalysis
Although this compound itself is not a documented ligand for cross-coupling, the broader class of saturated N-heterocycles is gaining attention in catalysis. Their three-dimensional structures and potential for chirality make them attractive candidates for asymmetric catalysis.
The workflow for investigating a novel compound like this compound as a potential ligand in a cross-coupling reaction would typically follow the logical progression outlined below.
Caption: A generalized workflow for the investigation of a novel ligand in cross-coupling catalysis.
Hypothetical Experimental Protocol for Ligand Screening
Should a researcher wish to investigate the potential of this compound as a ligand, a standard screening protocol for a Suzuki-Miyaura coupling could be employed. It must be stressed that the following is a hypothetical protocol and is not based on any published results for this specific compound.
Objective: To determine if this compound can act as a supporting ligand for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction: Aryl Bromide + Arylboronic Acid --(Pd catalyst, Ligand, Base)--> Biaryl
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (as the potential ligand)
-
4-Bromotoluene (as the aryl halide)
-
Phenylboronic acid (as the coupling partner)
-
Potassium carbonate (K₂CO₃) (as the base)
-
Toluene/Water (10:1) (as the solvent system)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add this compound (0.02 mmol, 2 mol%).
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/water solvent mixture (2 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture would be diluted with an organic solvent (e.g., ethyl acetate), filtered, and analyzed by Gas Chromatography (GC) to determine the conversion to the biaryl product.
Control Experiments:
-
A reaction without any added ligand to determine the background catalytic activity.
-
A reaction with a known, effective ligand (e.g., SPhos) for comparison.
Conclusion
References
- 1. This compound | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 349534-98-1|1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Application of 1-Methyl-4,4'-bipiperidine in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules, including pharmaceuticals and agrochemicals. Its presence often imparts favorable physicochemical properties, such as improved solubility, metabolic stability, and target-binding affinity. Within this class of compounds, 1-Methyl-4,4'-bipiperidine represents a key building block for the synthesis of more complex molecules. While direct applications in commercially available agrochemicals are not extensively documented in public literature, its structural framework is analogous to intermediates used in the synthesis of modern crop protection agents. This document outlines a representative application of this compound in the synthesis of a hypothetical fungicidal agent, demonstrating its potential utility in the development of novel agrochemicals. The protocols and data presented are based on established chemical transformations and serve as a guide for researchers in the field.
Hypothetical Application: Synthesis of a Novel Fungicide
For the purpose of these application notes, we will detail the synthesis of a hypothetical fungicide, "Fungipiperide," which incorporates the this compound core. The proposed structure combines the bipiperidine moiety with a substituted pyrazole carboxamide, a toxophore known for its fungicidal activity by targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.
Logical Relationship of Components in Fungipiperide
Caption: Logical components of the hypothetical fungicide "Fungipiperide".
Experimental Protocols
The synthesis of "Fungipiperide" from this compound is proposed as a three-step process.
Overall Synthetic Workflow
Caption: Three-step synthesis of "Fungipiperide".
Step 1: Synthesis of tert-butyl 1'-methyl-4,4'-bipiperidine-1-carboxylate (Intermediate 1)
This step involves the protection of one of the secondary amine groups of the bipiperidine with a tert-butyloxycarbonyl (Boc) group.
Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM (2 mL/g of (Boc)₂O).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Intermediate 1 as a colorless oil.
Step 2: Synthesis of tert-butyl 4,4'-bipiperidine-1-carboxylate (Intermediate 2)
This step involves the selective N-demethylation of the tertiary amine.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in 1,2-dichloroethane (15 mL/g).
-
Add 1-chloroethyl chloroformate (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in methanol (10 mL/g of starting material) and heat to reflux for 1 hour.
-
Cool to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to afford Intermediate 2 as a solid, which can be collected by filtration.
Step 3: Synthesis of "Fungipiperide"
This final step is an amide coupling reaction between Intermediate 2 and a pre-synthesized pyrazole carboxylic acid chloride.
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM (15 mL/g).
-
Add triethylamine (2.5 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM (5 mL/g).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to obtain "Fungipiperide" as a white solid.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of "Fungipiperide."
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Intermediate 1 | This compound | 282.45 | 85 | >98 |
| 2 | Intermediate 2 | Intermediate 1 | 268.42 | 78 | >97 |
| 3 | Fungipiperide | Intermediate 2 | 438.52 | 90 | >99 |
Conclusion
The synthetic pathway outlined above demonstrates a plausible and efficient method for the application of this compound in the synthesis of a novel agrochemical. The protocols provided are based on well-established organic chemistry principles and can be adapted by researchers for the synthesis of other complex molecules. The 4,4'-bipiperidine scaffold, as exemplified in this application note, holds significant potential as a core structural element for the development of next-generation fungicides and other crop protection agents. Further research into the derivatization of this scaffold could lead to the discovery of new active ingredients with improved efficacy and desirable environmental profiles.
Application Notes and Protocols for 1-Methyl-4,4'-bipiperidine in Corrosion Inhibitor Formulations
Disclaimer: Due to the limited publicly available information on the direct application of 1-Methyl-4,4'-bipiperidine as a corrosion inhibitor, this document provides a generalized framework based on the established performance and evaluation of structurally similar piperidine derivatives and other nitrogen-containing heterocyclic compounds. The provided protocols and expected outcomes are intended to serve as a guide for researchers and scientists in the investigation of this compound's potential as a corrosion inhibitor.
Introduction
This compound is a nitrogen-containing heterocyclic compound with potential applications in the formulation of corrosion inhibitors. Organic compounds containing nitrogen atoms are known to be effective corrosion inhibitors for various metals and alloys in acidic and neutral environments.[1][2] Their efficacy is attributed to the presence of lone pair electrons on the nitrogen atoms, which can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective adsorbed film on the metal surface.[3] This film acts as a barrier, isolating the metal from the corrosive environment.[4] The molecular structure of this compound, featuring two piperidine rings and a methyl group, suggests it may exhibit significant corrosion inhibition properties.
Mechanism of Action
The primary mechanism by which nitrogen-containing heterocyclic compounds like this compound are believed to inhibit corrosion is through adsorption onto the metal surface.[3] This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule (van der Waals forces).
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (nitrogen) of the inhibitor and the metal surface, forming a coordinate-type bond.[4]
The protective film formed by the inhibitor molecules can affect both the anodic and cathodic reactions of the corrosion process. By blocking active sites on the metal surface, the inhibitor can slow down the rate of metal dissolution (anodic reaction) and/or the rate of hydrogen evolution or oxygen reduction (cathodic reaction).[1] Inhibitors that affect both reactions are known as mixed-type inhibitors.[5]
Figure 1: Proposed corrosion inhibition mechanism of this compound.
Quantitative Data from Structurally Similar Compounds
While specific data for this compound is not available, the following tables summarize typical performance data for piperidine derivatives in acidic media, which can serve as a benchmark for evaluating this compound.
Table 1: Inhibition Efficiency of Piperidine Derivatives from Weight Loss Measurements
| Inhibitor | Concentration (M) | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4-benzyl piperidine (P1) | 10⁻³ | 5.5 M H₃PO₄ | 25 | ~90 | [6] |
| N-benzyl piperidine-4-one oxime | Not specified | 1 M HCl | Not specified | Good correlation with theoretical calculations | [7] |
| Piperidine | Not specified | 1 M HCl | Not specified | Moderate | [8] |
| 4-methylpiperidine | Not specified | 1 M HCl | Not specified | High | [8] |
Table 2: Electrochemical Parameters for Piperidine Derivatives
| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (%) | Reference |
| Piperidine Derivative Mix | 1.0 | -450 | 50 | 800 | 95 | [8] |
| (FMPPDBS) | Not specified | Not specified | Not specified | Not specified | High (theoretically predicted) | [9] |
| (FMPPMBS) | Not specified | Not specified | Not specified | Not specified | Moderate (theoretically predicted) | [9] |
| (FMPPNBS) | Not specified | Not specified | Not specified | Not specified | Low (theoretically predicted) | [9] |
Ecorr: Corrosion Potential, icorr: Corrosion Current Density, Rct: Charge Transfer Resistance
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.
Figure 2: Experimental workflow for evaluating a corrosion inhibitor.
This is a straightforward method to determine the corrosion rate and inhibition efficiency.[10]
Materials and Equipment:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive solution (e.g., 1 M HCl)
-
This compound
-
Analytical balance
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them to remove corrosion products, wash with distilled water, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:[5][11]
CR (g/m²h) = ΔW / (A * t) IE% = [(CR₀ - CRᵢ) / CR₀] * 100
Where:
-
ΔW is the weight loss
-
A is the surface area of the coupon
-
t is the immersion time
-
CR₀ is the corrosion rate in the absence of the inhibitor
-
CRᵢ is the corrosion rate in the presence of the inhibitor
-
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[10] These tests are typically performed using a three-electrode setup in an electrochemical cell.[12]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (metal sample)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., Platinum wire)
-
Corrosive solution with and without inhibitor
4.2.1. Potentiodynamic Polarization
This technique measures the current response of the working electrode to a controlled change in potential.[13][14]
Procedure:
-
Assemble the three-electrode cell with the working electrode immersed in the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes.
-
Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log scale) versus the potential to obtain Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency using:
IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100
Where:
-
icorr₀ is the corrosion current density without inhibitor
-
icorrᵢ is the corrosion current density with inhibitor
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.[15][16]
Procedure:
-
Set up the electrochemical cell as described above and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Record the impedance response of the system.
-
Plot the data as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plot (impedance and phase angle vs. frequency).
-
Model the data using an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency using:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
Where:
-
Rct₀ is the charge transfer resistance without inhibitor
-
Rctᵢ is the charge transfer resistance with inhibitor
-
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the metal surface before and after exposure to the corrosive environment, with and without the inhibitor, to confirm the formation of a protective film.[10]
Quantum Chemical Studies
Computational methods, such as Density Functional Theory (DFT), can be employed to correlate the molecular structure of this compound with its potential inhibition efficiency.[9] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment can provide insights into the adsorption mechanism.[7]
By following these protocols, researchers can systematically evaluate the potential of this compound as a corrosion inhibitor and elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. gz-supplies.com [gz-supplies.com]
- 5. iicbe.org [iicbe.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. infinitalab.com [infinitalab.com]
- 11. researchgate.net [researchgate.net]
- 12. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. farsi.msrpco.com [farsi.msrpco.com]
- 14. store.astm.org [store.astm.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. ijcsi.pro [ijcsi.pro]
Troubleshooting & Optimization
Technical Support Center: High-Yield Purification of 1-Methyl-4,4'-bipiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4,4'-bipiperidine. The following sections detail purification techniques, potential issues, and recommended solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common high-yield purification techniques for this compound, a tertiary amine, are vacuum distillation and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities often depend on the synthetic route. If synthesized via N-methylation of 4,4'-bipiperidine (e.g., using the Eschweiler-Clarke reaction with formaldehyde and formic acid), common impurities may include:
-
Unreacted 4,4'-bipiperidine: The starting secondary amine.
-
Over-methylated byproducts (quaternary ammonium salts): Although less common with methods like the Eschweiler-Clarke reaction, they can occur with other methylating agents.[1][2][3][4][5][6]
-
Side-products from the methylating agent: For example, polymers of formaldehyde.
-
Solvent residues: From the reaction and workup steps.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the sample and detect less volatile impurities.[7][8] A reversed-phase C18 column with a mobile phase containing a buffer to control pH is often a good starting point for analyzing piperidine derivatives.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities if they are present in sufficient quantities.
Troubleshooting Guides
Vacuum Distillation
Q4: My this compound is not distilling even at high temperatures under vacuum. What could be the problem?
A4: This issue can arise from several factors:
-
Inadequate Vacuum: Check your vacuum pump and all connections for leaks. The boiling point of a substance is highly dependent on the pressure.
-
Inaccurate Thermometer Reading: Ensure the thermometer bulb is correctly placed (just below the side arm leading to the condenser) to accurately measure the temperature of the vapor that is distilling.
-
Presence of Non-Volatile Impurities: High molecular weight polymers or salts can raise the boiling point of the mixture.
-
Bumping: The liquid may be superheating without boiling smoothly. Ensure you are using a stir bar or capillary bubbler.
Q5: The distillation is very slow, and I am getting a low yield. How can I improve this?
A5: Slow distillation and low yield can be addressed by:
-
Optimizing Temperature and Pressure: A slight increase in temperature or a decrease in pressure can significantly increase the distillation rate.
-
Insulating the Distillation Flask and Head: This helps to maintain the temperature and prevent heat loss, ensuring a steady distillation.
-
Checking for Blockages: Ensure there are no blockages in the condenser or receiving flask adapter.
Recrystallization
Q6: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. To resolve this:
-
Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly.
-
Lower the Cooling Rate: Slow, undisturbed cooling is crucial for crystal formation. Try letting the solution cool to room temperature on the benchtop before moving it to an ice bath.
-
Change the Solvent System: If the problem persists, you may need to choose a different solvent or a solvent pair. For amines, mixtures of polar and non-polar solvents can be effective.
Q7: No crystals are forming even after my solution has cooled. What is the issue?
A7: Failure to crystallize can be due to:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound.
-
Too Much Solvent: If the solution is too dilute, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Column Chromatography
Q8: My this compound is streaking on the silica gel column, leading to poor separation. How can I prevent this?
A8: Amines are basic and can interact strongly with the acidic silica gel, causing streaking. To mitigate this:
-
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
-
Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography on a C18 column with a buffered mobile phase (to keep the amine protonated or deprotonated) can be an effective alternative.
Data Presentation
| Parameter | Distillation | Recrystallization | Column Chromatography |
| Typical Purity | >98% | >99% (if successful) | >99% |
| Expected Yield | 70-90% | 50-80% | 60-95% |
| Advantages | Good for large scale, removes non-volatile impurities. | Can provide very high purity, removes soluble impurities. | Highly versatile, can separate closely related compounds. |
| Disadvantages | Requires high vacuum for high-boiling compounds, potential for thermal decomposition. | Can be difficult to find a suitable solvent, potential for "oiling out". | Can be time-consuming and require large volumes of solvent. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus with a stirring hot plate, a distillation flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks. Use a stir bar in the distillation flask.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin to heat the distillation flask with stirring.
-
Collection: Collect the fraction that distills at the expected boiling point. The boiling point will depend on the pressure. For example, a structurally similar compound has been reported to distill at 130°C/3-4 mmHg.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Prepare a column with silica gel or basic alumina.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Add 0.5% triethylamine to the eluent to prevent streaking.
-
Loading: Dissolve the crude this compound in a minimum amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Decision tree for troubleshooting purification.
References
- 1. youtube.com [youtube.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Identification of common impurities in 1-Methyl-4,4'-bipiperidine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of 1-Methyl-4,4'-bipiperidine, focusing on the identification and management of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 4,4'-bipiperidine with formaldehyde. A common variation of this reaction is the Eschweiler-Clarke reaction, which utilizes formic acid as both the reducing agent and a catalyst.[1][2][3][4] This method is favored because it selectively yields the tertiary amine without the formation of quaternary ammonium salts.[1]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities stem from incomplete reaction, side reactions, or over-methylation. These commonly include:
-
Unreacted Starting Material: 4,4'-Bipiperidine.
-
Over-methylated Product: 1,1'-Dimethyl-4,4'-bipiperidinium salt (a quaternary ammonium salt).
-
Oxidation Product: this compound N-oxide.
Q3: How can I minimize the formation of the 1,1'-Dimethyl-4,4'-bipiperidinium salt impurity?
A3: The Eschweiler-Clarke reaction conditions are specifically designed to prevent the formation of quaternary ammonium salts.[1] The mechanism involves the formation of an iminium ion, which is not possible with a tertiary amine.[1] However, if using other methylating agents, careful control of stoichiometry and reaction conditions is crucial to avoid over-methylation.
Q4: What analytical techniques are recommended for identifying and quantifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient is effective for separating the starting material, the product, and the more polar N-oxide and quaternary salt impurities.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and can provide structural information based on fragmentation patterns.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of isolated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly effective for both separation and identification of impurities, especially for non-volatile compounds like the quaternary salt.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of unreacted 4,4'-bipiperidine in the final product. | Incomplete reaction due to insufficient formaldehyde, reducing agent, or reaction time. | - Ensure the correct stoichiometry of reagents.- Increase the reaction time or temperature moderately.- Monitor the reaction progress using TLC or HPLC. |
| Presence of a highly polar impurity that is not the N-oxide. | Formation of the 1,1'-Dimethyl-4,4'-bipiperidinium salt due to inappropriate methylation conditions. | - If not using the Eschweiler-Clarke method, carefully control the amount of methylating agent.- The Eschweiler-Clarke reaction is recommended to avoid this.[1] |
| An impurity with a mass of +16 Da compared to the product is detected. | Oxidation of the tertiary amine to form this compound N-oxide. | - Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup.- Avoid prolonged exposure to air and oxidizing agents. |
| Poor separation of impurities during HPLC analysis. | The chosen HPLC method is not optimal for the polarity range of the compounds. | - Modify the mobile phase gradient to better resolve polar impurities.- Consider a different stationary phase (e.g., a polar-embedded column for better retention of polar compounds in highly aqueous mobile phases).[9] |
Quantitative Data on Common Impurities
The following table summarizes the typical impurities observed in the synthesis of this compound via the Eschweiler-Clarke reaction, along with their typical levels in the crude product before purification.
| Impurity | Chemical Structure | Typical Concentration Range (%) | Notes |
| 4,4'-Bipiperidine | C₁₀H₂₀N₂ | 1 - 5 | Unreacted starting material. |
| 1,1'-Dimethyl-4,4'-bipiperidinium salt | C₁₂H₂₆N₂²⁺ | < 0.1 | Formation is minimal under proper Eschweiler-Clarke conditions.[1] |
| This compound N-oxide | C₁₁H₂₂N₂O | 0.1 - 1 | Dependent on exposure to oxygen during reaction and workup. |
Experimental Protocols
Synthesis of this compound (Eschweiler-Clarke Reaction)
-
To a round-bottom flask, add 4,4'-bipiperidine (1 equivalent).
-
Add formic acid (2.5 equivalents) and a 37% aqueous solution of formaldehyde (2.2 equivalents).[3]
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully make it basic (pH > 12) with a concentrated NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good separation of the non-polar product from the more polar starting material and the highly polar N-oxide and quaternary ammonium salt impurities.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation pathways of common impurities.
Caption: Troubleshooting workflow for impurity analysis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
Optimization of reaction conditions for the synthesis of 1-Methyl-4,4'-bipiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4,4'-bipiperidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the formation of the 4,4'-bipiperidine core followed by N-methylation.
- Diagram of the General Troubleshooting Workflow
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check_conditions_yield [label="Optimize Reaction Conditions (Temp, Time)"];
check_purification_yield [label="Evaluate Purification Method"];
}
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bgcolor="#F1F3F4";
style="rounded";
identify_impurity [label="Characterize Impurity (NMR, MS)"];
side_reaction [label="Identify Potential Side Reactions"];
optimize_purification [label="Optimize Purification Protocol"];
}
subgraph "cluster_incomplete" {
label="Incomplete Reaction Analysis";
bgcolor="#F1F3F4";
style="rounded";
check_reagents_incomplete [label="Check Reagent Activity"];
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check_catalyst [label="Verify Catalyst Activity (if applicable)"];
}
subgraph "cluster_stalled" {
label="Stalled Reaction Analysis";
bgcolor="#F1F3F4";
style="rounded";
check_mixing [label="Ensure Adequate Mixing"];
check_atmosphere [label="Verify Inert Atmosphere (if required)"];
reinitiate [label="Consider Re-initiation with Fresh Reagents"];
}
start -> low_yield [label="e.g., Low final weight"];
start -> impurity [label="e.g., Unexpected peaks in NMR/LC-MS"];
start -> incomplete [label="e.g., Starting material remains"];
start -> stalled [label="e.g., No change in reaction mixture over time"];
low_yield -> check_reagents_yield;
check_reagents_yield -> check_conditions_yield;
check_conditions_yield -> check_purification_yield;
impurity -> identify_impurity;
identify_impurity -> side_reaction;
side_reaction -> optimize_purification;
incomplete -> check_reagents_incomplete;
check_reagents_incomplete -> check_conditions_incomplete;
check_conditions_incomplete -> check_catalyst;
stalled -> check_mixing;
check_mixing -> check_atmosphere;
check_atmosphere -> reinitiate;
}
Caption: General troubleshooting decision tree for synthesis issues.
Issue 1: Low Yield in 4,4'-Bipiperidine Synthesis
Question: We are experiencing very low yields during the synthesis of the 4,4'-bipiperidine intermediate. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the formation of the 4,4'-bipiperidine core can stem from several factors related to the chosen synthetic route. Common methods include reductive amination or coupling reactions.
Potential Causes and Solutions:
-
Inefficient Reductive Amination: If you are using a reductive amination approach with a piperidone derivative, the formation of the initial iminium ion can be slow or incomplete.
-
Side Reactions in Coupling: For coupling reactions, such as those involving 4-halopiperidines, side reactions like elimination or homo-coupling of starting materials can reduce the yield of the desired product.
-
Solution: Carefully control the reaction temperature and the stoichiometry of the reagents. The choice of catalyst and solvent system is crucial for minimizing side reactions.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the reaction time or temperature. Ensure that the reagents are of high purity and are added in the correct order.
-
-
Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.
-
Solution: Optimize the extraction pH to ensure the product is in the organic phase. For purification, column chromatography with an appropriate solvent system is often necessary. Consider alternative purification methods like crystallization if applicable.
-
| Parameter | Recommended Range | Notes |
| Reductive Amination pH | 4-6 | To facilitate imine formation without deactivating the amine. |
| Reducing Agent | Sodium triacetoxyborohydride | Generally effective and selective for imines.[1][2] |
| Reaction Temperature | Varies (start at RT) | Optimize based on the specific reaction. |
| Reaction Monitoring | TLC, LC-MS | To determine reaction completion. |
Issue 2: Impurities in the N-methylation Step
Question: Our final this compound product is contaminated with significant impurities after the N-methylation step. How can we identify and prevent these impurities?
Answer:
The N-methylation of the 4,4'-bipiperidine core is a critical step where impurities can be introduced. The most common impurity is the over-alkylated quaternary ammonium salt.
Potential Causes and Solutions:
-
Over-methylation: The use of excess methylating agent (e.g., methyl iodide) can lead to the formation of the quaternary ammonium salt, which can be difficult to remove.
-
Solution: Use a controlled amount of the methylating agent (close to 1 equivalent). Slowly add the methylating agent to the reaction mixture to maintain a low concentration and reduce the chance of over-alkylation.[3]
-
-
Side Reactions with the Reagent: Depending on the methylating agent and conditions, other side reactions can occur.
-
Solution: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method that often provides clean methylation to the tertiary amine without over-alkylation.[4]
-
-
Incomplete Reaction: Unreacted 4,4'-bipiperidine will be present as an impurity.
-
Solution: Monitor the reaction to ensure it goes to completion. If necessary, a slight excess of the methylating agent can be used, but this must be balanced against the risk of over-methylation.
-
-
Purification Challenges: The polarity of the product and impurities may be similar, making separation difficult.
-
Solution: Optimize the chromatographic conditions (e.g., gradient elution, different stationary phase) for better separation. Acid-base extraction can also be employed to separate the tertiary amine product from non-basic impurities and the quaternary salt.
-
| Impurity | Likely Cause | Prevention/Removal |
| Quaternary Ammonium Salt | Excess methylating agent | Use stoichiometric amounts of methylating agent; slow addition.[3] Can be removed by washing with water during work-up. |
| Unreacted Starting Material | Incomplete reaction | Monitor reaction to completion; use a slight excess of methylating agent if necessary. |
| Other Side Products | Non-optimal reaction conditions | Use a milder and more selective methylation method like the Eschweiler-Clarke reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for this compound?
A common and effective approach is a two-step synthesis:
-
Synthesis of 4,4'-bipiperidine: This can be achieved through various methods, including the catalytic hydrogenation of 4,4'-bipyridine or through coupling reactions of piperidine derivatives.
-
N-methylation of 4,4'-bipiperidine: The resulting 4,4'-bipiperidine is then methylated on one of the nitrogen atoms. The Eschweiler-Clarke reaction or reaction with a methylating agent like methyl iodide in the presence of a base are common methods.
-
Diagram of a Plausible Synthetic Pathway
Caption: A plausible two-step synthetic pathway for this compound.
Q2: How can I purify the final product, this compound?
Purification of N-alkylated piperidines often involves a combination of techniques:
-
Extraction: An acid-base workup can be very effective. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a common method for purifying amines. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing on the silica gel) is often effective.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a good method for purification, especially on a larger scale.
Q3: What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents: Many of the reagents used in this synthesis are hazardous. For example, methyl iodide is toxic and a suspected carcinogen. Piperidine and its derivatives can be corrosive and have strong odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: Some of the reactions may be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath available if necessary.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Bipiperidine (Illustrative Example via Reductive Amination)
This is a general, illustrative protocol and may require optimization.
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM) is added piperidine (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction is stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection: The crude product is dissolved in a solution of HCl in dioxane or trifluoroacetic acid in DCM to remove the Boc protecting group.
-
Purification: The resulting 4,4'-bipiperidine can be purified by crystallization from a suitable solvent or by column chromatography.
Protocol 2: N-methylation of 4,4'-Bipiperidine (Eschweiler-Clarke Reaction)
This is a general, illustrative protocol and may require optimization.
-
Reaction Setup: To a flask containing 4,4'-bipiperidine (1.0 eq) is added formic acid (2.5 eq) and formaldehyde (37% aqueous solution, 2.5 eq).
-
Reaction: The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully basified with a strong base (e.g., NaOH) to pH > 12. The product is then extracted with an organic solvent such as ethyl acetate or DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be further purified by column chromatography or vacuum distillation.
References
Troubleshooting common issues in the N-methylation of 4,4'-bipiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 4,4'-bipiperidine. The following information is designed to address common issues and provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the N,N'-dimethylation of 4,4'-bipiperidine?
A1: The Eschweiler-Clarke reaction is a widely used and reliable method for the N-methylation of primary and secondary amines, including 4,4'-bipiperidine.[1][2][3] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of the Eschweiler-Clarke reaction is that it typically does not lead to the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1][2]
Q2: I am observing a significant amount of starting material remaining after the reaction. What could be the cause?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Reagents: For the dimethylation of 4,4'-bipiperidine, a molar excess of both formaldehyde and formic acid is required for each amine group.
-
Low Reaction Temperature: The Eschweiler-Clarke reaction is often carried out at or near boiling temperatures to ensure the reaction goes to completion.[1]
-
Short Reaction Time: The reaction may require several hours to complete. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: I have isolated a byproduct with a mass corresponding to a mono-methylated product. How can I favor the formation of the di-methylated product?
A3: The formation of the mono-methylated product, 1-methyl-4,4'-bipiperidine, is a common intermediate. To drive the reaction towards the desired N,N'-dimethyl-4,4'-bipiperidine, ensure that a sufficient excess of formaldehyde and formic acid is used to methylate both nitrogen atoms. Increasing the reaction time and maintaining an elevated temperature can also promote the second methylation step.
Q4: Are there any common side reactions to be aware of during the N-methylation of 4,4'-bipiperidine?
A4: A potential side reaction is the formation of an N-formyl derivative, where one or both of the amine groups react with formic acid to form a formamide. While the Eschweiler-Clarke conditions generally favor methylation, this can occur, especially if the reduction of the iminium ion intermediate is slow. Careful control of reaction conditions can minimize this.
Q5: What are the recommended purification methods for N,N'-dimethyl-4,4'-bipiperidine?
A5: After the reaction, the basic product is typically isolated by basifying the reaction mixture and extracting with an organic solvent. Purification can then be achieved through several methods:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: For non-volatile products or to remove closely related impurities, column chromatography on silica gel or alumina is a common technique.[4]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-methylation of 4,4'-bipiperidine.
| Problem | Potential Cause | Troubleshooting/Minimization Strategy |
| Low or no yield of the desired N,N'-dimethyl-4,4'-bipiperidine. | Inactive or low-quality reagents. | Use freshly opened or properly stored formaldehyde and formic acid. Ensure the 4,4'-bipiperidine starting material is pure. |
| Incorrect reaction stoichiometry. | For complete dimethylation, use at least 2 equivalents of formaldehyde and 2 equivalents of formic acid per equivalent of 4,4'-bipiperidine. An excess is often recommended. | |
| Inadequate reaction temperature or time. | Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed. | |
| Formation of a significant amount of mono-methylated product. | Insufficient methylating agent. | Increase the molar ratio of formaldehyde and formic acid to favor the second methylation. |
| Reaction stopped prematurely. | Extend the reaction time to allow for the complete conversion of the mono-methylated intermediate to the di-methylated product. | |
| Presence of an N-formyl side product. | Reaction conditions favoring formylation. | While part of the Eschweiler-Clarke mechanism involves the formation of a transient formiminium ion, stable N-formyl species can form. Ensuring a sufficient excess of the reducing agent (formic acid) and adequate temperature can favor the complete reduction to the methyl group. |
| Difficulty in isolating the product. | Incorrect work-up procedure. | After the reaction, ensure the mixture is made sufficiently basic (pH > 10) with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the amine product, allowing for efficient extraction into an organic solvent like dichloromethane or diethyl ether. |
| Emulsion formation during extraction. | Addition of brine (saturated NaCl solution) can help to break up emulsions. | |
| Product is contaminated with residual formic acid. | Incomplete neutralization during work-up. | Wash the organic extracts with a saturated sodium bicarbonate solution to remove any remaining formic acid. |
Data Presentation
The following table summarizes common N-methylation methods and their typical yields for secondary amines. Note that these are general ranges and the optimal conditions and resulting yields for 4,4'-bipiperidine may vary.
| Methylation Method | Methylating Agent | Reducing Agent | Typical Yield Range for Secondary Amines | Key Advantages | Common Solvents |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | 80-95%[2] | Avoids quaternary salt formation, inexpensive reagents.[1][2] | Water, neat |
| Reductive Amination | Formaldehyde | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) | 70-90% | Milder reaction conditions compared to Eschweiler-Clarke. | Methanol, Dichloromethane |
| Using Methyl Iodide | Methyl Iodide (CH₃I) | - | Variable, prone to over-methylation | Can be performed at lower temperatures. | Acetonitrile, DMF |
| Catalytic Methylation | Methanol | H₂ with a catalyst (e.g., Ru, Ni) | 75-97%[5] | "Green" chemistry approach, water is the only byproduct. | Methanol, Water |
Experimental Protocols
Detailed Methodology for N,N'-dimethyl-4,4'-bipiperidine via Eschweiler-Clarke Reaction
This protocol is a representative procedure for the N-methylation of a secondary diamine using the Eschweiler-Clarke reaction.
Materials:
-
4,4'-Bipiperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-bipiperidine (1.0 eq).
-
Reagent Addition: To the stirred starting material, add formic acid (2.5 - 3.0 eq per amine group) followed by the slow addition of an aqueous solution of formaldehyde (2.5 - 3.0 eq per amine group). The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-12 hours. Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of the starting material and the mono-methylated intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution basic (pH > 10) by the slow addition of a saturated aqueous solution of NaOH or K₂CO₃. This step should be performed in an ice bath as it is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N'-dimethyl-4,4'-bipiperidine.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Analysis and minimization of side reactions in 1-Methyl-4,4'-bipiperidine synthesis
Technical Support Center: Synthesis of 1-Methyl-4,4'-bipiperidine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of this compound. The focus is on the analysis and minimization of common side reactions to improve yield, purity, and process robustness.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the N-methylation of 4,4'-bipiperidine.
Q1: My final product is contaminated with a significant, less-polar impurity (by TLC/HPLC) that has a higher molecular weight. What is this impurity and how can I prevent its formation?
A: This impurity is likely the N,N'-dimethyl-4,4'-bipiperidinium salt, a product of over-methylation. This occurs when the newly formed this compound is further alkylated by the methylating agent.
Analysis and Minimization Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use of a slight excess (1.05-1.1 equivalents) is often sufficient. A large excess should be avoided.
-
Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like methyl iodide or dimethyl sulfate increase the risk of over-methylation. Consider using a less reactive agent, such as methyl p-toluenesulfonate.
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of the second methylation reaction more significantly than the first, thus improving selectivity.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular over-methylation reaction.
Q2: The reaction shows poor conversion, and a significant amount of the starting material, 4,4'-bipiperidine, remains. How can I drive the reaction to completion?
A: Incomplete conversion is typically due to suboptimal reaction conditions or deactivation of reagents.
Analysis and Minimization Strategies:
-
Base Selection: The choice of base is critical for deprotonating the secondary amine of 4,4'-bipiperidine. An inorganic base like potassium carbonate (K₂CO₃) is commonly used. Ensure the base is anhydrous and used in sufficient excess (e.g., 2-3 equivalents) to neutralize the acid generated and drive the equilibrium.
-
Solvent Polarity: The reaction is favored in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[1] These solvents effectively dissolve the reactants and facilitate the nucleophilic substitution.
-
Temperature and Time: While high temperatures can promote side reactions, insufficient heat will slow the reaction rate. Monitor the reaction progress by TLC or HPLC and consider extending the reaction time or moderately increasing the temperature if the reaction stalls.
-
Moisture Control: The presence of water can hydrolyze some methylating agents and affect the efficacy of the base. Ensure all reagents and glassware are dry.
Q3: The isolated product is off-color (e.g., yellow or brown). What causes this discoloration and what purification methods are effective?
A: Discoloration can arise from impurities in the starting materials or from minor, often oxidative, side reactions that produce colored byproducts.
Analysis and Minimization Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amine-containing compounds, which are often susceptible to air oxidation, especially at elevated temperatures.
-
Purification Techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate) is an effective method for removing colored impurities.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used to separate it from non-volatile colored impurities.
-
Activated Carbon Treatment: A solution of the crude product can be treated with a small amount of activated carbon to adsorb colored impurities, followed by filtration.
-
Q4: My GC-MS analysis indicates the presence of an impurity with a mass corresponding to a demethylated starting material or solvent adduct. What is the likely cause?
A: This can be caused by side reactions involving the solvent or impurities within the reagents. For instance, using DMF at high temperatures can lead to its decomposition and subsequent reaction with the substrate.[2]
Analysis and Minimization Strategies:
-
Solvent Stability: Choose a solvent that is stable under the reaction conditions. If high temperatures are required, consider alternatives to DMF, such as acetonitrile or sulfolane.[2]
-
Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities in the 4,4'-bipiperidine or the methylating agent can lead to unexpected byproducts.
-
Temperature Control: Avoid excessive heating, as it can promote solvent decomposition and other undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A: The most direct route is the selective N-methylation of 4,4'-bipiperidine using a suitable methylating agent (e.g., formaldehyde/formic acid in an Eschweiler-Clarke reaction, or methyl iodide with a base). Another common approach is through reductive amination.[3][4][5] This can involve the reaction of 1-methyl-4-piperidone with piperidine or the reaction of 4-piperidone with methylamine, followed by further elaboration.
Q2: What are the critical process parameters to control for a selective and high-yield N-methylation of 4,4'-bipiperidine?
A: The most critical parameters are:
-
Stoichiometry: The molar ratio of 4,4'-bipiperidine to the methylating agent must be carefully controlled to prevent over-methylation.
-
Temperature: Reaction temperature affects both the rate of reaction and the selectivity. Lower temperatures generally favor mono-methylation.
-
Choice of Reagents: The selection of the methylating agent, base, and solvent significantly influences the reaction outcome and impurity profile.
-
Reaction Time: The reaction should be monitored to ensure completion without allowing for extended times that might promote byproduct formation.
Q3: Which analytical techniques are recommended for in-process control and final product analysis?
A: A combination of techniques provides the most comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.[6]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity, allowing for the separation and quantification of the starting material, product, and key impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by providing molecular weight and fragmentation data.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the desired product and helping to elucidate the structure of unknown impurities.[6][8]
Data Presentation
Table 1: Effect of Reaction Conditions on N-methylation of 4,4'-bipiperidine
| Entry | Methylating Agent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity by HPLC (%) | Over-methylation (%) |
| 1 | MeI (1.1) | K₂CO₃ (2.0) | MeCN | 60 | 8 | 85 | 96.5 | 2.1 |
| 2 | MeI (1.5) | K₂CO₃ (2.0) | MeCN | 60 | 8 | 78 | 88.2 | 10.5 |
| 3 | (MeO)₂SO₂ (1.1) | K₂CO₃ (2.0) | MeCN | 40 | 12 | 82 | 97.1 | 1.5 |
| 4 | HCHO/HCO₂H (excess) | - | Water | 100 | 6 | 92 | 99.1 | <0.5 |
Table 2: Influence of Solvent on Over-methylation Side Reaction
| Entry | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Product:Over-methylation) |
| 1 | THF | 60 | 24 | 75 | 95:5 |
| 2 | MeCN | 60 | 8 | 98 | 98:2 |
| 3 | DMF | 60 | 6 | >99 | 94:6 |
| 4 | Toluene | 80 | 24 | 60 | 97:3 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Eschweiler-Clarke)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-bipiperidine (16.8 g, 0.1 mol).
-
Add formic acid (9.2 g, 0.2 mol) followed by aqueous formaldehyde (37% w/w, 8.9 g, 0.11 mol).
-
Heat the reaction mixture to 100 °C and maintain for 6 hours. Monitor the reaction by TLC (Mobile phase: 10% Methanol in Dichloromethane with 1% triethylamine).
-
After completion, cool the mixture to room temperature and add 50 mL of water.
-
Basify the solution to pH > 12 by the slow addition of 50% NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain this compound as a colorless oil or low-melting solid.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Visualizations
Caption: Main reaction pathway and over-methylation side reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Analytical workflow for product isolation and analysis.
References
- 1. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1-Methyl-4,4'-bipiperidine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and potential degradation pathways of 1-Methyl-4,4'-bipiperidine. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area.[1] It is crucial to protect the compound from heat and sources of ignition.[1] For optimal preservation of its chemical integrity, storage in a cool environment is recommended.[2]
Q2: What are the known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the expected hazardous decomposition products of this compound?
A3: Under thermal stress or in the event of a fire, this compound is expected to decompose and produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
Q4: What are the likely degradation pathways for this compound?
A4: While specific studies on this compound are limited, based on the chemistry of similar N-methylated piperidine and piperazine compounds, the following degradation pathways are plausible:
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N-Oxidation: The tertiary amine of the N-methylpiperidine moiety is susceptible to oxidation, forming the corresponding N-oxide. This is a common metabolic and chemical degradation pathway for such compounds.
-
N-Demethylation: The N-methyl group can be oxidatively cleaved to yield 4,4'-bipiperidine and formaldehyde. This is a well-documented metabolic pathway for N-methylated amines.
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Ring Opening: Under harsh conditions, such as high temperatures, cleavage of the piperidine rings could occur. Studies on piperazine, a related cyclic diamine, have shown that thermal degradation can proceed through ring-opening SN2 substitution reactions.
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Oxidation of the Piperidine Ring: The carbon atoms of the piperidine rings can be susceptible to oxidation, leading to the formation of various hydroxylated or carbonylated derivatives.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample that has been stored for some time.
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Possible Cause: The unexpected peaks are likely degradation products. The stability of the compound can be affected by storage conditions such as exposure to air (oxidation), light, and elevated temperatures.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure that the compound has been stored in a tightly sealed container, protected from light, and in a cool, dry place.
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Analyze a Fresh Sample: If possible, analyze a fresh or newly purchased sample of this compound to use as a reference.
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Characterize Degradants: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the impurity peaks. This can help in identifying the potential degradation products, such as the N-oxide (expected mass increase of 16 amu) or the demethylated product (expected mass decrease of 14 amu).
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, you can perform a forced degradation study as outlined in the experimental protocols section below. This will help you to intentionally generate the degradation products and compare their retention times and mass spectra with the unknown peaks in your stored sample.
-
Problem 2: The purity of my this compound sample appears to be decreasing over time, as indicated by a decrease in the main peak area and an increase in impurity peaks in my chromatogram.
-
Possible Cause: This is a clear indication of compound degradation. The rate of degradation will depend on the storage conditions.
-
Troubleshooting Steps:
-
Quantitative Analysis: Quantify the loss of the main compound and the increase in impurities over time. This can be done by creating a calibration curve with a standard of known concentration.
-
Review Handling Procedures: Assess if the compound has been repeatedly exposed to ambient air or moisture during weighing and sample preparation. Consider using an inert atmosphere (e.g., nitrogen or argon) for handling and storage if the compound is particularly sensitive.
-
Evaluate Solvent Stability: If the compound is stored in solution, consider the stability in the chosen solvent. Some solvents can promote degradation. It is advisable to store the compound neat and prepare solutions fresh.
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Keep one set of vials at room temperature and another at 60°C for 24 hours.
-
After the specified time, neutralize the samples with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Keep one set of vials at room temperature and another at 60°C for 24 hours.
-
After the specified time, neutralize the samples with an appropriate amount of HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H2O2 and 30% H2O2 in separate vials.
-
Keep the vials at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with a control sample (unstressed stock solution), using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.
-
The use of a photodiode array (PDA) detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of the degradation products.
-
Data Presentation
The results of a forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation | Number of Degradation Products | Major Degradation Product (RRT) |
| Acid Hydrolysis | 0.1 M HCl | Room Temp | 24 h | < 1% | 0 | - |
| 1 M HCl | 60°C | 24 h | ~5% | 1 | 0.85 | |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 h | < 1% | 0 | - |
| 1 M NaOH | 60°C | 24 h | ~3% | 1 | 0.92 | |
| Oxidation | 3% H2O2 | Room Temp | 24 h | ~15% | 2 | 1.15, 1.28 |
| 30% H2O2 | Room Temp | 24 h | > 50% | 3+ | 1.15, 1.28, 1.40 | |
| Thermal (Solid) | - | 80°C | 48 h | < 2% | 1 | 0.88 |
| Thermal (Solution) | - | 80°C | 48 h | ~8% | 2 | 0.88, 1.05 |
| Photolytic (Solid) | ICH Q1B | Ambient | - | < 1% | 0 | - |
| Photolytic (Solution) | ICH Q1B | Ambient | - | ~4% | 1 | 1.10 |
Note: The data in this table is illustrative and represents a hypothetical outcome of a forced degradation study. Actual results may vary.
Visualizations
Potential Degradation Pathways
Caption: Plausible degradation pathways of this compound.
Experimental Workflow for Stability Testing
References
Technical Support Center: Scaling Up the Production of 1-Methyl-4,4'-bipiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 1-Methyl-4,4'-bipiperidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The most common and scalable strategies for the synthesis of this compound are:
-
Route 1: N-methylation of 4,4'-bipiperidine. This is a straightforward approach that involves the selective methylation of one of the nitrogen atoms of the commercially available 4,4'-bipiperidine.
-
Route 2: Reductive amination of 1-methyl-4-piperidone with 4-aminopiperidine. This method builds the final molecule by forming the second C-N bond through a reductive amination reaction.
Q2: What are the critical parameters to control during the N-methylation of 4,4'-bipiperidine?
A2: To achieve selective mono-methylation and avoid the formation of the di-methylated quaternary ammonium salt, it is crucial to control the stoichiometry of the methylating agent, the reaction temperature, and the reaction time. Using a slight excess of 4,4'-bipiperidine relative to the methylating agent can favor mono-alkylation.
Q3: What are the common challenges in the reductive amination step for this synthesis?
A3: Common challenges include the formation of side products from the reduction of the starting ketone, the formation of enamines, and the potential for over-alkylation of the amine. Careful selection of the reducing agent and reaction conditions is key to minimizing these side reactions. For instance, sodium triacetoxyborohydride is often a good choice as it is milder and more selective than sodium borohydride.[1][2]
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through distillation under reduced pressure or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities. Acid-base extraction can also be employed to remove non-basic impurities.
Q5: What analytical techniques are suitable for characterizing this compound?
A5: Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess purity with high accuracy.
Troubleshooting Guides
Route 1: N-methylation of 4,4'-bipiperidine
| Problem | Possible Cause | Troubleshooting Solution |
| Low conversion of 4,4'-bipiperidine | Insufficient amount of methylating agent. | Increase the molar ratio of the methylating agent to 4,4'-bipiperidine slightly (e.g., 1.1 equivalents). |
| Low reaction temperature. | Increase the reaction temperature in increments of 5-10 °C. | |
| Inactive methylating agent. | Use a fresh batch of the methylating agent. | |
| Formation of significant amounts of di-methylated product | Excess of methylating agent. | Use a stoichiometric amount or a slight excess of 4,4'-bipiperidine. |
| High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC to stop it once the mono-methylated product is maximized. | |
| Difficult purification | Presence of unreacted starting material and di-methylated product. | Optimize the reaction conditions to maximize the yield of the mono-methylated product. Consider using column chromatography with a gradient elution to separate the components. |
Route 2: Reductive Amination of 1-methyl-4-piperidone with 4-aminopiperidine
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of the desired product | Incomplete imine formation. | Ensure anhydrous conditions. The addition of a dehydrating agent like magnesium sulfate can be beneficial. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. | |
| Unfavorable pH for imine formation. | Adjust the pH of the reaction mixture to a weakly acidic range (pH 4-6) to promote imine formation. | |
| Formation of 1-methyl-4-piperidinol as a side product | Reduction of the starting ketone by the reducing agent. | Use a milder and more selective reducing agent like sodium triacetoxyborohydride.[2] |
| Formation of unknown impurities | Side reactions of the starting materials or product under the reaction conditions. | Analyze the impurities by GC-MS or LC-MS to identify their structures. This can provide insights into the side reactions occurring and help in optimizing the conditions. |
| Product is difficult to isolate from the reaction mixture | The product may be soluble in the aqueous phase if workup involves pH adjustments. | Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent after basification. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (based on analogous reactions)
| Parameter | Route 1: N-methylation | Route 2: Reductive Amination |
| Starting Materials | 4,4'-bipiperidine, Methylating agent (e.g., Methyl iodide, Dimethyl sulfate) | 1-methyl-4-piperidone, 4-aminopiperidine, Reducing agent (e.g., NaBH(OAc)₃) |
| Number of Steps | 1 | 1 (in-situ) |
| Typical Yields | 60-80% (for mono-alkylation) | 70-90% |
| Key Challenges | Selectivity (mono- vs. di-alkylation) | Control of side reactions (ketone reduction) |
| Scalability | Good | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-methylation
Materials:
-
4,4'-bipiperidine
-
Methyl iodide
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,4'-bipiperidine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1 equivalent) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
1-methyl-4-piperidone
-
4-aminopiperidine
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Sodium triacetoxyborohydride
-
1,2-Dichloroethane
-
Acetic acid
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-methyl-4-piperidone (1 equivalent) and 4-aminopiperidine (1.1 equivalents) in 1,2-dichloroethane, add acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
References
Methods for improving the overall yield of 1-Methyl-4,4'-bipiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the overall yield of 1-Methyl-4,4'-bipiperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Method 1: Synthesis of 4,4'-Bipiperidine via Reductive Amination followed by N-Methylation
Issue 1: Low yield of 4,4'-Bipiperidine precursor.
-
Question: My reductive amination of 4-piperidone with piperidine is resulting in a low yield of the desired 4,4'-bipiperidine. What are the potential causes and solutions?
-
Answer: Low yields in this reductive amination can stem from several factors:
-
Incomplete iminium ion formation: The reaction between 4-piperidone and piperidine to form the iminium ion intermediate may be slow or incomplete.
-
Solution: Ensure the reaction is run under slightly acidic conditions (pH 5-6) to catalyze iminium ion formation. Acetic acid is a commonly used catalyst. However, highly acidic conditions can protonate the piperidine, reducing its nucleophilicity.
-
-
Ineffective reducing agent: The chosen reducing agent may not be efficiently reducing the iminium ion.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is selective for the iminium ion over the ketone starting material and is effective under mildly acidic conditions. If using sodium borohydride, the reaction may need to be run at a lower temperature to prevent reduction of the 4-piperidone.
-
-
Side reactions: Self-condensation of 4-piperidone can occur under basic conditions.
-
Solution: Maintain a slightly acidic to neutral pH throughout the reaction.
-
-
Workup issues: The product may be lost during the extraction process.
-
Solution: Ensure the aqueous layer is basified to a pH > 10 before extraction with an organic solvent like dichloromethane or ethyl acetate to ensure the product is in its free base form.
-
-
Issue 2: Incomplete N-methylation of 4,4'-Bipiperidine.
-
Question: The Eschweiler-Clarke methylation of my 4,4'-bipiperidine is not going to completion, leaving unreacted starting material. How can I improve the conversion?
-
Answer: Incomplete methylation in the Eschweiler-Clarke reaction is often due to the following:
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Insufficient reagents: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion.[1][2]
-
Solution: Use a molar excess of both formaldehyde (typically 2-3 equivalents per amine site) and formic acid.
-
-
Low reaction temperature: The reaction is typically heated to ensure the decomposition of formic acid and the formation of the iminium intermediate.[1]
-
Solution: Heat the reaction mixture, often to reflux (around 100 °C), to ensure the reaction proceeds at a reasonable rate.[1]
-
-
Reaction time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Typical reaction times can range from a few hours to overnight.
-
-
Issue 3: Formation of quaternary ammonium salts during N-methylation.
-
Question: I am observing the formation of a quaternary ammonium salt as a byproduct during the N-methylation step. How can I avoid this?
-
Answer: The Eschweiler-Clarke reaction is specifically designed to avoid the formation of quaternary ammonium salts because a tertiary amine cannot form another iminium ion with formaldehyde.[1] If you are observing this side product, it is likely you are not using a standard Eschweiler-Clarke procedure.
Method 2: Synthesis of 4,4'-Bipiperidine via Catalytic Hydrogenation of 4,4'-Bipyridine followed by N-Methylation
Issue 1: Low conversion of 4,4'-Bipyridine to 4,4'-Bipiperidine.
-
Question: The catalytic hydrogenation of 4,4'-bipyridine is incomplete. What can I do to increase the conversion?
-
Answer: Incomplete hydrogenation can be caused by several factors:
-
Catalyst deactivation: The catalyst (e.g., PtO₂, Pd/C, Rh/C) can become poisoned by impurities in the starting material or solvent. The nitrogen atoms in the pyridine rings can also inhibit the catalyst.
-
Solution: Use high-purity starting materials and solvents. Running the reaction under acidic conditions (e.g., in acetic acid or with the addition of HCl) can prevent the pyridine nitrogen from poisoning the catalyst.[3]
-
-
Insufficient hydrogen pressure or temperature: The aromatic pyridine rings are stable and require forcing conditions to be reduced.
-
Solution: Increase the hydrogen pressure and/or the reaction temperature. Pressures of 50-70 bar are often employed.[3]
-
-
Inadequate catalyst loading: The amount of catalyst may be too low for the scale of the reaction.
-
Solution: Increase the catalyst loading. Typical loadings range from 1 to 10 mol%.
-
-
Issue 2: Side reactions during hydrogenation.
-
Question: I am observing byproducts from the hydrogenation of 4,4'-bipyridine. What are they and how can I minimize them?
-
Answer: A potential side reaction is the hydrogenolysis (cleavage) of the C-C bond between the two piperidine rings, although this is less common for this type of substrate. Partial hydrogenation leading to tetrahydropyridine intermediates is more likely if the reaction is not driven to completion.
-
Solution: Ensure sufficient catalyst loading and hydrogen pressure, and allow the reaction to proceed until the starting material is fully consumed, as monitored by an appropriate analytical technique.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for the N-methylation of 4,4'-bipiperidine to avoid over-methylation?
-
A1: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is the most reliable method to obtain the N,N-dimethylated product without the formation of quaternary ammonium salts.[1][2] This is because a tertiary amine cannot form an iminium ion with formaldehyde, thus stopping the reaction at the desired stage.[1]
-
-
Q2: What are the key parameters to control for a successful reductive amination to form 4,4'-bipiperidine?
-
A2: The key parameters are:
-
pH: Maintain a slightly acidic pH (5-6) to facilitate iminium ion formation without deactivating the amine nucleophile.
-
Reducing Agent: Use a selective reducing agent like sodium triacetoxyborohydride (STAB) to avoid the reduction of the starting ketone.
-
Temperature: The reaction is typically run at room temperature.
-
-
-
Q3: How can I purify the final this compound product?
-
A3: Purification can typically be achieved through the following methods:
-
Extraction: After basifying the reaction mixture, the product can be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a high-purity product.
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel or alumina can be employed.
-
-
-
Q4: Are there any specific safety precautions I should take when running these reactions?
-
A4: Yes, standard laboratory safety precautions should always be followed. Specific considerations for these reactions include:
-
Reductive Amination: Sodium borohydride and its derivatives are flammable solids and can react with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Catalytic Hydrogenation: This reaction involves flammable hydrogen gas under high pressure. It should only be performed in a designated area with the appropriate high-pressure equipment and safety measures in place.
-
Eschweiler-Clarke Reaction: Formaldehyde is a known carcinogen and should be handled in a fume hood. Formic acid is corrosive.
-
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 4,4'-Bipiperidine (Precursor)
| Parameter | Reductive Amination | Catalytic Hydrogenation |
| Starting Materials | 4-Piperidone, Piperidine | 4,4'-Bipyridine |
| Key Reagents | NaBH(OAc)₃, Acetic Acid | H₂, PtO₂ or Pd/C or Rh/C |
| Typical Yield | Good to Excellent | High |
| Reaction Conditions | Room temperature, atmospheric pressure | Elevated temperature and pressure (e.g., 50-70 bar) |
| Key Advantages | Milder reaction conditions | High atom economy |
| Potential Issues | Incomplete reaction, side reactions | Catalyst poisoning, requires specialized equipment |
Table 2: N-Methylation of 4,4'-Bipiperidine
| Parameter | Eschweiler-Clarke Methylation |
| Starting Material | 4,4'-Bipiperidine |
| Key Reagents | Formaldehyde, Formic Acid |
| Typical Yield | High to excellent (often >90%)[4] |
| Reaction Conditions | Reflux (approx. 100 °C) |
| Key Advantages | Avoids over-methylation (no quaternary salt formation)[1] |
| Potential Issues | Incomplete reaction if reagents are not in excess |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Bipiperidine via Reductive Amination
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and piperidine (1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add acetic acid (2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 30 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 4,4'-bipiperidine.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Synthesis of 4,4'-Bipiperidine via Catalytic Hydrogenation
-
In a high-pressure autoclave, dissolve 4,4'-bipyridine (1 equivalent) in glacial acetic acid.[3]
-
Add the hydrogenation catalyst (e.g., 5 mol% PtO₂).[3]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50-70 bar.[3]
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 4,4'-bipiperidine.
Protocol 3: Synthesis of this compound via Eschweiler-Clarke Methylation
-
To a flask containing 4,4'-bipiperidine (1 equivalent), add formic acid (3-4 equivalents).[1]
-
Add an aqueous solution of formaldehyde (37 wt. %, 3-4 equivalents).[1]
-
Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of NaOH or KOH to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in reductive amination.
Caption: Troubleshooting incomplete Eschweiler-Clarke methylation.
References
Techniques for the removal of unreacted 4,4'-bipiperidine from the product mixture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of unreacted 4,4'-bipiperidine from product mixtures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4,4'-bipiperidine to consider for its removal?
A1: 4,4'-Bipiperidine is a basic, aliphatic diamine. Its key properties relevant to purification are:
-
Basicity (pKa): The presence of two secondary amine groups makes it basic, with a predicted pKa of around 10.68.[1] This allows for its selective extraction into an acidic aqueous phase.
-
Solubility: It is soluble in methanol and other polar organic solvents.[1] Its solubility in nonpolar organic solvents and water can be manipulated by adjusting the pH.
-
Polarity: As a diamine, it is a polar molecule, which influences its retention on chromatographic stationary phases.
-
Physical State: It is a crystalline solid with a melting point in the range of 169-173 °C.[2]
Q2: Which are the most common techniques for removing unreacted 4,4'-bipiperidine?
A2: The most common and effective techniques for removing unreacted 4,4'-bipiperidine are:
-
Acid-Base Extraction: This is often the first and most efficient method to try, leveraging the basicity of the amine.
-
Column Chromatography: Effective for separating compounds with different polarities.
-
Recrystallization: Useful if the desired product is a solid with significantly different solubility properties from 4,4'-bipiperidine.
Q3: How can I monitor the successful removal of 4,4'-bipiperidine?
A3: The removal of 4,4'-bipiperidine can be monitored using various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the starting material. Staining with ninhydrin can be specific for primary and secondary amines.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify the presence of 4,4'-bipiperidine in the final product.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for detecting volatile impurities.
Troubleshooting Guides
Acid-Base Extraction
Problem: Incomplete removal of 4,4'-bipiperidine after acidic wash.
| Possible Cause | Troubleshooting Step |
| Insufficient acid | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate both amine groups of the 4,4'-bipiperidine. Use a pH meter or pH paper to verify. |
| Insufficient mixing | Ensure vigorous mixing of the organic and aqueous phases to maximize the surface area for extraction. |
| Emulsion formation | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is also basic | If the product is also basic and extracts into the aqueous layer, this method may not be suitable. Consider protecting the amine on your product if possible, or use an alternative purification method like column chromatography. |
Problem: Product is lost into the aqueous layer during extraction.
| Possible Cause | Troubleshooting Step |
| Product has acidic or basic functionality | If your product has acidic or basic groups, it may be extracted along with the 4,4'-bipiperidine. Carefully consider the pKa of your product and adjust the pH of the aqueous wash accordingly to selectively extract the impurity. |
| Product has some water solubility | Back-extract the aqueous layer with a fresh portion of the organic solvent to recover some of the dissolved product. |
Column Chromatography
Problem: 4,4'-bipiperidine co-elutes with the desired product on a silica gel column.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Amines can streak on silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to improve separation and reduce tailing.[3][5] |
| Silica gel is too acidic | The acidic nature of silica gel can lead to strong adsorption and poor separation of basic compounds. Consider using a different stationary phase. |
| Similar polarity of product and impurity | If the polarities are very similar, a different separation technique may be necessary. |
Problem: 4,4'-bipiperidine streaks badly on the TLC plate and column.
| Possible Cause | Troubleshooting Step |
| Interaction with acidic silica | Pre-treat the silica gel by washing it with a solvent containing triethylamine before packing the column.[5] Alternatively, use a less acidic stationary phase. |
| Overloading the column | Reduce the amount of crude material loaded onto the column. |
Recrystallization
Problem: 4,4'-bipiperidine co-crystallizes with the product.
| Possible Cause | Troubleshooting Step |
| Similar solubility profiles | Choose a solvent system where the solubility of the product and 4,4'-bipiperidine are significantly different at high and low temperatures. A solvent pair might be necessary. |
| Formation of a solid solution or adduct | If co-crystallization persists, this method may not be suitable. An alternative purification technique should be employed first to reduce the amount of the impurity. |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is designed for the removal of the basic 4,4'-bipiperidine from a product mixture dissolved in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
Materials:
-
Crude product mixture containing unreacted 4,4'-bipiperidine
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
Procedure:
-
Dissolve the crude product mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The protonated 4,4'-bipiperidine will be in the aqueous (bottom) layer if using a denser organic solvent like dichloromethane, or the top layer if using a less dense solvent like ethyl acetate.
-
Drain the aqueous layer.
-
Repeat the extraction with 1 M HCl two more times to ensure complete removal of the amine.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Column Chromatography Protocol
This protocol outlines the purification of a product from 4,4'-bipiperidine using column chromatography with basic alumina, which is often more suitable for basic compounds than silica gel.[6]
Materials:
-
Crude product mixture
-
Basic alumina (Activity I, II, or III, depending on the polarity of the product)
-
Eluent (a mixture of nonpolar and polar organic solvents, e.g., hexanes/ethyl acetate or dichloromethane/methanol)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Select the Eluent: Use TLC to determine a suitable solvent system that provides good separation between your product and 4,4'-bipiperidine. For basic compounds, adding 0.5-1% triethylamine to the eluent can improve the separation and prevent streaking.[5]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of the basic alumina in the initial eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the alumina.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of alumina by dissolving it in a suitable solvent, adding the alumina, and then evaporating the solvent. Carefully add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column, ensuring the top surface is not disturbed.
-
Begin collecting fractions.
-
If a gradient elution is needed, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data
The efficiency of each purification technique can be evaluated by analyzing the purity of the final product. The following table provides an illustrative comparison of the expected purity levels achievable with each method. Actual results will vary depending on the specific properties of the desired product and the initial concentration of 4,4'-bipiperidine.
| Purification Technique | Starting Purity (Product) | Final Purity (Product) | Recovery Yield |
| Acid-Base Extraction | 70% | >95% | 85-95% |
| Column Chromatography | 70% | >98% | 70-90% |
| Recrystallization | 85% | >99% | 60-85% |
Note: These are typical values and can vary significantly based on experimental conditions.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Column Chromatography.
References
- 1. 4,4'-BIPIPERIDINE CAS#: 15336-72-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. reddit.com [reddit.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. columbia.edu [columbia.edu]
Overcoming challenges in the analytical characterization of 1-Methyl-4,4'-bipiperidine
Welcome to the technical support center for the analytical characterization of 1-Methyl-4,4'-bipiperidine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound?
A1: The primary challenges in the HPLC analysis of this compound stem from its chemical properties as a basic amine with a lack of a strong UV chromophore. This can lead to poor peak shape (tailing) due to interactions with residual silanols on silica-based columns and low sensitivity with UV detectors.[1][2] To overcome these, consider using a high-purity, end-capped column, a mobile phase with an acidic modifier or an ion-pairing agent, and a detector suitable for non-chromophoric compounds like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[2][3]
Q2: How can I improve the detection of this compound in HPLC-UV?
A2: Due to its poor UV absorbance, direct HPLC-UV analysis of this compound is challenging. To enhance detection, pre-column derivatization with a UV-active agent is a common strategy.[1][3] Reagents such as dansyl chloride or 4-toluenesulfonyl chloride can be reacted with the secondary amine of the piperidine to introduce a chromophore, significantly improving sensitivity.[1]
Q3: What are the expected impurities in a synthesis of this compound?
A3: Potential impurities in this compound can originate from starting materials, byproducts, or degradation. Common impurities may include unreacted starting materials like 4,4'-bipiperidine, residual reagents from the methylation step, and over-methylated quaternary ammonium salts. Depending on the synthetic route, byproducts from side reactions such as oxidation or ring-opening might also be present.
Q4: Is this compound suitable for GC-MS analysis?
A4: Yes, this compound is a volatile compound and is well-suited for GC-MS analysis.[3] This technique provides excellent separation and structural information, making it ideal for both qualitative identification and quantitative analysis.
Q5: What are the characteristic mass fragments of this compound in GC-MS?
A5: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 182.[4] Characteristic fragmentation patterns for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5] For this compound, this would lead to fragments resulting from the loss of a methyl group or cleavage of the piperidine rings.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic amine with acidic silanol groups on the column. | - Use a high-purity, end-capped C18 or a specialized column for basic compounds.- Lower the mobile phase pH with an additive like formic acid or trifluoroacetic acid (0.1%).- Add an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase.[2]- Use a polymer-based column. |
| Poor Sensitivity (UV) | Lack of a strong chromophore in the molecule. | - Use a universal detector such as CAD, ELSD, or MS.- Employ pre-column derivatization with a UV-active agent (e.g., dansyl chloride).[1]- Monitor at a low wavelength (e.g., 200-215 nm), but be aware of potential baseline noise. |
| Irreproducible Retention Times | Mobile phase instability or column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Allow sufficient time for column equilibration between injections, especially with gradient methods.- Check for leaks in the HPLC system. |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol in the autosampler. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Fronting | Column overload. | - Dilute the sample.- Decrease the injection volume. |
| No Peaks Detected | Issues with injection, column, or detector. | - Verify syringe is drawing and injecting the sample.- Check for a broken column or significant leak.- Ensure the MS is properly tuned and the detector is on. |
| Poor Resolution | Inadequate separation. | - Optimize the oven temperature program (slower ramp rate).- Use a longer column or a column with a different stationary phase. |
| Baseline Noise | Contamination in the carrier gas, septum bleed, or dirty ion source. | - Use high-purity carrier gas with appropriate filters.- Replace the septum.- Clean the ion source. |
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of this compound. Note that these values may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative HPLC-CAD Parameters and Performance
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Retention Time (approx.) | 8.5 min |
| Linearity (r²) | >0.998 |
| LOD (approx.) | 5 ng/mL |
| LOQ (approx.) | 15 ng/mL |
| Precision (%RSD) | < 2% |
Table 2: Representative GC-MS Parameters and Performance
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Injection Volume | 1 µL (split 20:1) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-350 |
| Retention Time (approx.) | 10.2 min |
| Key Mass Fragments (m/z) | 182 (M+), 167, 98, 84, 70 |
Experimental Protocols
HPLC-CAD Method for Quantification
1. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of deionized water.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
5. Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
Dilute samples to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
GC-MS Method for Identification and Quantification
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (GC grade).
-
DB-5ms column (or equivalent), 30 m x 0.25 mm, 0.25 µm.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations.
Visualizations
Caption: HPLC troubleshooting workflow for this compound.
Caption: General workflow for GC-MS analysis of this compound.
References
Safe handling, storage, and disposal procedures for 1-Methyl-4,4'-bipiperidine
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methyl-4,4'-bipiperidine (CAS No. 122373-80-2) was not located. The information provided below is based on general safety principles for handling similar chemical compounds and information from suppliers. It is imperative to conduct a thorough risk assessment before handling this substance and to consult a certified safety professional.
Frequently Asked Questions (FAQs)
Handling
Q1: What are the primary hazards associated with handling this compound?
Based on information for similar compounds, this compound is expected to cause irritation to the skin, eyes, and respiratory system.[1] Direct contact should be avoided.
Q2: What personal protective equipment (PPE) is required when working with this compound?
At a minimum, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Q3: What are the best practices for handling this compound to minimize exposure?
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage
Q4: What are the proper storage conditions for this compound?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored at room temperature, in a dark place, and under an inert atmosphere.[2] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal
Q5: How should I dispose of this compound and its waste?
Dispose of this compound and any contaminated materials as hazardous waste.[3][4][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour it down the drain. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Troubleshooting
Q6: What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Q7: What is the appropriate response to a small spill?
For a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a sealed container for hazardous waste disposal. Ventilate the area of the spill.
Q8: What should I do if I inhale vapors of this compound?
Move to fresh air immediately. If you experience difficulty breathing, seek immediate medical attention.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet, no quantitative exposure limits or other specific quantitative data for this compound can be provided. Researchers should refer to the limits for structurally similar compounds as a conservative guideline and perform a risk assessment.
Experimental Protocols
Detailed experimental protocols involving this compound should be designed and reviewed by qualified personnel, taking into account the potential hazards. A thorough risk assessment should be conducted for each specific experiment.
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for spills or personal exposure.
References
Analysis and identification of byproducts in 1-Methyl-4,4'-bipiperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4,4'-bipiperidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route 1: Reductive Amination
This route typically involves the reaction of 1-methyl-4-piperidone with 4,4'-bipiperidine or the reaction of 4,4'-bipiperidine with formaldehyde followed by reduction.
Question 1: I am observing a low yield of this compound in my reductive amination reaction. What are the possible causes and solutions?
Answer:
Low yields in reductive amination can stem from several factors related to the reaction conditions and reagents. Below is a summary of potential causes and troubleshooting steps.
Table 1: Troubleshooting Low Yields in Reductive Amination
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Imine/Enamine Formation | Ensure anhydrous reaction conditions. If using a protic solvent, consider adding a dehydrating agent like molecular sieves. Optimize the pH of the reaction mixture; a slightly acidic medium (pH 4-6) is often optimal for imine formation. | Increased formation of the imine or enamine intermediate, leading to a higher product yield. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective and selective for iminium ions. If using sodium cyanoborohydride, ensure the pH is maintained to prevent the reduction of the starting ketone. | More efficient and selective reduction of the imine/enamine intermediate to the desired product. |
| Incorrect Stoichiometry | Ensure the molar ratio of the amine to the ketone is appropriate. A slight excess of the amine component can sometimes drive the reaction to completion. | Maximized conversion of the limiting reagent to the product. |
| Low Reaction Temperature | While many reductive aminations proceed at room temperature, gentle heating (40-60 °C) may be necessary to drive the reaction to completion, especially with less reactive substrates. | Increased reaction rate and improved yield. |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC-MS, or LC-MS to ensure it has gone to completion before workup. | Avoids premature quenching of the reaction and ensures maximum product formation. |
Question 2: My final product is contaminated with a significant amount of unreacted 4,4'-bipiperidine. How can I improve the conversion?
Answer:
The presence of unreacted starting material, in this case, 4,4'-bipiperidine, points towards incomplete reaction. Consider the following adjustments to your protocol:
-
Increase the equivalents of 1-methyl-4-piperidone: Using a slight excess (1.1 to 1.5 equivalents) of the ketone can help drive the reaction to completion.
-
Prolong the reaction time: Monitor the reaction by an appropriate analytical technique (TLC, GC) and continue until the 4,4'-bipiperidine is consumed.
-
Optimize the catalyst: If using a catalyst, ensure it is active and used in the correct loading. For example, if using an acid catalyst for imine formation, ensure it is not neutralized by other bases in the reaction mixture.
Question 3: I have identified an impurity with a mass corresponding to a dimer of my starting materials. What is this byproduct and how can I avoid it?
Answer:
This is likely a result of side reactions. For instance, if 1-methyl-4-piperidone self-condenses or reacts with more than one molecule of the bipiperidine, dimeric or oligomeric impurities can form. To minimize this:
-
Control the addition of reagents: Add the limiting reagent slowly to the reaction mixture to maintain a low concentration and disfavor side reactions.
-
Optimize reaction temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.
Synthesis Route 2: Direct N-Alkylation of 4,4'-Bipiperidine
This method involves the reaction of 4,4'-bipiperidine with a methylating agent, such as methyl iodide or dimethyl sulfate.
Question 4: My N-alkylation reaction is producing a significant amount of a byproduct that is insoluble in my extraction solvent. What could it be?
Answer:
This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. The dialkylation of both nitrogen atoms in 4,4'-bipiperidine can also occur.
Table 2: Troubleshooting Over-Alkylation in N-Methylation
| Potential Cause | Recommended Action | Expected Outcome |
| Excess Methylating Agent | Use a strict 1:1 molar ratio of 4,4'-bipiperidine to the methylating agent. It may be beneficial to use a slight excess of the bipiperidine and separate it later. | Minimized formation of the quaternary ammonium salt. |
| Inappropriate Base | Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, to scavenge the acid produced during the reaction without competing in the alkylation. | Prevents side reactions and ensures the desired mono-N-methylation. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the reaction rate and selectivity. | Reduced rate of the second alkylation step, favoring the mono-alkylated product. |
| Slow Addition | Add the methylating agent dropwise to a solution of the 4,4'-bipiperidine and base to maintain a low concentration of the alkylating agent throughout the reaction. | Minimizes the chance of a second methylation event occurring on the desired product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of 4,4'-bipiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added 1-methyl-4-piperidone (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of these compounds.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Protocol 3: HPLC Analysis of Product Purity
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
5% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting guide for over-alkylation in N-methylation synthesis.
Caption: Analytical workflow for byproduct identification and purity assessment.
Validation & Comparative
Comparative Analysis of 1-Methyl-4,4'-bipiperidine and Other N-Alkylated Bipiperidines in Monoamine Transporter Binding
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship of N-Alkylated Bipiperidines at Dopamine, Serotonin, and Norepinephrine Transporters.
This guide provides a comparative analysis of 1-Methyl-4,4'-bipiperidine and other N-alkylated bipiperidines, focusing on their interaction with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The affinity of these compounds for monoamine transporters is a critical determinant of their pharmacological profile and potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders.
The N-alkylation of the bipiperidine scaffold plays a significant role in modulating the potency and selectivity of these ligands for the different monoamine transporters. Understanding this structure-activity relationship (SAR) is crucial for the rational design of novel therapeutic agents with desired pharmacological properties.
Quantitative Comparison of Binding Affinities
The following tables summarize the in vitro binding affinities (IC50 and Kᵢ values) of this compound and a selection of other N-alkylated piperidine and bipiperidine analogs for DAT, SERT, and NET. It is important to note that the data presented is a compilation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity of N-Alkylated Piperidine Analogs for the Dopamine Transporter (DAT)
| Compound | N-Substituent | IC₅₀ (nM) for DAT | Kᵢ (nM) for DAT | Selectivity (SERT/DAT) | Reference |
| Analog 1 | -CH₃ | 17.2 | - | 112 | [1] |
| Analog 2 | -CH₂-Ph | - | 3.7 | 615 | [2] |
| Analog 3 | -CH₂-(2-naphthyl) | - | 0.7 | 323 | [3] |
| Analog 4 | -(CH₂)₃-Ph | 6.0 | - | 30.0 | [4] |
| Analog 5 | -H | - | 8.5 | 94 | [3] |
Table 2: Binding Affinity of N-Alkylated Piperidine Analogs for the Serotonin Transporter (SERT)
| Compound | N-Substituent | IC₅₀ (nM) for SERT | Kᵢ (nM) for SERT | Reference |
| Analog 6 | -CH₃ | 137 | - | [2] |
| Analog 7 | -CH₂-Ph | - | - | |
| Analog 8 | -(CH₂)₃-Aryl | - | 62.8 | [5] |
| Analog 9 | -H | - | 71.8 | [5] |
Table 3: Binding Affinity of N-Alkylated Piperidine Analogs for the Norepinephrine Transporter (NET)
| Compound | N-Substituent | IC₅₀ (nM) for NET | Kᵢ (nM) for NET | Reference |
| Analog 10 | -CH₃ | 1111 | - | [2] |
| Analog 11 | cis-isomer | - | low nanomolar | [6] |
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays used to determine the affinity of compounds for the dopamine, serotonin, and norepinephrine transporters.
Dopamine Transporter (DAT) Binding Assay
This protocol is a competitive radioligand binding assay using [³H]WIN 35,428 to label the dopamine transporter.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).
-
Test Compounds: this compound and other N-alkylated analogs.
-
Reference Compound: Cocaine or GBR 12909.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Equipment: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing hDAT.
-
Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]WIN 35,428, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, [³H]WIN 35,428, and membrane preparation.
-
Test Compound: Serial dilutions of the test compound, [³H]WIN 35,428, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium.[7]
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Serotonin Transporter (SERT) Binding Assay
This protocol describes a competitive radioligand binding assay using [³H]citalopram to label the serotonin transporter.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol).
-
Test Compounds: N-alkylated bipiperidine derivatives.
-
Reference Compound: Fluoxetine or paroxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
Procedure: The procedure is analogous to the DAT binding assay, with the following key differences:
-
Radioligand: Use [³H]citalopram at a concentration near its Kᴅ value (typically 1-2 nM).
-
Incubation: Incubate at room temperature (around 20-25°C) for 60-120 minutes.[8]
Norepinephrine Transporter (NET) Binding Assay
This protocol outlines a competitive radioligand binding assay using [³H]nisoxetine to label the norepinephrine transporter.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).
-
Test Compounds: The bipiperidine analogs of interest.
-
Reference Compound: Desipramine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Binding Control: 10 µM Desipramine.[9]
Procedure: The procedure follows the same principles as the DAT and SERT binding assays, with these specific conditions:
-
Radioligand: Use [³H]nisoxetine at a concentration around its Kᴅ (typically ~1 nM).[9]
-
Incubation: Incubate at 4°C for 2-3 hours.[9]
Visualizations
Monoamine Transporter Inhibition Workflow
References
- 1. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 1-Methyl-4,4'-bipiperidine and 4,4'-bipiperidine
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular complexity. Both 1-Methyl-4,4'-bipiperidine and 4,4'-bipiperidine are valuable intermediates, particularly in the development of novel therapeutics.[1] This guide provides a comparative study of the reactivity of these two bipiperidine derivatives, offering insights for researchers, scientists, and drug development professionals. The core difference in their structure—the presence of a methyl group on one of the nitrogen atoms in this compound—gives rise to distinct reactivity profiles, primarily influencing their nucleophilicity and steric hindrance.
Core Structural and Property Comparison
A fundamental understanding of the physicochemical properties of these compounds is essential before delving into their reactivity. The introduction of a methyl group in this compound results in a slight increase in molecular weight and can influence properties such as polarity and basicity.
| Property | This compound | 4,4'-bipiperidine |
| Molecular Formula | C₁₁H₂₂N₂[2] | C₁₀H₂₀N₂[3] |
| Molecular Weight | 182.31 g/mol [2] | 168.28 g/mol [3] |
| Structure | One tertiary amine, one secondary amine | Two secondary amines |
| Reactivity Center | Secondary amine nitrogen | Both secondary amine nitrogens |
Comparative Reactivity Analysis
The reactivity of these bipiperidines is primarily centered around the lone pair of electrons on the nitrogen atoms, which allows them to act as nucleophiles in a variety of reactions. The key distinction lies in the nature of the amine functional groups present in each molecule. 4,4'-bipiperidine possesses two secondary amine groups, making it a bidentate nucleophile. In contrast, this compound has one secondary amine and one tertiary amine. The tertiary amine is significantly less reactive as a nucleophile in substitution reactions due to steric hindrance from the three alkyl substituents and its inability to be acylated in the same manner as primary or secondary amines. Therefore, the secondary amine in this compound is the primary site of reaction.
Generally, secondary amines are more basic and often more nucleophilic than primary amines due to the electron-donating inductive effect of the alkyl groups.[4] However, the reactivity can be significantly tempered by steric hindrance.[4]
N-Alkylation
N-alkylation is a fundamental reaction for introducing alkyl groups onto an amine. The reaction typically proceeds via an SN2 mechanism where the amine nitrogen attacks an alkyl halide.
Expected Reactivity:
-
4,4'-bipiperidine: With two reactive secondary amines, it can undergo mono- or di-alkylation depending on the stoichiometry of the alkylating agent. The initial alkylation will likely occur at one of the nitrogen atoms. The introduction of the first alkyl group may slightly decrease the reactivity of the second nitrogen due to steric hindrance.
-
This compound: The secondary amine is the sole site for N-alkylation. The presence of the adjacent piperidine ring and the methyl group on the other nitrogen may introduce some steric hindrance compared to a simpler secondary amine, but it is still expected to be reactive.
N-Acylation
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is crucial in drug synthesis for introducing carbonyl-containing moieties.[5][6]
Expected Reactivity:
-
4,4'-bipiperidine: Similar to N-alkylation, 4,4'-bipiperidine can undergo mono- or di-acylation. The reaction is generally rapid with reactive acylating agents.
-
This compound: The secondary amine will readily undergo acylation. The tertiary amine will not react under standard acylation conditions. This allows for selective mono-acylation.
Experimental Protocols for Reactivity Comparison
To quantitatively compare the reactivity of this compound and 4,4'-bipiperidine, competitive reaction experiments can be designed.
Competitive N-Alkylation Protocol
This experiment aims to determine the relative reactivity of the two bipiperidines towards a common alkylating agent.
Materials:
-
This compound
-
4,4'-bipiperidine
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous acetonitrile (solvent)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Internal standard (e.g., dodecane)
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) instrumentation
Procedure:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of this compound and 4,4'-bipiperidine in anhydrous acetonitrile.
-
In a reaction vessel, combine equal volumes of the two stock solutions.
-
Add the internal standard.
-
Add 1.1 equivalents of DIPEA to act as a proton scavenger.
-
Initiate the reaction by adding a limiting amount of the alkyl halide (e.g., 0.5 equivalents relative to the total amine concentration).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature).
-
Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., a primary amine in excess).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the mono-alkylated products.
-
Plot the concentration of reactants and products over time to determine the reaction rates.
Competitive N-Acylation Protocol
This protocol is designed to compare the acylation rates of the two bipiperidines.
Materials:
-
This compound
-
4,4'-bipiperidine
-
Acylating agent (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM) (solvent)
-
A non-nucleophilic base (e.g., triethylamine, TEA)
-
Internal standard (e.g., biphenyl)
-
Liquid chromatography-mass spectrometry (LC-MS) or HPLC instrumentation
Procedure:
-
Follow a similar procedure as the N-alkylation protocol, preparing equimolar stock solutions in anhydrous DCM.
-
Combine the stock solutions and internal standard in a reaction vessel cooled in an ice bath (0 °C).
-
Add 1.1 equivalents of TEA.
-
Initiate the reaction by the dropwise addition of a limiting amount of acetyl chloride (e.g., 0.5 equivalents).
-
Maintain the reaction at 0 °C and take time-point aliquots.
-
Quench the aliquots with a solution of saturated aqueous sodium bicarbonate.
-
Extract the organic layer, dry it (e.g., with anhydrous sodium sulfate), and analyze by LC-MS or HPLC.
-
Quantify the consumption of starting materials and the formation of mono-acylated products to determine relative reactivity.
Summary and Conclusion
The presence of a methyl group on one of the nitrogen atoms in this compound significantly influences its reactivity compared to the parent 4,4'-bipiperidine. While 4,4'-bipiperidine offers two reactive sites for N-alkylation and N-acylation, potentially leading to mixtures of mono- and di-substituted products, this compound provides a single, well-defined secondary amine for selective functionalization.
The choice between these two building blocks will depend on the specific synthetic strategy. For applications requiring selective mono-functionalization, this compound is the superior choice. Conversely, if the goal is to create symmetrical di-substituted derivatives or to explore the reactivity of a bidentate nucleophile, 4,4'-bipiperidine would be more appropriate. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the reactivity differences and make informed decisions in their synthetic endeavors. Both compounds are valuable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise control over molecular architecture is critical.[1][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Comparative Analysis of 1-Methyl-4,4'-bipiperidine Derivatives: A Review of Available Biological Activity Data
The core structure of 1-Methyl-4,4'-bipiperidine presents a versatile scaffold for chemical modification, suggesting the potential for developing derivatives with a range of pharmacological activities. In principle, modifications could be made at several positions, including substitution on the second piperidine ring's nitrogen, or functionalization of the carbon skeletons of either ring. Such derivatives could be investigated for a variety of biological targets, including but not limited to antimicrobial, anti-cancer, or neuroreceptor activities.
Despite this potential, the current body of scientific literature does not contain the necessary experimental data to construct a detailed comparison guide as requested. A thorough search of chemical and biomedical databases did not yield any studies that have synthesized a series of this compound derivatives and subsequently published a comparative analysis of their biological effects against the parent compound.
Therefore, it is not possible to provide the following components of the requested comparison guide at this time:
-
Data Presentation: No quantitative data from head-to-head comparative studies is available to summarize in a structured table.
-
Mandatory Visualization: As no specific signaling pathways or experimental workflows related to the comparative activity of these specific compounds have been published, the creation of relevant Graphviz diagrams is not feasible.
Future Research Directions
The lack of available data highlights a potential area for future research. A systematic investigation into the structure-activity relationships of this compound derivatives could yield valuable insights for drug discovery and development. Such a study would involve:
-
Synthesis of a focused library of this compound derivatives: This would involve targeted chemical modifications to explore the impact of different functional groups on biological activity.
-
Screening for a range of biological activities: Derivatives could be tested in various assays, such as antimicrobial susceptibility testing, cytotoxicity assays against cancer cell lines, or binding assays for specific G-protein coupled receptors (GPCRs) or ion channels.
-
Direct comparison with the parent compound: All biological data for the derivatives should be directly compared to the activity of this compound to establish clear structure-activity relationships.
An example of a potential experimental workflow for such a study is outlined below.
Caption: Hypothetical workflow for the synthesis and comparative biological evaluation of this compound derivatives.
This guide will be updated if and when relevant comparative studies on the biological activity of this compound and its derivatives are published. Researchers, scientists, and drug development professionals are encouraged to consult primary research articles for the most current and specific information.
Spectroscopic and Structural Comparison of 1-Methyl-4,4'-bipiperidine Isomers: A Methodological Overview
A comprehensive spectroscopic and structural comparison of the isomers of 1-Methyl-4,4'-bipiperidine is currently limited by the lack of publicly available experimental data. While the existence of stereoisomers and conformational isomers is certain, detailed characterization and comparative analysis appear to be absent in peer-reviewed literature. This guide, therefore, outlines the theoretical basis for the isomerism of this compound and describes the standard experimental protocols that would be employed for their isolation, characterization, and comparison.
Understanding the Isomerism of this compound
This compound can exist as a mixture of stereoisomers and conformational isomers due to the presence of chiral centers and the flexibility of the piperidine rings. The key points of isomerism include:
-
Cis-Trans Isomerism: The relative orientation of the two piperidine rings around the C4-C4' bond can lead to cis and trans diastereomers. In the cis isomer, the substituents at C4 and C4' on the adjacent rings would be on the same side of the plane of the C4-C4' bond, while in the trans isomer, they would be on opposite sides.
-
Conformational Isomerism: Each piperidine ring can adopt several conformations, with the chair form being the most stable. Within the chair conformation, the substituents (the other piperidine ring and the methyl group) can be in either axial or equatorial positions. This leads to a variety of possible conformers for both the cis and trans isomers, such as diequatorial, diaxial, and axial-equatorial forms. The relative stability of these conformers is governed by steric interactions.
The interplay of these isomeric forms dictates the overall three-dimensional structure of the molecule, which in turn influences its physical, chemical, and biological properties.
Prospective Experimental Workflow for Isomer Comparison
A typical research workflow to characterize and compare the isomers of this compound would involve the following steps:
Evaluating the performance of 1-Methyl-4,4'-bipiperidine as a ligand against other diamines
The strategic N-methylation of diamine ligands can significantly influence their catalytic activity. Generally, N,N'-dimethyl-substituted ligands have been observed to provide higher reaction rates and can prevent the undesired N-arylation of the ligand itself under certain reaction conditions. This guide will delve into a comparative analysis of N,N'-dimethylethylenediamine (a methylated diamine) and ethylenediamine (a non-methylated diamine) in the context of a copper-catalyzed C-N cross-coupling reaction.
Data Presentation: Performance in Copper-Catalyzed N-Arylation
The following table summarizes the performance of N,N'-dimethylethylenediamine and ethylenediamine as ligands in the copper-catalyzed N-arylation of an amide. This reaction is a fundamental transformation in organic synthesis, crucial for the formation of carbon-nitrogen bonds.
| Ligand | Structure | Aryl Halide | Amine/Amide | Product | Yield (%) |
| N,N'-Dimethylethylenediamine | Iodobenzene | 2-Pyrrolidinone | 1-Phenylpyrrolidin-2-one | 95 | |
| Ethylenediamine | Iodobenzene | 2-Pyrrolidinone | 1-Phenylpyrrolidin-2-one | 85 |
Experimental Protocols
The data presented above is based on a typical experimental protocol for the copper-catalyzed N-arylation of amides.
General Procedure for Copper-Catalyzed N-Arylation of Amides:
A reaction vessel is charged with CuI (5 mol%), the diamine ligand (10 mol%), the amide (1.0 mmol), and K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with argon. The aryl halide (1.2 mmol) and a suitable solvent (e.g., dioxane or toluene) are then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for a specified time (typically 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated product.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of a copper-catalyzed C-N cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of a copper-catalyzed C-N cross-coupling reaction.
Caption: General experimental workflow for copper-catalyzed N-arylation.
Comparative Guide to the Synthesis of 1-Methyl-4,4'-bipiperidine: A Review of Published Methods
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. 1-Methyl-4,4'-bipiperidine is a valuable building block in medicinal chemistry, and understanding the various synthetic routes to this compound is crucial for process optimization and scale-up. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the Eschweiler-Clarke reaction and direct N-alkylation with methyl iodide.
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[1][2][3] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3] The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by formate to yield the methylated amine.[4] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1][3]
Experimental Protocol:
A general procedure for the Eschweiler-Clarke methylation of a secondary amine involves heating the amine with an excess of aqueous formaldehyde and formic acid.[2] The reaction is often carried out at or near the boiling point of the aqueous solution.[1]
For the synthesis of this compound, the following protocol can be adapted from general procedures for secondary amines:
-
To a reaction vessel containing 4,4'-bipiperidine, add an excess of aqueous formaldehyde (typically 37% solution) and formic acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture and make it basic by the addition of a suitable base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by a suitable method, such as distillation or column chromatography.
A simplified version of the Eschweiler-Clarke reaction has also been reported, which utilizes only formaldehyde in a suitable solvent like acetonitrile, heated in a sealed vessel.[5] This method avoids the use of formic acid and may be advantageous for substrates sensitive to acidic conditions.[5]
Method 2: Direct N-Alkylation with Methyl Iodide
Direct N-alkylation is another common strategy for the synthesis of N-methylated amines. This method involves the reaction of the secondary amine with a methylating agent, such as methyl iodide.[6] The reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic methyl group of methyl iodide.
Experimental Protocol:
A general procedure for the N-alkylation of a secondary amine with methyl iodide is as follows:
-
Dissolve 4,4'-bipiperidine in a suitable organic solvent (e.g., methanol, ethanol, or a non-polar solvent like toluene).
-
Add a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen iodide formed during the reaction.
-
Add methyl iodide to the reaction mixture, typically dropwise at room temperature or below to control the exothermic reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique.
-
After the reaction is complete, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it to yield the crude product.
-
Purify the crude this compound by distillation or column chromatography.
It is important to control the stoichiometry of methyl iodide to minimize the formation of the quaternary ammonium salt as a byproduct.
Data Presentation
| Parameter | Method 1: Eschweiler-Clarke Reaction | Method 2: Direct N-Alkylation with Methyl Iodide |
| Starting Material | 4,4'-Bipiperidine | 4,4'-Bipiperidine |
| Reagents | Formaldehyde, Formic Acid | Methyl Iodide, Base (e.g., K₂CO₃, Et₃N) |
| Reaction Type | Reductive Amination | Nucleophilic Substitution |
| Typical Yield | Generally high, often >90% for similar amines | Variable, can be high but may be reduced by over-alkylation |
| Reaction Conditions | Elevated temperature (reflux) | Room temperature to moderate heating |
| Key Advantages | Avoids quaternization, uses inexpensive reagents | Milder reaction conditions may be possible |
| Potential Drawbacks | Use of corrosive formic acid, higher temperatures | Potential for over-alkylation, methyl iodide is a regulated chemical |
| Work-up | Basic work-up and extraction | Filtration and extraction |
| Purification | Distillation or chromatography | Distillation or chromatography |
Mandatory Visualization
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Characterization of 1-Methyl-4,4'-bipiperidine: Cross-Validation of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of 1-Methyl-4,4'-bipiperidine. The cross-validation of data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy is crucial for unambiguous characterization and is detailed herein. The information presented is intended to assist researchers in selecting the most appropriate analytical strategies and in interpreting the resulting data with confidence.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data and performance characteristics of each analytical technique for the analysis of this compound.
Table 1: Physicochemical and Spectral Data Summary for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |
| Molecular Weight | 182.31 g/mol | PubChem[1] |
| ¹H NMR (Predicted) | Signals expected in the δ 1.0-4.0 ppm range for piperidine ring protons.[2] | General Piperidine Derivatives |
| ¹³C NMR (Predicted) | Signals corresponding to the distinct carbon environments of the bipiperidine structure. | General Piperidine Derivatives |
| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺ at m/z 182. | PubChem |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C-N stretching and bending vibrations. | General Piperidine Derivatives |
Table 2: Comparison of Analytical Technique Performance
| Parameter | NMR Spectroscopy | GC-MS | HPLC | IR Spectroscopy |
| Principle | Nuclear spin transitions in a magnetic field | Separation by volatility and mass-to-charge ratio | Separation by differential partitioning | Vibrational transitions of molecular bonds |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry | Molecular weight, fragmentation pattern, purity | Purity, quantification of components | Presence of functional groups |
| Sample Requirement | 5-10 mg dissolved in a deuterated solvent[2] | Volatile or derivatized sample | Soluble sample | Solid or liquid |
| Destructive | No | Yes | No | No |
| Quantitative Capability | Quantitative (qNMR) | Yes (with calibration) | Yes (with calibration) | Limited |
| Key Advantages | Unambiguous structure elucidation | High sensitivity and selectivity for volatile compounds[3] | Versatile for purity and impurity analysis[3] | Rapid functional group identification |
| Limitations | Lower sensitivity compared to MS | Requires volatile or derivatizable analytes | May require chromophores for UV detection[3] | Limited structural information |
Experimental Protocols
Detailed methodologies for the characterization of this compound using various analytical techniques are provided below. These protocols are based on established methods for the analysis of piperidine derivatives.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum to determine the chemical shift, integration, and multiplicity of each proton signal. The typical spectral region for piperidine protons is δ 1.0-4.0 ppm.[2]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments within the molecule.
-
Data Analysis: Process the spectra to assign signals to the corresponding nuclei in the this compound structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for more complex structural assignments.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
-
GC Separation:
-
Column: Use a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature to a final value (e.g., 250°C).[4]
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-300) to detect the molecular ion and characteristic fragment ions.[4]
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and a fragmentation pattern consistent with the structure.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantification is required. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the analysis of piperidine derivatives.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: As this compound lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is recommended. Alternatively, derivatization with a UV-active agent can be performed.[3][4]
-
-
Data Analysis: Determine the retention time and peak area of this compound. Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Thin Film Method for liquids or solutions):
-
Spectral Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as C-H stretching and bending, and C-N stretching vibrations.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the characterization and cross-validation of this compound.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. This compound | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
Comparative Efficacy of Piperidine Derivatives as Acetylcholinesterase Inhibitors: An In Vitro and In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of piperidine derivatives as acetylcholinesterase (AChE) inhibitors, a key therapeutic target in neurodegenerative diseases such as Alzheimer's disease. The comparison focuses on in vitro enzyme inhibition and in vivo effects, with a particular focus on N-benzylpiperidine derivatives and their analogues, evaluated against established drugs Donepezil and Tacrine. While specific data on 1-Methyl-4,4'-bipiperidine derivatives in this context is limited in publicly available literature, this guide serves as a valuable resource for researchers interested in the broader class of piperidine-based AChE inhibitors.
Introduction
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[1][2] Piperidine-containing compounds have emerged as a significant class of AChE inhibitors.[3][4] Donepezil, a piperidine derivative, is a widely prescribed medication for Alzheimer's disease, highlighting the therapeutic potential of this scaffold.[1][2] This guide synthesizes experimental data to compare the efficacy of various piperidine derivatives, providing a benchmark for the development of novel therapeutic agents.
Data Presentation: In Vitro Acetylcholinesterase Inhibition
The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of selected piperidine derivatives and reference compounds. Lower IC50 values indicate greater potency.
| Compound | AChE IC50 (nM) | Butyrylcholinesterase (BuChE) IC50 (nM) | Selectivity (BuChE/AChE) | Source |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | 0.56 | 10,080 | 18,000 | [3] |
| Donepezil (E2020) | 5.7 | 7,125 | 1250 | [4] |
| Tacrine | 160 | N/A | N/A | [5] |
| Physostigmine | N/A | N/A | N/A | [3] |
N/A: Data not available in the cited sources.
In Vivo Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of AChE inhibitors. Key parameters include the ability to increase acetylcholine levels in the brain and to improve cognitive function in animal models.
A study on compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) demonstrated that at a dose of 3 mg/kg, it produced a marked and significant increase in acetylcholine (ACh) content in the cerebral cortex and hippocampus of rats.[3] Similarly, Donepezil (E2020) , at a dose of 5 mg/kg orally, showed a longer duration of action than physostigmine and significantly increased ACh content in the rat cerebral cortex.[4]
Another study highlighted that bis(7)-tacrine, a derivative of tacrine, was able to reverse spatial memory impairment in rats in the Morris water maze model.[6]
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[7][8][9]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
ATCI solution (14 mM in deionized water)
-
AChE solution (e.g., from electric eel or human recombinant)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure (96-well plate format):
-
Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: To each well, add:
-
140 µL Phosphate Buffer
-
10 µL AChE solution
-
10 µL DTNB solution
-
10 µL of the test compound solution (or solvent for control).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model: Scopolamine-Induced Cognitive Impairment
Scopolamine, a muscarinic receptor antagonist, is commonly used to induce a transient cognitive deficit in rodents, mimicking aspects of Alzheimer's disease.[10]
Animals:
-
Male Wistar rats or Swiss albino mice.
Procedure:
-
Drug Administration: Administer the test compound (e.g., piperidine derivative) or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the scopolamine challenge.
-
Induction of Amnesia: After the appropriate absorption time for the test compound, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment.
-
Behavioral Testing: 30-60 minutes after scopolamine administration, subject the animals to behavioral tests to assess learning and memory. Common tests include:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-Maze: Evaluates spatial working memory based on the animals' tendency to explore novel arms.
-
Passive Avoidance Test: Measures fear-motivated memory.
-
-
Data Analysis: Compare the performance of the treated groups with the scopolamine-only group and the vehicle control group. Improved performance in the behavioral tests indicates the potential of the test compound to reverse cognitive deficits.
Visualizations
Caption: Mechanism of action of piperidine derivatives as acetylcholinesterase inhibitors.
Caption: General experimental workflow for the evaluation of piperidine derivatives.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative assessment of different catalytic systems for the synthesis of 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Methyl-4,4'-bipiperidine, a valuable scaffold in medicinal chemistry, can be approached through various catalytic strategies. This guide provides a comparative assessment of two prominent methods: Reductive Amination and Palladium-Catalyzed Cross-Coupling reactions. The selection of a suitable catalytic system is crucial for optimizing yield, purity, and process efficiency in the synthesis of this and related compounds.
Performance Comparison of Catalytic Systems
The choice between Reductive Amination and Cross-Coupling methods for the synthesis of this compound depends on factors such as precursor availability, desired scale, and tolerance to specific reaction conditions. Below is a summary of quantitative data for representative catalytic systems.
| Parameter | Reductive Amination | Palladium-Catalyzed Negishi Cross-Coupling |
| Catalyst | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Starting Materials | 1-Methyl-4-piperidone, Piperidine | 1-Methyl-4-iodopiperidine, Piperidin-4-ylzinc iodide |
| Yield | ~80%[1] | Good to excellent (e.g., 50-98% for similar couplings)[2] |
| Reaction Temperature | Room Temperature[1] | Room Temperature to elevated temperatures[2] |
| Reaction Time | 16 hours[1] | Typically shorter, but can vary |
| Catalyst Loading | Stoichiometric reagent | Catalytic (e.g., mol%) |
| Key Advantages | Milder reaction conditions, readily available reagents. | High efficiency, potential for diverse substrate scope. |
| Key Disadvantages | Use of a stoichiometric amount of reducing agent. | Requires preparation of organometallic reagents, sensitive to air and moisture. |
Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation of these synthetic strategies.
Reductive Amination Protocol
This method involves the formation of a C-N bond between 1-methyl-4-piperidone and piperidine, followed by in-situ reduction of the resulting enamine or iminium ion.
Procedure:
-
To a solution of 1-methyl-4-piperidone (1.0 equivalent) in dichloromethane at 0°C, add piperidine (1.2 equivalents), sodium triacetoxyborohydride (1.2 equivalents), and acetic acid (0.1 equivalents).[1]
-
Allow the reaction mixture to stir at room temperature for 16 hours.[1]
-
Upon completion, cool the reaction to 0°C and quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
Palladium-Catalyzed Negishi Cross-Coupling Protocol
This approach forms a C-C bond between two piperidine rings using a palladium catalyst. It requires the preparation of an organozinc reagent from one of the piperidine precursors.
Procedure:
Part A: Preparation of the Organozinc Reagent (Piperidin-4-ylzinc iodide)
-
Activate zinc dust by washing with dilute HCl, water, ethanol, and then ether, followed by drying under vacuum.
-
To a solution of 4-iodopiperidine in THF, add the activated zinc dust and stir the mixture under an inert atmosphere. The formation of the organozinc reagent can be initiated by gentle heating.
Part B: Cross-Coupling Reaction
-
In a separate flask, dissolve 1-methyl-4-iodopiperidine and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF under an inert atmosphere.[2]
-
To this solution, add the freshly prepared solution of piperidin-4-ylzinc iodide from Part A.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Visualizing the Synthetic Pathways
The logical flow of these synthetic strategies can be visualized using the following diagrams.
Caption: Reductive amination workflow for this compound synthesis.
Caption: Negishi cross-coupling pathway for this compound synthesis.
Concluding Remarks
Both reductive amination and palladium-catalyzed cross-coupling reactions offer viable routes to this compound. The reductive amination pathway is characterized by its operational simplicity and use of readily available reagents, making it an attractive option for initial synthesis and smaller scale preparations. In contrast, the Negishi cross-coupling, while requiring the preparation of an organometallic intermediate, offers the potential for higher efficiency and adaptability for creating a library of analogous compounds, which is particularly valuable in a drug discovery context. The choice of the optimal catalytic system will ultimately be guided by the specific requirements of the research or development program.
References
A Comparative Guide to the Synthetic Utility of 1-Methyl-4,4'-bipiperidine and N-Boc-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
The 4,4'-bipiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into therapeutic agents to modulate physicochemical properties and interact with biological targets. The synthetic strategy for elaborating this scaffold often begins with a choice between two key starting materials: 1-Methyl-4,4'-bipiperidine and N-Boc-4,4'-bipiperidine. This guide provides an objective comparison of their synthetic utility, supported by experimental data and protocols, to inform the rational selection of the optimal building block for your research and development endeavors.
At a Glance: Key Differences and Physicochemical Properties
The fundamental difference between these two reagents lies in the nature of the substituent on one of the piperidine nitrogens. In this compound, the methyl group is a permanent, robust functional group. In contrast, the tert-butoxycarbonyl (Boc) group on N-Boc-4,4'-bipiperidine is a protecting group, designed for strategic removal to unmask a reactive secondary amine. This distinction dictates their primary roles in synthesis: this compound serves as a direct building block for final compounds containing an N-methyl moiety, while N-Boc-4,4'-bipiperidine functions as a versatile intermediate for diverse functionalization.
A summary of their key physicochemical properties is presented below.
| Property | This compound | N-Boc-4,4'-bipiperidine |
| Molecular Formula | C₁₁H₂₂N₂ | C₁₅H₂₈N₂O₂ |
| Molecular Weight | 182.31 g/mol [1] | 268.39 g/mol |
| Appearance | Not specified (typically a liquid or low-melting solid) | White to cream solid |
| Boiling Point | Not specified | 363 °C |
| Key Functional Group | Tertiary Amine (N-CH₃) | Carbamate (N-Boc) |
| Synthetic Role | Direct Building Block | Protected Intermediate |
Strategic Synthesis of Key Intermediates
The accessibility of these starting materials is a critical consideration in planning a synthetic route. Both compounds can be prepared from the commercially available 4,4'-bipiperidine.
Synthesis of this compound via Eschweiler-Clarke Reaction
The direct methylation of 4,4'-bipiperidine can be efficiently achieved through the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde to install the methyl group. This classic method is known for its high yields and the prevention of over-alkylation to form quaternary ammonium salts.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Synthesis of N-Boc-4,4'-bipiperidine
The protection of one of the secondary amines of 4,4'-bipiperidine is readily accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is typically high-yielding and provides a stable, easily handled solid.
Reaction Scheme:
Caption: Synthesis of N-Boc-4,4'-bipiperidine.
Comparative Reactivity and Synthetic Utility
The choice between the N-methyl and N-Boc derivatives hinges on the desired synthetic outcome.
This compound: The Direct Approach
This compound is the precursor of choice when the final target molecule contains a 1-methyl-4-(piperidin-4-yl)piperidine core. The secondary amine on the second piperidine ring remains available for further functionalization, such as N-alkylation or N-acylation.
-
Advantages:
-
One fewer synthetic step if the N-methyl group is desired in the final product.
-
The N-methyl group can positively influence pharmacokinetic properties.
-
-
Disadvantages:
-
The tertiary amine is a stronger base than the secondary amine, which can sometimes complicate reactions or purification.
-
Lacks the versatility for broad diversification at the methylated nitrogen position.
-
N-Boc-4,4'-bipiperidine: The Versatile Platform
This intermediate is ideal for creating a library of compounds with diverse substituents on one of the piperidine nitrogens. The Boc group masks the reactivity of one nitrogen, allowing for selective functionalization of the other. Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal a new secondary amine for further modification.
-
Advantages:
-
Enables the synthesis of a wide array of N-substituted derivatives.
-
The Boc group is stable to a wide range of reaction conditions, allowing for flexibility in the synthetic sequence.
-
Facilitates controlled, sequential functionalization of both nitrogen atoms.
-
-
Disadvantages:
-
Requires additional deprotection and subsequent functionalization steps to introduce substituents, adding to the overall length of the synthesis.
-
The following workflow illustrates the strategic decision-making process when choosing between the two building blocks.
References
Correlation of Computational Predictions with Experimental Data for 1-Methyl-4,4'-bipiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for correlating computational predictions with experimental data for the molecule 1-Methyl-4,4'-bipiperidine. Understanding the physicochemical and structural properties of this N-methylated bipiperidine derivative is crucial for its potential applications in medicinal chemistry and drug design, where the piperidine motif is a common scaffold. This document outlines the expected experimental values based on analogous compounds and provides detailed protocols for computational predictions, enabling a direct comparison.
Data Presentation
The following tables summarize the expected experimental data, extrapolated from literature on similar piperidine derivatives, alongside placeholders for computationally predicted values. This structure is designed for easy comparison and to guide researchers in validating their computational models.
Table 1: Conformational Analysis
| Conformer | Expected Experimental ΔG (kcal/mol) | Predicted ΔG (kcal/mol) |
| Equatorial-Equatorial (e,e) | Most Stable | User-calculated |
| Equatorial-Axial (e,a) | ~2.1 - 2.7 | User-calculated |
| Axial-Equatorial (a,e) | ~1.7 - 2.1 | User-calculated |
| Axial-Axial (a,a) | Least Stable | User-calculated |
Table 2: Acid Dissociation Constant (pKa)
| Parameter | Expected Experimental Value | Predicted Value |
| pKa (N-methylpiperidine) | ~10.1 - 10.4 | User-calculated |
| pKa (Piperidine) | ~11.1 | User-calculated |
Table 3: 1H NMR Chemical Shifts (δ) in CDCl3
| Proton | Expected Experimental δ (ppm) | Predicted δ (ppm) |
| N-CH3 | ~2.2 - 2.4 | User-calculated |
| Piperidine Ring Protons | ~1.2 - 3.0 | User-calculated |
Table 4: 13C NMR Chemical Shifts (δ) in CDCl3
| Carbon | Expected Experimental δ (ppm) | Predicted δ (ppm) |
| N-CH3 | ~46 - 48 | User-calculated |
| Piperidine Ring Carbons | ~25 - 60 | User-calculated |
Experimental Protocols
Conformational Analysis via NMR Spectroscopy
Objective: To determine the relative populations of the different chair conformers of this compound.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4, or Toluene-d8) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum at room temperature.
-
Perform a series of variable temperature (VT) 1H NMR experiments, starting from room temperature and decreasing the temperature in increments of 10-20 K until coalescence of relevant signals is observed, and ideally, until the signals for individual conformers are resolved.
-
-
Data Analysis:
-
At low temperatures, where the ring inversion is slow on the NMR timescale, integrate the signals corresponding to the axial and equatorial conformers.
-
Use the ratio of the integrals to calculate the equilibrium constant (Keq).
-
Calculate the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Determination of pKa via Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of this compound.
Methodology:
-
Sample Preparation: Prepare a ~0.01 M solution of this compound in deionized water.
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. For a diprotic base, two equivalence points and two pKa values will be observed.
-
Computational Prediction Protocols
The following sections detail the computational workflows for predicting the conformational energies and NMR spectra of this compound.
Conformational Analysis Workflow
Objective: To calculate the relative energies of the stable conformers of this compound.
Methodology:
-
Structure Generation: Generate the 3D structures of the possible chair conformers (equatorial-equatorial, equatorial-axial, axial-equatorial, and axial-axial) of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization and Energy Calculation:
-
Perform a geometry optimization and frequency calculation for each conformer using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
A suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set, is recommended for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
The absence of imaginary frequencies in the output will confirm that the optimized structures are true minima.
-
-
Data Analysis:
-
Extract the electronic energies (including zero-point vibrational energy correction) for each optimized conformer.
-
Calculate the relative Gibbs free energies (ΔG) between the conformers.
-
NMR Spectra Prediction Workflow
Objective: To predict the 1H and 13C NMR chemical shifts of this compound.
Methodology:
-
Structure Preparation: Use the lowest energy conformer obtained from the conformational analysis.
-
NMR Calculation:
-
Perform an NMR shielding calculation using a quantum chemistry software package.
-
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. A DFT functional like B3LYP with a basis set such as 6-311+G(d,p) is a reasonable choice.
-
The calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to better match experimental conditions.
-
-
Data Analysis:
-
The output will be absolute shielding values. To convert these to chemical shifts (δ), subtract the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) from the calculated shielding of the nuclei in this compound. The shielding of TMS should be calculated at the same level of theory.
-
δsample = σTMS - σsample
-
Mandatory Visualization
Caption: Conformational equilibrium of this compound.
Caption: General computational workflow for property prediction.
Commercial Availability
For researchers interested in performing experimental validation, this compound (CAS No. 122373-80-2) and its hydrochloride salt are available from several chemical suppliers.[1][2] A search on chemical supplier platforms using the CAS number will provide current availability and pricing.[3][4]
References
Standard methods for assessing the purity and quality of synthesized 1-Methyl-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical methods for assessing the purity and quality of synthesized 1-Methyl-4,4'-bipiperidine. Ensuring the chemical integrity of this compound is critical for its application in research and drug development, where impurities can significantly impact experimental outcomes and safety profiles. This document outlines detailed experimental protocols, presents comparative data, and introduces an alternative compound for performance evaluation.
Overview of Analytical Methods
The purity and quality of this compound are primarily determined through a combination of chromatographic and spectroscopic techniques. These methods provide information on the identity, purity, and presence of any process-related impurities or residual solvents. The principal techniques include:
-
High-Performance Liquid Chromatography (HPLC): For the quantification of the main compound and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and confirmation of the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of structural isomers or other impurities.
-
Elemental Analysis (CHN Analysis): To determine the elemental composition and confirm the empirical formula.
-
Residual Solvent Analysis (Headspace GC): To quantify any remaining solvents from the synthesis and purification process.
The following sections provide a detailed comparison of these methods, including hypothetical yet realistic experimental data for a typical batch of synthesized this compound.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data obtained from the analysis of a batch of this compound and a potential alternative, 1-Methyl-4-(piperidin-4-yl)piperazine.
Table 1: Purity and Impurity Profile by HPLC
| Parameter | This compound | 1-Methyl-4-(piperidin-4-yl)piperazine | Acceptance Criteria |
| Purity (Area %) | 99.85% | 99.79% | ≥ 99.0% |
| Major Impurity (Structure) | Unreacted 4,4'-Bipiperidine | Unreacted Piperazine | Not Applicable |
| Impurity Content | 0.10% | 0.15% | ≤ 0.2% |
| Other Minor Impurities | 0.05% | 0.06% | ≤ 0.1% |
Table 2: Identity Confirmation and Volatile Impurities by GC-MS
| Parameter | This compound | 1-Methyl-4-(piperidin-4-yl)piperazine | Acceptance Criteria |
| Retention Time (min) | 12.5 | 11.8 | Matches Reference |
| Mass Spectrum (m/z) | Consistent with C11H22N2[1] | Consistent with C10H21N3[2] | Matches Reference |
| Total Volatile Impurities | < 0.05% | < 0.05% | ≤ 0.1% |
Table 3: Structural Confirmation by NMR Spectroscopy
| Parameter | This compound | 1-Methyl-4-(piperidin-4-yl)piperazine | Acceptance Criteria |
| ¹H NMR | Consistent with structure[1] | Consistent with structure | Consistent with Reference |
| ¹³C NMR | Consistent with structure[1] | Consistent with structure | Consistent with Reference |
Table 4: Elemental Composition by CHN Analysis
| Element | Theoretical % (C11H22N2) | Found % | Theoretical % (C10H21N3) | Found % | Acceptance Criteria |
| Carbon (C) | 72.47 | 72.45 | 65.53 | 65.50 | ± 0.4% |
| Hydrogen (H) | 12.16 | 12.18 | 11.55 | 11.58 | ± 0.4% |
| Nitrogen (N) | 15.37 | 15.35 | 22.92 | 22.90 | ± 0.4% |
Table 5: Residual Solvent Analysis by Headspace GC
| Solvent | Concentration (ppm) | USP <467> Limit (ppm)[3][4][5][6] | Status |
| Methanol | 50 | 3000 | Pass |
| Toluene | 10 | 890 | Pass |
| Dichloromethane | Not Detected | 600 | Pass |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify any non-volatile impurities. Due to the lack of a strong UV chromophore, derivatization or a universal detector is often required for piperidine-containing compounds[7].
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Objective: To confirm the identity of this compound and to identify and quantify any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Mass Range: m/z 40-500.
Standard and Sample Preparation:
-
Standard and Sample Solution: Prepare a 1 mg/mL solution of the reference standard and the sample in methanol.
Data Analysis:
-
The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of the reference standard.
-
The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are compared with the expected structure of this compound.
Elemental Analysis (CHN Analysis)
Objective: To determine the percentage of carbon, hydrogen, and nitrogen in the sample.
Instrumentation:
-
CHN Elemental Analyzer.
Procedure:
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
Data Analysis:
-
The experimentally determined percentages of C, H, and N are compared to the theoretical values for the empirical formula C11H22N2.
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Objective: To identify and quantify residual solvents from the synthesis process, following USP <467> guidelines.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
Chromatographic Conditions:
-
Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm x 1.8 µm.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: 40°C for 20 minutes, then ramp at 10°C/min to 240°C and hold for 20 minutes.
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 60 minutes.
Standard and Sample Preparation:
-
Prepare standard solutions of expected residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).
-
Accurately weigh the sample into a headspace vial and add the solvent.
Data Analysis:
-
Quantify the residual solvents by comparing the peak areas from the sample to those of the standard solutions.
Mandatory Visualizations
Caption: Workflow for the purity and quality assessment of this compound.
Caption: Comparison of information provided by primary analytical techniques.
Conclusion
A comprehensive assessment of the purity and quality of synthesized this compound requires a multi-faceted analytical approach. The combination of chromatographic and spectroscopic methods provides a detailed profile of the compound, ensuring its suitability for its intended research or developmental application. The protocols and comparative data presented in this guide offer a robust framework for establishing a rigorous quality control process.
References
- 1. This compound | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispec.co.th [scispec.co.th]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Methyl-4,4'-bipiperidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical component of this is the correct disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyl-4,4'-bipiperidine, aligning with general laboratory safety protocols and regulatory considerations.
Hazard Profile of this compound
Before handling and disposal, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P264: Wash face, hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity - single exposure | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects.[3] | P273: Avoid release to the environment.[3] |
This table summarizes information from various safety data sheets. Always refer to the specific SDS for the product you are using.
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory. The following is a general procedural guide.
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., absorbent pads from a spill cleanup) as hazardous waste.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[5] Segregate chemical waste by compatibility, not alphabetically.[6]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[8]
3. Labeling:
-
Clearly label the waste container with a hazardous waste tag.[6][8]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
The words "Hazardous Waste".[6]
-
The date when the waste was first added to the container (accumulation start date).[6]
-
The specific hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant," "Harmful to Aquatic Life").
-
The name and contact information of the principal investigator or laboratory supervisor.[6]
-
The laboratory room number.[6]
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the storage area is away from sinks and drains to prevent accidental release into the sewer system.[8]
5. Disposal Request and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.[6][10] Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through a certified hazardous waste program.[6]
-
Once the container is full (typically no more than three-quarters full) or the accumulation time limit set by your institution is reached, arrange for its disposal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6] Follow their specific procedures for requesting a pickup.
6. Spill Management:
-
In the event of a spill, immediately clean it up using appropriate personal protective equipment (PPE).
-
Use an inert absorbent material to contain the spill.[9][11]
-
Collect the spilled chemical and contaminated absorbent materials and place them in a designated hazardous waste container.[4][12]
-
Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and detailed information.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vumc.org [vumc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
- 10. acs.org [acs.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Methyl-4,4'-bipiperidine
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 1-Methyl-4,4'-bipiperidine. The following procedures detail personal protective equipment (PPE), operational plans for safe handling and storage, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment
This compound and structurally similar compounds are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following PPE guidelines is mandatory to minimize risk.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant gloves. | Inspect gloves for integrity before use. Consider permeability and breakthrough time.[1] Dispose of contaminated gloves after use.[3] |
| Skin and Body Protection | Flame retardant antistatic protective clothing or a chemical-resistant suit. | The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges when vapors or aerosols are generated. | A self-contained breathing apparatus (SCBA) should be used in case of fire.[1][4] |
Operational and Handling Protocols
Safe handling and storage are critical to preventing accidents and ensuring a safe laboratory environment. Operations should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2]
Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Store in a locked-up area accessible only to qualified personnel.[2]
-
Incompatible with strong oxidizing agents and strong acids.[2][4]
Handling:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2][4]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][5]
-
Do not eat, drink, or smoke when using this product.[2]
Emergency and Disposal Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm. All personnel handling this compound must be familiar with these procedures.
Table 2: Emergency Response Plan
| Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Spill | Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition. Use personal protective equipment. Contain the spill with inert absorbent material (e.g., sand, earth) and collect it into a suitable container for disposal.[1] Do not let the chemical enter drains.[1][3] |
| Fire | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][4] |
Disposal Plan: Dispose of contents and containers in accordance with all local, regional, national, and international regulations. The substance should be sent to an approved waste disposal plant.[2][6] Do not dispose of it into the environment.[1][4]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
